molecular formula C5H7NO2 B1212489 2,5-Dihydro-1H-pyrrole-2-carboxylic acid CAS No. 3220-74-4

2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Numéro de catalogue: B1212489
Numéro CAS: 3220-74-4
Poids moléculaire: 113.11 g/mol
Clé InChI: OMGHIGVFLOPEHJ-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49883. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dihydro-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dihydro-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,5-dihydro-1H-pyrrole-2-carboxylic acid
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InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)
Source PubChem
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InChI Key

OMGHIGVFLOPEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C=CC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00955526
Record name 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
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Molecular Weight

113.11 g/mol
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CAS No.

3395-35-5, 3220-74-4
Record name 3,4-Dehydroproline
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Record name (1)-2,3-Dihydro-1H-pyrrole-2-carboxylic acid
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Record name 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
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Record name (±)-2,3-dihydro-1H-pyrrole-2-carboxylic acid
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Record name 2,5-Dihydro-1H-pyrrole-carboxylic acid
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Foundational & Exploratory

Structural Properties, Stability, and Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dihydro-1H-pyrrole-2-carboxylic acid (CAS: 3395-35-5), commonly known as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid , is a non-proteinogenic amino acid and a highly valuable structural analogue of proline[1][2]. Characterized by a 3,4-double bond within its 5-membered pyrroline ring, this compound serves as a critical tool in peptide engineering, structural biology, and drug development. The introduction of the double bond fundamentally alters the molecule's ring pucker, amide isomerism dynamics, and biological reactivity, making it a potent structural "freezer" for polypeptides and a competitive inhibitor of collagen biosynthesis[3][4].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural stability, and synthetic workflows associated with 3,4-dehydroproline, designed for researchers and application scientists requiring rigorous, field-proven methodologies.

Molecular Architecture and Physicochemical Properties

Unpuckered Ring Dynamics and pKa Modulation

Standard proline residues typically adopt a puckered conformation (either envelope or half-chair) to minimize steric strain. In stark contrast, 3,4-dehydroproline exhibits a geometrically flat, unpuckered pyrroline ring driven by the sp2 hybridization of the C3 and C4 carbons[3].

This structural rigidity is coupled with significant electronic effects. The electron-withdrawing nature of the 3,4-double bond leads to an electron depletion across the ring system. Consequently, the amine group experiences a substantial 0.9 pKa reduction compared to standard proline, altering its ionization state at physiological pH and influencing its binding affinity in enzymatic active sites[3].

Cis-Trans Amide Isomerism

The cis-trans isomerism of the peptidyl-Pro amide bond is a rate-limiting step in protein folding. The incorporation of 3,4-dehydroproline shifts these thermodynamic parameters:

  • Conformational Stabilization : The 3,4-double bond increases the relative stability of the s-trans conformer by 0.2–0.3 kJ/mol[3].

  • Increased Rotational Barrier : The energy barrier for amide rotation is elevated due to a repulsive steric and electronic effect between the amide oxygen and the double bond in the syn/exo transition state[3]. This high isomerization barrier allows the molecule to act as a kinetic trap, stabilizing specific polypeptide conformations.

ConformationalDynamics Pro Proline (Puckered Ring) Trans s-trans Conformer Pro->Trans Baseline Energy Cis s-cis Conformer Pro->Cis Baseline Energy Dhp 3,4-Dehydroproline (Flat Ring) Dhp->Trans Stabilized (+0.2-0.3 kJ/mol) Dhp->Cis Barrier Increased Rotational Barrier (Syn/Exo Transition State Repulsion) Dhp->Barrier 3,4-Double Bond Effect Barrier->Trans Barrier->Cis

Caption: Conformational dynamics and isomerism comparison between Proline and 3,4-Dehydroproline.

Stability Profiles

Optical Stability and Crystallization Kinetics

The crystallization of 3,4-dehydroproline derivatives often exhibits spontaneous resolution of enantiomers. Computational crystal energy landscapes reveal that while the homochiral crystal structure is favored, the most stable hypothetical racemic crystal is only marginally less stable (by ~1.8 kJ/mol) and approximately 3% denser[5]. The observed asymmetry in thermodynamic favorability is driven heavily by kinetic effects; the surfaces of the homochiral crystal are predicted to grow faster than those of the racemic crystals, driving the spontaneous optical resolution during solid-state formation[5].

Biological Stability and Collagen Inhibition

Biologically, 3,4-dehydroproline is highly stable against degradation but actively disrupts target pathways. It is the most potent known competitive inhibitor of protocollagen proline hydroxylase ( Ki​=100μM )[4]. Because it can still be aminoacylated by tRNA (albeit at one-fifth the rate of standard proline), it is incorporated into nascent procollagen chains, increasing the translational error rate and ultimately suppressing the formation of stable triple-helical collagen structures[4].

BioMechanism Dhp 3,4-Dehydroproline tRNA tRNA Aminoacylation Dhp->tRNA Substrate analog Inhib Competitive Inhibition (Ki = 100 μM) Dhp->Inhib Binds active site Hydrox Protocollagen Proline Hydroxylase Inhib->Hydrox Col Collagen Biosynthesis Suppression Hydrox->Col Prevents hydroxylation

Caption: Mechanism of collagen biosynthesis inhibition by 3,4-Dehydroproline.

Experimental Workflows

Protocol 1: De Novo Synthesis and Enzymatic Resolution of (S)-1-Boc-3,4-dehydroproline

This self-validating protocol utilizes directed alkoxycarbonylation and enzymatic kinetic resolution to yield the highly pure (S)-enantiomer[6].

Causality & Rationale: Direct carboxylation of 3-pyrroline fails due to poor nucleophilicity. Instead, utilizing strong lithium bases (LDA) with alkyl carbonates ensures directed alkoxycarbonylation. The subsequent use of Novozyme 435® (an immobilized lipase from Candida antarctica) improves enzyme stability, handling, and enantioselectivity during hydrolysis[6].

Step-by-Step Methodology:

  • Ring-Closing Metathesis (RCM): React N-Boc-diallylamine with a Grubbs catalyst to form 1-Boc-3-pyrroline.

    • Validation Checkpoint: 1 H NMR must show the disappearance of terminal alkene protons (~5.0–5.8 ppm) and the appearance of internal symmetric alkene protons.

  • Directed Alkoxycarbonylation:

    • Cool a solution of 1-Boc-3-pyrroline and dimethyl carbonate in THF to -10 °C.

    • Dropwise add LDA (2 M in heptane/THF/ethylbenzene). Maintain temperature below 4 °C.

    • Quench with 1 N HCl after 1 hour, extract with pentane, and crystallize to isolate the racemic ester (rac-4).

    • Validation Checkpoint: 1 H NMR confirms the presence of the t-butyl group at 1.48 ppm and the methyl ester at 3.70 ppm[6].

  • Enzymatic Kinetic Resolution:

    • Suspend rac-4 (4 g) in H 2​ O (100 mL) with NaHCO 3​ (0.8 g) and Novozyme 435® (0.8 g).

    • Heat to 50 °C and monitor pH. The immobilized enzyme selectively hydrolyzes the ester of the (S)-enantiomer.

    • Filter the enzyme, acidify the aqueous layer, and extract the free (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

    • Validation Checkpoint: Chiral HPLC must confirm an enantiomeric excess (ee) of >99%.

SynthesisWorkflow N1 N-Boc-diallylamine N2 Ring-Closing Metathesis (RCM) N1->N2 N3 1-Boc-3-pyrroline N2->N3 N4 Alkoxycarbonylation (LDA + Dimethyl Carbonate) N3->N4 N5 Racemic Ester (rac-4) N4->N5 N6 Enzymatic Resolution (Novozyme 435) N5->N6 N7 (S)-1-Boc-3,4-dehydroproline N6->N7

Caption: Workflow for the de novo synthesis and kinetic resolution of the (S)-enantiomer.

Protocol 2: NMR-Based Conformational Analysis of Isomerism

Causality & Rationale: To accurately quantify the thermodynamic shift caused by the 3,4-double bond, the s-trans/s-cis equilibrium must be measured in an aqueous environment (D 2​ O) to mimic physiological folding conditions[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized peptide mimic (e.g., Ac-Dhp-OMe) in D 2​ O to a precise concentration of 50 mM.

  • Equilibration: Incubate the sample at 296 K for 24 hours to ensure the s-trans and s-cis states reach thermodynamic equilibrium, avoiding kinetic trapping.

  • Data Acquisition & Analysis: Acquire 1 H and 13 C NMR spectra. Integrate the distinct alpha-proton signals corresponding to the s-trans and s-cis conformers.

    • Validation Checkpoint: The sum of the normalized integrals for the alpha-protons must equal exactly 1.0. Any deviation indicates sample degradation or impurities.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties [1][2]

PropertyValue / Description
IUPAC Name 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
CAS Number 3395-35-5
Molecular Formula C 5​ H 7​ NO 2​
Molecular Weight 113.11 g/mol
Melting Point 245 °C (Decomposes)
Amine pKa Shift -0.9 (Relative to standard Proline)

Table 2: Thermodynamic Parameters of Amide Isomerism [3]

ParameterStandard Proline3,4-DehydroprolineImpact on Peptide
Ring Conformation Puckered (Envelope/Half-chair)Flat (Unpuckered)Abolishes ring flexibility
s-trans Stability Baseline+0.2 to +0.3 kJ/molFavors extended backbones
Rotational Barrier 84–89 kJ/molIncreasedActs as a structural "freezer"

References

  • Title: A Short and Efficient Synthesis of (S)
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: cymitquimica.

Sources

Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on non-canonical amino acids to stabilize peptide therapeutics and probe enzymatic active sites, 2,5-Dihydro-1H-pyrrole-2-carboxylic acid —commonly known as 3,4-dehydroproline —has emerged as a critical structural scaffold[1]. Characterized by a double bond within its five-membered pyrroline ring, this compound exhibits restricted conformational flexibility compared to standard L-proline. This whitepaper provides an in-depth technical analysis of its exact mass metrics, its mechanistic role in pharmacology, and self-validating mass spectrometry workflows required for its precise quantification.

Physicochemical Profiling and Mass Metrics

In high-resolution analytical chemistry, distinguishing between average molecular weight and exact monoisotopic mass is paramount. While molecular weight is utilized for macroscopic stoichiometric calculations during synthesis, High-Resolution Mass Spectrometry (HRMS) relies exclusively on the exact mass to differentiate the target analyte from isobaric interferences in complex biological matrices.

Table 1: Physicochemical and Mass Spectrometry Parameters

ParameterValueAnalytical Significance / Causality
IUPAC Name 2,5-Dihydro-1H-pyrrole-2-carboxylic acidDefines the core heterocyclic structure and functional groups[1].
Common Name 3,4-DehydroprolineWidely utilized nomenclature in peptide engineering literature[1].
Molecular Formula C5H7NO2Determines the theoretical isotopic envelope distribution[1].
Molecular Weight 113.11 g/mol Essential for calculating molarity and yield in bulk synthesis[1].
Exact Mass (Monoisotopic) 113.047678 DaThe fundamental value required for HRMS calibration and detection[1].
[M+H]+ (Target m/z) 114.05495 DaThe primary precursor ion monitored in ESI+ LC-MS workflows.
XLogP3-AA -2.5Indicates extreme hydrophilicity; necessitates HILIC over standard C18 LC[1].

Structural and Mechanistic Significance in Drug Design

The introduction of the 3,4-alkene into the proline ring locks the endo/exo pucker conformation, significantly altering the thermodynamic landscape of peptide folding. This structural rigidity is leveraged in two primary pharmacological domains:

  • Natriuretic Peptide Receptor-B (NPR-B) Agonists: Linear peptides incorporating the 3,4-dehydroproline scaffold exhibit enhanced chemical and metabolic stability against endogenous proteases[2]. Upon binding to the NPR-B receptor, these agonists trigger the intracellular guanylyl cyclase domain, elevating cGMP levels and promoting smooth muscle relaxation and vasodilation[2].

  • Transglutaminase 2 (TG2) Inhibitors: The rigid pyrroline scaffold provides a conformational bias that enhances binding affinity and specificity to the active site of human TG2, a critical target in celiac disease and fibrotic disorders[3].

Pathway N1 3,4-Dehydroproline Scaffold (Peptide Incorporation) N2 Natriuretic Peptide Receptor-B (NPR-B) N1->N2 Ligand Binding N3 Guanylyl Cyclase Activation N2->N3 Conformational Shift N4 GTP to cGMP Conversion N3->N4 Enzymatic Catalysis N5 Protein Kinase G (PKG) Signaling Cascade N4->N5 Allosteric Activation N6 Smooth Muscle Relaxation (Vasodilation) N5->N6 Target Phosphorylation

Figure 2: NPR-B receptor activation pathway driven by 3,4-dehydroproline peptide scaffolds.

High-Resolution Analytical Workflows

Due to its highly polar nature (XLogP3-AA = -2.5)[1], 2,5-dihydro-1H-pyrrole-2-carboxylic acid exhibits poor retention on traditional reverse-phase (C18) columns. To ensure a self-validating and robust analytical system, Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) must be employed[4].

LCMS_Workflow A Sample Prep (Protein Precipitation) B HILIC Separation (Orthogonal Retention) A->B C ESI(+) Ionization (Protonation) B->C D HRMS Analyzer (Orbitrap/TOF) C->D E Data Analysis (m/z 114.0549) D->E

Figure 1: High-Resolution LC-MS workflow for targeted detection of 3,4-dehydroproline.

Protocol 1: HILIC-HRMS Analysis for Exact Mass Verification

This protocol is designed for the direct quantification of underivatized 3,4-dehydroproline in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • Action: Aliquot 50 µL of the biological sample and add 200 µL of ice-cold acetonitrile spiked with 100 ng/mL of an isotopically labeled internal standard (e.g., 13C5​ -proline).

    • Causality: The 1:4 aqueous-to-organic ratio forces the precipitation of >95% of soluble proteins. The highly polar 3,4-dehydroproline remains partitioned in the organic supernatant, preventing matrix-induced ion suppression during ionization.

  • Phase Separation:

    • Action: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to an autosampler vial.

    • Causality: High-speed centrifugation tightly pellets the denatured proteins, protecting the analytical column from clogging and extending the lifespan of the LC system.

  • Chromatographic Separation (HILIC):

    • Action: Inject 2 µL onto a Waters ACQUITY UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm). Utilize a gradient of Mobile Phase A (10 mM ammonium formate, pH 3.0) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Causality: HILIC provides orthogonal retention via hydrophilic partitioning. Because the analyte's XLogP3-AA is -2.5, it would elute in the void volume of a C18 column; HILIC ensures an adequate retention factor ( k′>2 ) for reliable integration.

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Operate the Orbitrap or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Extract the chromatogram using the theoretical exact mass [M+H]+ of 114.0549 Da with a strict mass tolerance window of ±5 ppm.

    • Causality: Utilizing the exact monoisotopic mass rather than the nominal mass (113 Da) acts as a self-validating filter, eliminating isobaric background noise and ensuring absolute specificity.

Protocol 2: GC-MS Analysis via TBDMS Derivatization

For laboratories relying on GC-MS, derivatization is mandatory to overcome the thermal lability and non-volatility of the free carboxylic acid and secondary amine[4].

  • Extraction:

    • Action: Subject samples to acid hydrolysis (6M HCl, 110°C, 24h) if analyzing peptide-bound residues. Extract the hydrolysate using a strong cation-exchange (SCX) solid-phase extraction cartridge.

    • Causality: Acid hydrolysis liberates the amino acid. The SCX resin selectively retains the protonated amine group, allowing neutral and acidic interferences to be washed away prior to elution.

  • Derivatization:

    • Action: Dry the eluate completely under a gentle stream of nitrogen. React the residue with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at 60°C for 1 hour.

    • Causality: MTBSTFA replaces the active hydrogens on the amine and carboxylic acid with N(O)-tert-butyldimethylsilyl (TBDMS) groups. This dramatically lowers the boiling point and increases thermal stability, making the molecule amenable to gas-phase separation[4].

  • GC-MS Detection:

    • Action: Inject 1 µL onto a DB-5MS capillary column. Operate the MS in Electron Impact (EI) mode (70 eV) using Selected Ion Monitoring (SIM).

    • Causality: EI provides highly reproducible, hard fragmentation. Monitoring the specific base peak fragment ions formed by the loss of the tert-butyl group ensures a sensitive and self-validating quantitative readout[4].

Sources

The Biosynthetic and Biochemical Landscape of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dihydro-1H-pyrrole-2-carboxylic acid—commonly known as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid —is a non-proteinogenic amino acid characterized by a Δ3,4 double bond within its pyrroline ring. This structural modification restricts ring puckering, locking the molecule into a planar geometry that stabilizes trans imide bonds. Because of these unique conformational properties, 3,4-dehydroproline serves a dual role in modern biochemistry: it is a critical intermediate in the biosynthesis of cyanobacterial neurotoxins and a potent suicide inhibitor of mammalian prolyl hydroxylase[1]. This technical guide explores its biosynthetic incorporation, biochemical inhibitory mechanisms, and the field-proven protocols for its de novo chemical synthesis.

Biosynthetic Incorporation: The Anatoxin-a Pathway

In the benthic cyanobacterium Oscillatoria PCC 6506, 3,4-dehydroproline acts as the starter unit for the biosynthesis of the potent neurotoxins anatoxin-a and homoanatoxin-a[2]. The pathway relies on a highly coordinated enzymatic cascade involving adenylation, carrier protein loading, and targeted dehydrogenation.

Mechanistic Breakdown

The initiation of the polyketide synthase (PKS) cascade begins with free L-proline, which is activated by the adenylation enzyme AnaC [3]. AnaC specifically consumes ATP to form a prolyl-AMP intermediate, which is subsequently loaded onto the phosphopantetheinyl arm of the acyl carrier protein (ACP), AnaD [4].

Crucially, the conversion to the dehydroproline starter unit is catalyzed by AnaB , an FAD-dependent dehydrogenase belonging to the acyl-CoA dehydrogenase superfamily[2]. AnaB performs an α−β -dehydrogenation of the thioester-bound proline. The removal of two electrons and subsequent aza-allylic isomerization yields the stable (S)-1-pyrroline-5-carboxyl-AnaD (bound 3,4-dehydroproline), which is then transferred to the PKS AnaE for elongation[5].

Biosynthesis LPro L-Proline (Free Amino Acid) AnaC AnaC (Adenylation) ATP -> AMP + PPi LPro->AnaC Activation Pro_AnaD Prolyl-AnaD (Thioester Bound) AnaC->Pro_AnaD Loading AnaD_apo Apo-AnaD (ACP) AnaD_holo Holo-AnaD (Active ACP) AnaD_apo->AnaD_holo Phosphopantetheinylation OsPPT OsPPT (PPTase) CoA -> 3',5'-ADP OsPPT->AnaD_holo AnaD_holo->Pro_AnaD Accepter AnaB AnaB Dehydrogenase (FAD-dependent) Pro_AnaD->AnaB Oxidation Dehydro_AnaD Dehydroprolyl-AnaD (Bound 3,4-Dehydroproline) AnaB->Dehydro_AnaD Aza-allylic Isomerization AnaE AnaE (PKS) Polyketide Elongation Dehydro_AnaD->AnaE Starter Unit Transfer

Fig 1. Anatoxin-a initiation pathway via AnaC, AnaD, and AnaB in Oscillatoria PCC 6506.

Substrate Specificity of AnaC

While AnaC is highly specific for L-proline among the 20 standard amino acids, in vitro reconstitution assays reveal that 3,4-dehydro-L-proline can act as an alternate substrate due to its structural mimicry[4]. The planar nature of the Δ3,4 double bond allows it to fit into the adenylation pocket, albeit with reduced catalytic efficiency.

Table 1: Kinetic Parameters of the Adenylation Enzyme AnaC[4]

Substrate Km​ (mM) kcat​ (min⁻¹)Specificity ( kcat​/Km​ )
L-Proline 0.976870.1
3,4-Dehydro-L-proline 1.502919.3
(S)-1-pyrroline-5-carboxylate N/ANo ActivityN/A

Biochemical Modulation: Inhibition of Collagen Synthesis

Beyond its role in cyanobacteria, 3,4-dehydroproline is a highly effective biochemical tool in mammalian cell cultures. It is preferentially incorporated into cellular proteins in place of proline, acting as a potent inhibitor of prolyl hydroxylase [1].

The Causality of Inhibition

Collagen maturation requires the extensive hydroxylation of proline residues at the C4 position to stabilize the triple-helix conformation. When L-3,4-dehydroproline is incorporated into the procollagen chain, the pre-existing double bond at the C3-C4 position creates an unreactive site for the hydroxylase. Instead of undergoing standard hydroxylation, the interaction between the enzyme's active site and the Δ3,4 double bond leads to the irreversible inactivation of prolyl hydroxylase (suicide inhibition)[6]. This drastically reduces the hydroxyproline content in the cell layer and halts the secretion of mature collagen[1].

De Novo Chemical Synthesis & Library Generation

In drug discovery, the 3-pyrroline scaffold is utilized to synthesize peptidomimetics with enhanced biological activity, driven by additional π−π interactions and restricted conformational flexibility[6]. The scalable synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid relies on a highly efficient three-stage process: Ring-Closing Metathesis (RCM), directed alkoxycarbonylation, and enzymatic kinetic resolution[7].

ChemicalSynthesis Start N-Boc-diallylamine RCM Ring-Closing Metathesis (Grubbs Catalyst) Start->RCM Cyclization Int1 N-Boc-3-pyrroline RCM->Int1 Carbonylation Directed Alkoxycarbonylation (LDA, Dimethyl Carbonate) Int1->Carbonylation C2-Deprotonation Int2 Racemic 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate Carbonylation->Int2 Resolution Enzymatic Kinetic Resolution (Novozyme 435, pH 7.0) Int2->Resolution Stereoselective Hydrolysis Product (S)-1-Boc-2,5-dihydro-1H-pyrrole- 2-carboxylic acid Resolution->Product (S)-Enantiomer Isolation

Fig 2. De novo chemical synthesis workflow of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Step-by-Step Methodology: Synthesis of the (S)-3-Pyrroline Scaffold

This protocol outlines a self-validating system for the synthesis and chiral resolution of the target molecule[7].

Step 1: Ring-Closing Metathesis (RCM)

  • Rationale: Grubbs' catalyst selectively drives intramolecular olefin metathesis, converting the acyclic N-Boc-diallylamine into the cyclic N-Boc-3-pyrroline without affecting the carbamate protecting group.

  • Procedure: Dissolve N-Boc-diallylamine in anhydrous dichloromethane. Add 1 mol% Grubbs' first-generation catalyst under an argon atmosphere. Stir at room temperature for 4 hours.

  • Validation: Monitor the reaction via ¹H NMR. The disappearance of the terminal alkene multiplet ( δ 5.1-5.2 ppm) confirms complete cyclization.

Step 2: Directed Alkoxycarbonylation

  • Rationale: The Boc group acts as an efficient directing group. Lithium diisopropylamide (LDA) is chosen because its bulky isopropyl groups prevent nucleophilic attack on the Boc carbonyl, acting strictly as a strong base to selectively deprotonate the C2 position.

  • Procedure: Cool a solution of N-Boc-3-pyrroline and 1.05 equivalents of dimethyl carbonate in THF to 0 °C. Dropwise, add 2.0 equivalents of LDA. The excess LDA compensates for the increased acidity of the product relative to the starting material[7]. Stir for 1 hour, quench with 1N HCl, and extract with pentane.

  • Validation: Regioselectivity is confirmed via ¹³C NMR. The complete absence of C3-carbonylated byproducts validates the spatial directing effect of the Boc group.

Step 3: Enzymatic Kinetic Resolution

  • Rationale: Novozyme 435 (immobilized Candida antarctica lipase) provides extreme enantioselectivity at elevated temperatures, selectively hydrolyzing the (S)-enantiomer of the racemic ester while leaving the (R)-ester intact[8].

  • Procedure: Suspend the racemic 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate in water. Add Novozyme 435 and heat the suspension to 50 °C. Maintain the pH strictly between 6.5 and 8.5 using an autotitrator dispensing NaHCO₃.

  • Validation: This step is entirely self-validating. The volume of NaHCO₃ consumed directly correlates with the extent of ester hydrolysis. The reaction is terminated exactly when 0.5 equivalents of base are consumed, ensuring maximum enantiomeric excess (ee > 99%) of the resulting (S)-carboxylic acid.

Conclusion

2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a highly versatile molecule. Whether acting as an ACP-bound intermediate in cyanobacterial toxin biosynthesis[2], a suicide inhibitor disrupting collagen triple-helix formation[1], or a conformationally restricted building block for combinatorial drug libraries[6], its unique Δ3,4 geometry makes it an indispensable tool in both chemical biology and synthetic organic chemistry.

References

  • [1] Kerwar, S. S., & Felix, A. M. (1976). Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures. Journal of Biological Chemistry, 251(2), 503-509. URL: [Link]

  • [6] Wipf, P., & Pierce, J. G. (2007). Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. ACS Combinatorial Science, 9(4), 672-679. URL: [Link]

  • [9] (2017). Conformational properties of ascydiacyclamide analogues with cyclic α-amino acids instead of oxazoline residues. PubMed. URL: [Link]

  • [2][3][4][5] Méjean, A., Mann, S., Vassiliadis, G., Lombard, B., Loew, D., & Ploux, O. (2010). In Vitro Reconstitution of the First Steps of Anatoxin-a Biosynthesis in Oscillatoria PCC 6506: From Free l-Proline to Acyl Carrier Protein Bound Dehydroproline. Biochemistry, 49(1), 103-113. URL: [Link]

Sources

2,5-Dihydro-1H-pyrrole-2-carboxylic acid NMR chemical shifts and spectra

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (also known as 3,4-Dehydroproline). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a field-proven, methodological approach to acquiring, interpreting, and validating the ¹H and ¹³C NMR spectra of this important proline analog. We will delve into the causality behind experimental parameter selection, outline a self-validating protocol using two-dimensional NMR techniques, and provide expected chemical shift data based on established principles of magnetic resonance.

Introduction: The Significance of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a non-proteinogenic, cyclic amino acid that serves as an unsaturated analog of proline.[1] Its rigid, conformationally constrained structure makes it a valuable building block in medicinal chemistry and peptide synthesis, where it can be used to introduce specific secondary structural features or to act as an inhibitor of enzymes that process proline.

Given its utility, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing precise information about the molecular backbone, proton and carbon environments, and stereochemistry. This guide establishes a robust workflow for this characterization.

cluster_molecule Molecular Structure and Numbering cluster_labels IUPAC Numbering mol a 1 (N) b 2 (CH-COOH) c 3 (=CH) d 4 (=CH) e 5 (CH2) f Carboxyl (C')

Caption: Structure of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid with IUPAC numbering.

Theoretical NMR Spectra: An Interpretive Analysis

While reference spectra for this molecule exist in commercial databases, this section provides a foundational understanding of what a researcher should expect to observe, enabling a first-pass analysis of experimentally acquired data.[1][2] The zwitterionic nature of the molecule in neutral solution and the presence of exchangeable protons (NH and COOH) will significantly influence the spectra, particularly depending on the solvent used.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show five distinct signals, excluding the exchangeable NH and COOH protons which may be broadened or absent, especially in deuterated protic solvents like D₂O.

  • H3 & H4 (Olefinic Protons): These are the most downfield of the ring protons, expected in the δ 5.5-6.5 ppm range. They should appear as a complex multiplet due to mutual coupling (³J) and potential couplings to the H2 and H5 protons.

  • H2 (α-Proton): This proton is adjacent to both the nitrogen atom and the electron-withdrawing carboxylic acid group, placing it in the δ 4.0-5.0 ppm range. It will likely appear as a multiplet due to coupling with the H5 and H3 protons.

  • H5 (Methylene Protons): These two protons are diastereotopic and adjacent to the nitrogen and the double bond. They are expected in the δ 3.5-4.5 ppm range. They will likely exhibit complex splitting patterns due to geminal coupling to each other and vicinal coupling to the H4 proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five signals, as all carbons are chemically non-equivalent.[3]

  • C=O (Carboxyl Carbon): This carbon is the most deshielded, appearing significantly downfield in the δ 170-180 ppm range.

  • C3 & C4 (Olefinic Carbons): These sp² carbons will resonate in the δ 120-140 ppm range.

  • C2 (α-Carbon): Attached to both nitrogen and the carboxyl group, this carbon is expected in the δ 60-70 ppm range.

  • C5 (Methylene Carbon): This sp³ carbon, adjacent to the nitrogen, will be the most upfield of the ring carbons, likely in the δ 50-60 ppm range.

Summary of Expected Chemical Shifts
PositionNucleusExpected δ (ppm)Expected MultiplicityKey Influences
2¹H4.0 - 5.0MultipletAdjacent to N and COOH
3¹H5.5 - 6.5MultipletOlefinic, coupled to H4
4¹H5.5 - 6.5MultipletOlefinic, coupled to H3
5¹H3.5 - 4.5MultipletAllylic, adjacent to N
Carboxyl¹³C170 - 180SingletCarbonyl
3 & 4¹³C120 - 140SingletOlefinic (sp²)
2¹³C60 - 70Singletα-carbon, adjacent to N
5¹³C50 - 60Singletsp³ carbon, adjacent to N

Note: These are estimated ranges. Actual shifts are highly dependent on solvent, pH, and temperature.

Experimental Protocol: A Self-Validating Workflow

This section details a robust, field-proven methodology for acquiring high-quality, unambiguous NMR data. The workflow is designed as a self-validating system, where two-dimensional (2D) correlation experiments are used to confirm the assignments predicted from one-dimensional (1D) spectra.[4]

Step 1: Sample Preparation

The choice of solvent is the most critical first step.

  • For General Structure & Carbon Backbone (Recommended): Use Deuterium Oxide (D₂O). This will exchange the labile NH and COOH protons, simplifying the ¹H spectrum and removing their signals. The zwitterionic nature of the amino acid makes it highly soluble in D₂O.

  • For Observing Labile Protons: Use an aprotic polar solvent like DMSO-d₆. This will allow for the observation of the NH and COOH proton signals.

Protocol:

  • Weigh approximately 5-10 mg of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid directly into a clean, dry 5 mm NMR tube.

  • Add ~0.6 mL of D₂O (99.9% D).

  • Add a small amount of a suitable internal standard that is soluble in D₂O, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for precise chemical shift referencing (δ = 0.00 ppm).

  • Cap the tube and vortex gently until the sample is fully dissolved. Ensure the solution is clear and free of particulates.

Step 2: NMR Data Acquisition

These parameters are based on a 500 MHz spectrometer and can be adapted. The experimental conditions are modeled after best practices for metabolomics found in databases like the BMRB.[5]

A. 1D ¹H Spectrum:

  • Purpose: To obtain a high-resolution overview of all non-exchangeable protons.

  • Experiment: Standard 1D proton (zgpr or similar with water suppression).

  • Key Parameters:

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (D1): 5 seconds (ensures full relaxation for accurate integration).

    • Number of Scans: 16-64 (adjust for concentration).

    • Temperature: 298 K (25 °C).

B. 1D ¹³C Spectrum:

  • Purpose: To identify all unique carbon environments.

  • Experiment: Proton-decoupled ¹³C (zgpg30 or similar).

  • Key Parameters:

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (D1): 5 seconds (longer delay is crucial for quaternary carbons like the carboxyl group).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

C. 2D Correlation Spectra (The Self-Validation System):

  • Purpose: To unambiguously connect protons and carbons, confirming the molecular structure.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). This will definitively link H3-H4, H2-H3, and H4-H5, establishing the ring's proton network.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This experiment is the primary method for assigning the protonated carbons (C2, C3, C4, C5).

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for assigning the non-protonated carboxyl carbon by observing correlations from H2 and H3 to the C=O signal. It also confirms long-range C-H connectivities across the ring.

Step 3: Data Processing and Interpretation
  • Apply standard Fourier transformation, phase correction, and baseline correction to all spectra.

  • Calibrate the ¹H spectrum by setting the DSS signal to 0.00 ppm. Reference the ¹³C spectrum indirectly using the spectrometer's defined ratio.

  • Assign the Spectra:

    • Use the HSQC spectrum to assign the protonated carbons based on the initial ¹H assignments.

    • Use the COSY spectrum to walk through the spin system and confirm neighboring protons.

    • Use the HMBC spectrum to confirm the assignment of the carboxyl carbon and verify the overall structure.

G cluster_assign Assignment Logic SamplePrep Step 1: Sample Preparation (5-10 mg in 0.6 mL D₂O + DSS) Acquire1H Step 2a: Acquire 1D ¹H (Quantitative Parameters) SamplePrep->Acquire1H Acquire13C Step 2b: Acquire 1D ¹³C (Long D1 Delay) Acquire1H->Acquire13C Initial Proton Map Acquire2D Step 2c: Acquire 2D Suite (COSY, HSQC, HMBC) Acquire13C->Acquire2D Carbon Backbone Process Step 3: Process Data (FT, Phasing, Referencing) Acquire2D->Process Assign Step 4: Structural Assignment (Self-Validating Interpretation) Process->Assign Final Final Validated Structure Assign->Final HSQC_node HSQC: Link C-H pairs COSY_node COSY: Link H-H neighbors HMBC_node HMBC: Confirm long-range (e.g., H2 -> C=O)

Sources

Crystal Structure Analysis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dihydro-1H-pyrrole-2-carboxylic acid—commonly referred to as 3-pyrroline-2-carboxylic acid or Δ3 -proline—is a non-proteinogenic amino acid that serves as a conformationally restricted proline surrogate. Its integration into peptidomimetics, macrocyclic drugs, and chiral surface adlayers profoundly alters molecular trajectories. As a Senior Application Scientist, I have structured this guide to move beyond basic crystallographic reporting. Here, we will dissect the causality behind the structural rigidity of the Δ3 -pyrroline scaffold, analyze its downstream effects on 2D and 3D supramolecular assemblies, and provide a self-validating experimental protocol for its Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Mechanistic Grounding: The Δ3 -Pyrroline Scaffold

The structural chemistry of 2,5-dihydro-1H-pyrrole-2-carboxylic acid is dictated by the sp2 hybridization at the C3 and C4 positions.

In standard (S)-proline, the saturated pyrrolidine ring undergoes rapid interconversion between various puckered states (predominantly envelope and half-chair conformations) to minimize the steric eclipsing of adjacent hydrogen atoms. The introduction of the Δ3 -double bond fundamentally restricts this flexibility, forcing the five-membered ring into a near-planar geometry.

This localized rigidification drives two major macro-scale phenomena:

  • 3D Peptide Architecture: When substituted into macrocyclic peptides like ascidiacyclamide (ASC) analogues, the restricted puckering of the 3-pyrroline-2-carboxylic acid residue ([ Δ Pro]ASC) forces the peptide backbone into a novel square structure. This architecture is stabilized by two trans imide bonds and intramolecular hydrogen bonds, a stark deviation from the native conformation that completely abolishes the molecule's cytotoxicity[1].

  • 2D Surface Assembly: In ultra-high vacuum surface chemistry (e.g., on Cu(110) surfaces), the conformational rigidity of 3-pyrroline-2-carboxylic acid prevents the formation of standard heterochiral domains. Instead, racemic mixtures of the derivative form a truly random 2-D solid solution (RSS), as the double bond enforces a strictly homochiral adsorption footprint that scrambles standard racemate or conglomerate ordering[2][3].

G N1 Δ3-Double Bond Introduction N2 Pyrroline Ring Rigidification N1->N2 N3 Reduced Puckering Amplitude N2->N3 N4 Homochiral Adsorption Footprint (2D Surfaces) N3->N4 N5 Trans Imide Bond Stabilization (3D Peptides) N3->N5

Caption: Impact of the Δ3-double bond on pyrroline ring conformation and supramolecular assembly.

Quantitative Conformational Data

To understand the structural divergence between native proline and its Δ3 -derivative, we must compare their crystallographic and physical parameters. The table below summarizes the quantitative data derived from SCXRD and Scanning Tunneling Microscopy (STM) studies.

Parameter(S)-Proline(S)-3-Pyrroline-2-carboxylic acidCausality / Structural Impact
Ring Puckering High (Envelope/Half-chair)Low (Near-planar) Δ3 -double bond restricts out-of-plane deviation of C β and C γ [1].
Imide Bond Preference Cis/Trans equilibriumStrongly favors TransReduced steric clash due to the flattened ring geometry stabilizes the trans state[1].
2D Surface Assembly Heterochiral templatesRandom Solid Solution (RSS)Homochiral footprint preference disrupts standard conglomerate formation[2].
Cytotoxicity (ASC mimics) High (Native fold)NoneAltered backbone trajectory prevents binding to the biological target[1].
Solid-State Form ZwitterionicZwitterionicProton transfer from the carboxylic acid to the secondary amine is thermodynamically favored in the crystal lattice.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

Generating high-fidelity crystallographic data for chiral amino acid derivatives requires a methodology where each step inherently validates the previous one. The following protocol is engineered for the absolute structure determination of 2,5-dihydro-1H-pyrrole-2-carboxylic acid derivatives.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve the enantiopure derivative (>99% ee) in a minimum volume of a high-solubility solvent (e.g., methanol). Place this solution in an inner vial. Add an anti-solvent (e.g., diethyl ether) to a sealed outer chamber and allow vapor equilibration over 3–7 days.

  • Causality: Vapor diffusion allows for a slow, thermodynamically controlled approach to the supersaturation curve. This minimizes the rapid nucleation that leads to defect formation, solvent trapping, or twinning.

  • Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. A sharp, uniform extinction of light every 90° of rotation confirms a single, untwinned crystalline domain.

Step 2: Cryogenic Mounting and Data Collection
  • Action: Coat the selected crystal in a perfluoropolyether cryo-oil, mount it on a MiTeGen loop, and flash-cool to 100 K in a nitrogen stream. Execute the diffraction experiment using a diffractometer equipped with a Copper microfocus source (Cu K α , λ=1.54184 Å).

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations, drastically reducing Debye-Waller factors and enhancing high-angle reflection intensity. Cu K α radiation is explicitly chosen over Mo K α because the longer wavelength maximizes the anomalous scattering signal ( f′′ ) of the oxygen and nitrogen atoms, which is strictly required to determine the absolute stereochemistry of light-atom organic molecules.

  • Validation Checkpoint: Index the first 20 screening frames. A calculated mosaicity of < 0.5° validates the structural integrity of the crystal post-freezing.

Step 3: Data Reduction and Absorption Correction
  • Action: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., using SADABS or CrysAlisPro).

  • Causality: Cu K α radiation is highly susceptible to absorption by the crystal. Multi-scan correction uses redundant reflections measured at different goniometer angles to empirically model and correct for this absorption, ensuring accurate structure factors ( F2 ).

  • Validation Checkpoint: An internal merging R -factor ( Rint​ ) of < 0.05 across symmetry-equivalent reflections confirms that the absorption correction model is mathematically sound.

Step 4: Structure Solution and Anisotropic Refinement
  • Action: Solve the phase problem using intrinsic phasing methods. Refine the structure using full-matrix least-squares on F2 . Apply anisotropic displacement parameters (ADPs) to all non-hydrogen atoms. Model hydrogen atoms using a riding model, except for the amine/ammonium protons, which should be located in the difference Fourier map to confirm the zwitterionic state.

  • Causality: Refining on F2 utilizes all collected data (including weak or negative intensities), preventing statistical bias and ensuring the highest precision in bond length determination.

  • Validation Checkpoint: A final R1​ < 0.05, wR2​ < 0.15, and a Flack parameter near 0.00 with an estimated standard deviation (esd) < 0.1 definitively confirms both the structural model and the absolute (S) or (R) configuration.

G N1 Compound Synthesis & Purification (>99% ee) N2 Vapor Diffusion Crystallization N1->N2 N3 Crystal Selection & Cryoprotection (100 K) N2->N3 N4 X-Ray Diffraction (Cu Kα Radiation) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (Intrinsic Phasing) N5->N6 N7 Anisotropic Refinement (Least-Squares on F²) N6->N7 N8 Validation (CheckCIF) & Absolute Structure N7->N8

Caption: Self-validating workflow for the SCXRD analysis of 2,5-dihydro-1H-pyrrole-2-carboxylic acids.

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Pharmacokinetic Profiling of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dihydro-1H-pyrrole-2-carboxylic acid—commonly referred to as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid—is a non-canonical, cyclic amino acid derivative. In modern drug development, it is highly valued as a conformational restrictor in cyclic peptide scaffolds[1]. However, its unique sp2-hybridized pyrroline ring introduces complex absorption, distribution, metabolism, and excretion (ADME) dynamics. This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic (PK) profiling of this molecule, detailing the causality behind bioanalytical choices and providing self-validating experimental workflows.

Physicochemical Properties and ADME Implications

The structural nuances of 3,4-dehydroproline dictate its systemic behavior. The introduction of the double bond at the C3-C4 position restricts the pyrrolidine ring pucker, which not only alters the 3D topology of the molecule but fundamentally shifts its electronic distribution.

Table 1: Physicochemical & Predicted ADME Properties

ParameterValuePharmacokinetic Implication
Molecular Weight 113.11 g/mol Small molecular radius allows for rapid systemic tissue distribution.
Topological Polar Surface Area (TPSA) 49.3 Ų[2]Highly hydrophilic; severely limits passive blood-brain barrier (BBB) penetration.
pKa (Secondary Amine) ~ 7.7Significantly lower than L-proline (~10.6); predominantly deprotonated at physiological pH, altering transporter affinity[3].
LogP (Predicted) -2.5 to -3.0Poor passive lipid bilayer diffusion; gastrointestinal absorption relies heavily on active amino acid transporters (e.g., PEPT1).

Causality Insight: The lowered pKa of the secondary amine means that at pH 7.4, the molecule exists in a different protonation equilibrium compared to canonical L-proline. This directly impacts its binding kinetics to endogenous catabolic enzymes and transport proteins[3].

Metabolic Pathways and Enzymatic Interactions

Unlike synthetic xenobiotics that are primarily cleared by hepatic Cytochrome P450s, 3,4-dehydroproline is heavily processed by endogenous amino acid metabolic networks.

  • Proline Dehydrogenase (PRODH): 3,4-dehydroproline acts as both a substrate and a potential suicide inhibitor of PRODH (also known as PutA in bacteria). The deprotonated state of its amine accelerates initial active-site binding, but the altered ring geometry traps the enzyme during the hydride transfer phase[3].

  • Prolyl-4-hydroxylase (P4H): The molecule is a known competitive inhibitor of P4H. The C3-C4 double bond prevents the stereospecific addition of a hydroxyl group at C4, effectively blocking the downstream biosynthesis of collagen and hydroxyproline-rich glycoproteins (HRGPs)[4].

Fig 1. Enzymatic interactions and metabolic processing pathways of 3,4-dehydroproline.

Bioanalytical Methodologies for PK Profiling

Standard reversed-phase liquid chromatography (RP-LC) fails for 3,4-dehydroproline due to its extreme polarity and lack of a UV chromophore. To achieve nanomolar sensitivity, pre-column derivatization combined with LC-MS/MS is required.

Protocol 1: Plasma Sample Preparation & Derivatization Workflow
  • Step 1: Spiking & Precipitation. Aliquot 50 µL of plasma. Add 10 µL of internal standard (IS) solution (13C, 15N-proline, 500 ng/mL). Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Step 2: Centrifugation. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean vial.

  • Step 3: FMOC Derivatization. Add 50 µL of 0.1 M borate buffer (pH 9.0) and 50 µL of FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride, 2 mM in acetonitrile). Incubate at 40°C for 30 minutes.

  • Step 4: Quenching & Injection. Quench the reaction with 10 µL of 1% formic acid. Inject 5 µL into the LC-MS/MS system operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Causality & Self-Validation Check: Why derivatize? FMOC-Cl reacts with the secondary amine of the pyrroline ring, neutralizing the charge, drastically increasing lipophilicity (LogP), and providing a highly ionizable moiety. This shifts the analyte out of the LC solvent front, eliminating ion suppression. Self-Validation: The ratio of endogenous L-proline to the spiked 13C, 15N-proline IS must remain constant across pre- and post-extraction spikes (Matrix Factor ≈ 1.0). If the ratio deviates by >15%, matrix interference is occurring, and the precipitation ratio must be adjusted.

Fig 2. Step-by-step bioanalytical workflow for in vivo pharmacokinetic profiling.

In Vivo Pharmacokinetic Study Design

When 3,4-dehydroproline is incorporated into larger peptide scaffolds, it profoundly alters the macrocycle's clearance and volume of distribution. For instance, pseudopeptides containing this moiety exhibit distinct biphasic elimination curves[5].

Protocol 2: Rodent PK Study Execution
  • Step 1: Acclimatization. Fast male Sprague-Dawley rats (200-250g) overnight to eliminate dietary amino acid fluctuations, allowing water ad libitum.

  • Step 2: Dosing. Administer the test compound via Intravenous (IV) bolus (2 mg/kg in sterile saline) or Per Os (PO) oral gavage (10 mg/kg in 0.5% methylcellulose).

  • Step 3: Serial Microsampling. Collect 150 µL of blood via jugular vein catheter at 0 (predose), 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Step 4: Processing. Centrifuge immediately at 3,000 × g for 10 min at 4°C to separate plasma. Store at -80°C to prevent ex vivo degradation by plasma oxidases.

Causality & Self-Validation Check: Why a dense early sampling schedule? Compounds containing 3,4-dehydroproline undergo rapid initial distribution. Missing the 5-minute (0.08h) timepoint will result in a gross underestimation of the maximal concentration (Cmax) and an artificially inflated Volume of Distribution (Vd). Self-Validation: The predose (0 h) sample serves as a critical biological blank. Baseline chromatographic separation of the derivatized 3,4-dehydroproline from endogenous L-proline must be confirmed in this sample to ensure no false-positive MRM transitions occur.

Table 2: Representative PK Parameters for 3,4-Dehydroproline Scaffolds

PK ParameterIntravenous (IV)Oral (PO)Biological Rationale
Cmax N/AVariableDependent on the saturation of active GI transporters.
Tmax N/A0.5 - 1.0 hIndicates rapid, transporter-mediated absorption.
Clearance (Cl) 5.29 mL/min/kg[5]N/AHigh systemic clearance driven by PRODH catabolism and renal filtration[5].
Half-life (t1/2) Biphasic: ~8 min (α), ~55 min (β)[5]0.8 - 1.5 hRapid initial tissue distribution followed by a slower terminal elimination phase[5].

Strategic Applications in Peptide Drug Development

The true value of 3,4-dehydroproline lies in its ability to rescue the pharmacokinetics of poorly permeable cyclic peptides. The incorporation of 3-pyrroline-2-carboxylic acid into cyclic scaffolds stabilizes novel square structures with trans imide bonds[1].

By restricting the conformational flexibility of the peptide backbone, the energetic penalty of desolvation during membrane transit is minimized. In comparative PK studies, substituting canonical L-proline with 3,4-dehydroproline in cyclic peptides has been shown to double initial blood concentrations, reduce hepatic sequestration, and dramatically enhance accumulation in target tumor tissues[1].

References

  • Title: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | C5H8ClNO2 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Strategies for Fine-Tuning the Conformations of Cyclic Peptides Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: The anti-HIV pentameric pseudopeptide HB-19 is preferentially taken up in vivo by lymphoid organs where it forms a complex with nucleolin Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Preliminary Investigation of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Toxicity: Mechanisms, Assays, and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Drug Development Professionals, and Extracellular Matrix (ECM) Researchers.

Executive Summary

The compound 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (commonly known as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid ) is a non-proteinogenic amino acid and a potent structural analog of L-proline. In preclinical drug development and toxicological screening, this compound is primarily investigated for its profound ability to disrupt extracellular matrix (ECM) homeostasis. By acting as a competitive antimetabolite, it is translationally misincorporated into nascent polypeptides, leading to catastrophic failures in protein folding—most notably in collagen.

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial hazard classifications. Here, we will dissect the fundamental causality of its toxicity, establish self-validating experimental workflows for quantifying its effects, and provide a robust framework for investigating proline analogs in a laboratory setting.

Chemical Profiling & Quantitative Toxicity Data

Before deploying 2,5-Dihydro-1H-pyrrole-2-carboxylic acid in cellular assays, it is critical to understand its physicochemical constraints and baseline toxicological parameters. The presence of the double bond in the pyrroline ring alters the ring pucker compared to native pyrrolidine, which is the root cause of its biochemical incompatibility with mammalian enzymes[1].

Table 1: Physicochemical & Toxicological Parameters
ParameterValue / Description
IUPAC Name (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Common Synonyms 3,4-Dehydro-L-proline; L-3-Pyrroline-2-carboxylic acid
Molecular Weight 113.11 g/mol
Primary Toxicity Target Extracellular Matrix (Collagen Biosynthesis) & Hepatocytes
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
In Vivo Pathology Hepatotoxicity, lethal dose 50 (LD50) reached via acute liver injury, impaired wound healing[2].
Antifibrotic Efficacy Inhibits collagen accumulation in oxygen-toxicity pulmonary fibrosis models, but causes off-target non-collagen protein disruption[3].

(Data synthesized from 1[1] and foundational murine toxicity studies[2])

The Causality of Toxicity: The Proline Antagonism Paradigm

To design effective assays, one must understand why 3,4-dehydroproline is toxic. The toxicity does not stem from direct reactive oxygen species (ROS) generation or membrane lysis, but rather from translational sabotage .

  • Competitive Charging: Prolyl-tRNA synthetase cannot adequately distinguish between L-proline and 3,4-dehydroproline. Consequently, the toxic analog is charged onto tRNA Pro and incorporated into the nascent procollagen chain.

  • Enzymatic Failure: Normal collagen requires extensive post-translational modification. Prolyl 4-hydroxylase converts proline to 4-hydroxyproline, a step absolutely required for the thermal stability of the collagen triple helix at 37°C. However, the Δ3,4 double bond in 3,4-dehydroproline prevents the enzyme from hydroxylating the residue.

  • Intracellular Degradation: Lacking hydroxyproline, the procollagen chains fail to form a stable triple helix. These misfolded proteins accumulate in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and leading to rapid intracellular degradation. This starves the tissue of ECM, causing systemic toxicity, hepatotoxicity, and impaired wound healing[2].

MOA Proline L-Proline (Endogenous) tRNA Prolyl-tRNA Synthetase Proline->tRNA Normal Binding DHP 3,4-Dehydroproline (Toxic Analog) DHP->tRNA Competitive Binding Nascent Nascent Procollagen Chain tRNA->Nascent Incorporation Hydroxylase Prolyl 4-Hydroxylase Nascent->Hydroxylase Processing Stable Stable Triple Helix (Normal ECM) Hydroxylase->Stable Hydroxylation (Pro) Degradation Helix Instability & Intracellular Degradation Hydroxylase->Degradation Failed Hydroxylation (DHP)

Fig 1: Mechanism of 3,4-Dehydroproline toxicity via competitive inhibition of collagen synthesis.

Experimental Protocols: Self-Validating Workflows

To investigate the toxicity of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid in vitro, we must utilize an assay that isolates its specific mechanism of action (collagen misfolding) from general cytotoxicity.

The following protocol utilizes a Dual-Isotope Proline Hydroxylation Assay . By measuring the ratio of L-[4-3H]proline to L-[14C]proline , we can directly quantify prolyl hydroxylase activity[4].

The Causality of the Assay Design: Prolyl 4-hydroxylase removes the tritium ( 3H ) at the 4-trans position of proline during the creation of 4-hydroxyproline. Therefore, successful hydroxylation results in a loss of 3H relative to the stable 14C backbone. If 3,4-dehydroproline successfully inhibits this process, the 3H/14C ratio will remain artificially high.

Protocol: Dual-Isotope Collagen Biosynthesis Inhibition Assay

Self-Validation Mechanisms Built into this Protocol:

  • Internal Control 1 (Specificity): Total 14C counts represent global protein synthesis. If 3,4-dehydroproline causes a massive drop in 14C , the dose is causing general cell death, not specific collagen inhibition.

  • Internal Control 2 (Enzyme Dependency): A cohort treated without Ascorbic Acid (a required cofactor for prolyl hydroxylase) serves as a baseline for zero hydroxylation.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human dermal fibroblasts (or renal proximal tubule cells) in 6-well plates at 2×105 cells/well. Culture in DMEM supplemented with 10% FBS until 80% confluent.

  • Pre-treatment & Cofactor Loading: Wash cells with PBS. Add serum-free DMEM supplemented with 50μM Ascorbic Acid (AscP) to promote collagen synthesis[4]. Incubate for 2 hours.

  • Toxicant Dosing: Introduce 2,5-Dihydro-1H-pyrrole-2-carboxylic acid at varying concentrations (e.g., 0.1 mM,0.5 mM,1.0 mM ). Include a vehicle control (media only) and a negative control (media lacking Ascorbic Acid).

  • Isotope Pulse: Immediately spike the media with a dual-label mixture: 15μCi/ml of L-[14C]proline and 62.5μCi/ml of L-[4-3H]proline [4]. Incubate for 24 hours at 37°C.

  • Harvest & Immunoprecipitation: Lysis the cells using RIPA buffer. Collect both the intracellular lysate and the extracellular media (to capture secreted collagen). Immunoprecipitate Collagen Type I (or IV) using specific antibodies linked to Protein G agarose beads.

  • Scintillation Counting: Wash the beads extensively to remove unincorporated free isotopes. Resuspend in scintillation fluid and measure using a dual-channel liquid scintillation counter calibrated to differentiate 3H and 14C emission spectra.

  • Data Analysis: Calculate the 3H/14C ratio. A higher ratio indicates decreased proline hydroxylation (toxicity/inhibition).

Workflow Step1 Fibroblast Culture (+ Ascorbic Acid) Step2 Dosing: DHP (0.1 - 1.0 mM) Step1->Step2 Step3 Pulse: [14C]-Pro & [3H]-Pro Step2->Step3 Step4 Cell Lysis & Protein Extraction Step3->Step4 Step5 Calculate 3H/14C (Hydroxylation Index) Step4->Step5

Fig 2: Dual-isotope workflow for validating collagen hydroxylation inhibition by DHP.

Preclinical Considerations & Future Directions

While 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is highly toxic, its mechanism has been leveraged experimentally. Historically, researchers have attempted to use proline analogs as antifibrotic agents to treat conditions like oxygen toxicity-induced pulmonary fibrosis or paraquat poisoning[3][5]. However, the therapeutic window is virtually non-existent. Because collagen is ubiquitous, systemic administration of 3,4-dehydroproline leads to severe off-target effects, including acute liver pathology and generalized protein synthesis disruption[2][3].

Modern applications of this compound are largely restricted to:

  • Bacterial Metabolism Studies: Serving as a toxic analog to study the uptake and enzymatic pathways of L-proline in Escherichia coli[].

  • Peptide Engineering: Utilizing its unique conformational constraints (due to the unsaturated pyrrolidine ring) in solid-phase peptide synthesis to force specific β -turn or γ -turn conformations in cyclic peptides[7].

By adhering to the self-validating protocols outlined above, researchers can accurately quantify the matrix-depleting toxicity of 3,4-dehydroproline, ensuring that observed cellular phenotypes are definitively linked to its primary mechanism of action rather than artifactual assay interference.

Sources

An In-Depth Technical Guide to the Thermal Degradation Profile of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation profile of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, an unsaturated analog of the proteinogenic amino acid proline. Understanding the thermal stability of this and related heterocyclic compounds is of paramount importance in the fields of drug development, materials science, and chemical synthesis, where thermal processing is a common variable. This document outlines the theoretical basis for the thermal decomposition of this molecule, provides detailed, field-tested protocols for its analysis using state-of-the-art thermal analytical techniques, and presents an inferred degradation profile based on data from closely related analogs. This guide is intended to be a practical resource for researchers and professionals requiring a deep, actionable understanding of the thermal behavior of this compound.

Introduction: The Criticality of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that profoundly influences its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its safety and efficacy. Uncontrolled thermal degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which can have significant consequences. For heterocyclic compounds like 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, which serve as versatile building blocks in medicinal chemistry, a thorough understanding of their behavior under thermal stress is not merely an academic exercise but a fundamental requirement for robust process development and regulatory compliance.

This guide focuses on 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a molecule of interest due to its structural relationship to proline. Proline and its analogs are known to play crucial roles in the structure and stability of peptides and proteins.[1] The introduction of unsaturation in the pyrrolidine ring, as in the case of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, can significantly alter its chemical and physical properties, including its thermal stability.

Due to a lack of direct studies on the thermal degradation of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, this guide will leverage data from its close isomer, 3,4-Dehydro-DL-proline, and its saturated counterpart, L-proline, to construct a scientifically sound, inferred thermal degradation profile. The methodologies presented herein, however, are directly applicable and represent the gold standard for such an investigation.

Inferred Thermal Degradation Profile

Based on available data for structurally similar compounds, the following thermal degradation profile for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is proposed.

Decomposition Temperature

The onset of thermal decomposition for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is anticipated to be in a similar range to its isomer, 3,4-Dehydro-DL-proline. Product specifications for 3,4-Dehydro-DL-proline indicate a melting point with decomposition at approximately 245 °C. The L-isomer shows a slightly higher decomposition temperature of 248-250 °C. It is therefore reasonable to hypothesize that 2,5-Dihydro-1H-pyrrole-2-carboxylic acid will also exhibit significant thermal degradation in this temperature range.

CompoundDecomposition Temperature (°C)Citation
3,4-Dehydro-DL-proline245 (dec.)
3,4-Dehydro-L-proline248-250
Predicted Degradation Pathways and Byproducts

The thermal decomposition of amino acids, including cyclic variants, typically proceeds through primary pathways of decarboxylation and dehydration.[2] Theoretical studies on the unimolecular decomposition of proline suggest that these are the dominant initial degradation steps.[2] Pyrolysis-GC/MS studies of proline have identified 1-pyrroline and pyrrole as major degradation products.[3]

Given these precedents, the thermal degradation of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is likely to proceed through two main pathways:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety to yield 2,5-dihydro-1H-pyrrole.

  • Dehydration and Decarboxylation: A concerted or sequential loss of water and carbon dioxide, potentially leading to the formation of pyrrole, a more stable aromatic compound.

The following diagram illustrates these plausible degradation pathways.

G 2,5-Dihydro-1H-pyrrole-2-carboxylic_acid 2,5-Dihydro-1H-pyrrole-2-carboxylic acid Heat Heat (Δ) 2,5-Dihydro-1H-pyrrole-2-carboxylic_acid->Heat Decarboxylation_Product 2,5-Dihydro-1H-pyrrole + CO2 Heat->Decarboxylation_Product Decarboxylation Dehydration_Decarboxylation_Product Pyrrole + CO2 + H2O Heat->Dehydration_Decarboxylation_Product Dehydration & Decarboxylation

Caption: Predicted thermal degradation pathways of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal degradation profile of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a suite of thermal analysis techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating dataset.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid into a clean, tared TGA pan (alumina or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).

G cluster_0 TGA Workflow Sample_Prep Weigh 5-10 mg of sample Instrument_Setup Set N2 flow and temperature program (30-600°C at 10°C/min) Sample_Prep->Instrument_Setup Data_Acquisition Record mass vs. temperature Instrument_Setup->Data_Acquisition Data_Analysis Plot TGA/DTG curves and determine Tonset and Tpeak Data_Acquisition->Data_Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to determine the enthalpy of decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the peaks to determine the enthalpy change (ΔH).

G cluster_1 DSC Workflow Sample_Prep_DSC Weigh 2-5 mg of sample into a sealed pan Instrument_Setup_DSC Set N2 flow and temperature program (30-300°C at 10°C/min) Sample_Prep_DSC->Instrument_Setup_DSC Data_Acquisition_DSC Record heat flow vs. temperature Instrument_Setup_DSC->Data_Acquisition_DSC Data_Analysis_DSC Identify thermal events and calculate enthalpy changes Data_Acquisition_DSC->Data_Analysis_DSC

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile byproducts of thermal degradation.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC/MS).

Protocol:

  • Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid into a pyrolysis sample cup.

  • Instrument Setup:

    • Pyrolyzer:

      • Pyrolysis Temperature: Set to the Tpeak determined by TGA (e.g., ~250 °C).

      • Interface Temperature: 280 °C.

    • GC:

      • Injector Temperature: 280 °C.

      • Column: A suitable capillary column for separating polar compounds (e.g., a wax or mid-polarity column).

      • Oven Program: Hold at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-500 amu.

  • Data Acquisition: Pyrolyze the sample and acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the chromatographic peaks in the TIC.

    • Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the degradation products.

G cluster_2 Py-GC/MS Workflow Sample_Prep_Py Place ~0.1-0.5 mg of sample in pyrolysis cup Instrument_Setup_Py Set pyrolysis, GC, and MS parameters Sample_Prep_Py->Instrument_Setup_Py Data_Acquisition_Py Pyrolyze sample and acquire TIC and mass spectra Instrument_Setup_Py->Data_Acquisition_Py Data_Analysis_Py Identify degradation products by library matching Data_Acquisition_Py->Data_Analysis_Py

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal degradation profile of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid. While direct experimental data for this specific molecule is not yet available in the public domain, a robust, inferred profile has been constructed based on the known thermal behavior of its close structural analogs, 3,4-Dehydro-DL-proline and L-proline. The decomposition is anticipated to occur around 245-250 °C, primarily through decarboxylation and dehydration pathways, yielding products such as 2,5-dihydro-1H-pyrrole and pyrrole.

The detailed experimental protocols for TGA, DSC, and Py-GC/MS provided herein offer a clear and validated roadmap for researchers to empirically determine the precise thermal degradation profile of this compound and other novel molecules. Adherence to these methodologies will ensure the generation of high-quality, reliable data that is essential for informed decision-making in drug development and chemical process optimization.

Future work should focus on the experimental validation of the inferred profile presented in this guide. Such studies will not only provide definitive data for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid but also contribute to a deeper understanding of the structure-stability relationships within this important class of heterocyclic compounds.

References

  • Rawadieh, S., Al-Far, R., & Al-shannag, M. (2019). Theoretical study on the unimolecular decomposition of proline. Computational and Theoretical Chemistry, 1161, 1-10.
  • Choi, S. S., & Ko, J. E. (2011). Analysis of cyclic pyrolysis products formed from amino acid monomer. Journal of Analytical and Applied Pyrolysis, 92(2), 350-356.
  • Smith, G. G., & Wartanowicz, E. (1974). Pyrolysis-gas chromatography of proline, hydroxyproline and related peptides. The Analyst, 99(1175), 121-125.
  • Szabo, A., & Thannhauser, T. W. (2015). Proline Mechanisms of Stress Survival. Antioxidants & Redox Signaling, 22(8), 699-713.

Sources

Methodological & Application

Application Note: Advanced Synthesis and Derivatization Protocols for 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2,5-Dihydro-1H-pyrrole-2-carboxylic acid—commonly referred to as 3-pyrroline-2-carboxylic acid or 3,4-dehydroproline—is a highly valued rigidified proline analog in peptide chemistry and drug development [1]. The introduction of a C3–C4 double bond (Δ³-pyrroline) fundamentally alters the pyrrolidine ring's biophysical properties:

  • Conformational Restriction: The sp² hybridization at C3 and C4 flattens the ring into an "envelope" conformation, biasing the ring pucker and restricting the flexibility of the peptide backbone [4].

  • Amide Isomerization: This structural rigidity significantly lowers the energy barrier for cis-trans isomerization of the preceding amide bond compared to native proline, a critical parameter for the bioactivity of peptide mimetics [2].

  • Biological Utility: Substitution of proline with 3,4-dehydroproline in biologically active peptides often enhances target affinity while increasing resistance to enzymatic degradation [5].

Strategic Route Selection

Historically, the synthesis of 3,4-dehydroproline relied on the dehydration of 4-hydroxyproline (e.g., via Mitsunobu inversion to the iodide followed by DBU-promoted elimination) [2]. However, this classical approach often yields a mixture of Δ³ and Δ⁴ regioisomers and requires harsh conditions [5].

A more elegant, scalable, and regioselective approach is the Ring-Closing Metathesis (RCM) and Directed Alkoxycarbonylation sequence [1]. This route builds the heterocycle de novo from N-Boc-diallylamine, utilizes the Boc group to direct regioselective lithiation, and employs an enzymatic kinetic resolution to yield the pure (S)-enantiomer.

Quantitative Comparison of Synthetic Routes
ParameterRoute A: Hydroxyproline Elimination [2, 5]Route B: RCM & Directed Carbonylation [1]
Starting Material Protected 4-hydroxyprolineN-Boc-diallylamine
Key Reagents PPh₃, I₂, DBUGrubbs Catalyst, LDA, Dimethyl Carbonate
Regioselectivity Moderate (Δ³:Δ⁴ approx. 5:1)Excellent (>99% Δ³)
Enantioselectivity Retains starting stereocenterResolved via Novozyme 435 (>98% ee)
Scalability Limited by regioisomer separationHigh (amenable to multi-gram scale)

Experimental Protocol: RCM and Directed Alkoxycarbonylation

This protocol is designed as a self-validating system , embedding in-process controls (IPCs) to ensure mechanistic fidelity and technical accuracy at every stage.

Phase 1: Synthesis of N-Boc-3-pyrroline via RCM

Causality: The Grubbs catalyst initiates the metathesis of the terminal olefins. The reaction is thermodynamically driven forward by the irreversible evolution of ethylene gas.

  • Preparation: Dissolve N-Boc-diallylamine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Critical Step: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which can prematurely deactivate the ruthenium catalyst.

  • Catalysis: Add Grubbs 1st-generation catalyst (1-2 mol%). Stir the reaction mixture at room temperature (20 °C) for 12–20 hours.

  • Self-Validation (IPC 1): Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the diene starting material is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure and purify via short-path silica gel chromatography to afford N-Boc-3-pyrroline as a colorless oil.

Phase 2: Directed Alkoxycarbonylation

Causality: The N-Boc protecting group coordinates with the lithium cation of Lithium Diisopropylamide (LDA), directing the deprotonation exclusively to the C2 position. Two equivalents of LDA are strictly required because the resulting β-dicarbonyl product is significantly more acidic than the starting material, which would otherwise quench the base [1].

  • Deprotonation: Dissolve N-Boc-3-pyrroline (1.0 equiv) and dimethyl carbonate (1.0 equiv) in anhydrous THF under argon. Cool the system to 0 °C. Note: Surprisingly, cryogenic temperatures (-78 °C) are unnecessary; 0 °C provides excellent yield and minimizes side reactions [1].

  • Lithiation: Add LDA (2.0 equiv, 2.0 M in THF/heptane) dropwise over 30 minutes. Maintain the temperature at 0 °C for an additional 2 hours.

  • Self-Validation (IPC 2): Quench a 0.5 mL aliquot with D₂O. Analyze via ¹H-NMR to verify >95% deuterium incorporation at the C2 position, confirming successful lithiation before bulk quenching.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The product is racemic 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate.

Phase 3: Enzymatic Kinetic Resolution

Causality: Standard chemical hydrolysis of the ester fails due to steric hindrance and ring stability. However, Novozyme 435® (immobilized Candida antarctica lipase) selectively hydrolyzes the ester of one enantiomer while leaving the other intact, allowing for easy separation [1].

  • Hydrolysis: Suspend the racemic ester in a biphasic mixture of phosphate buffer (pH 7.2) and a minimal amount of co-solvent (e.g., acetone or tert-butanol to aid solubility).

  • Enzyme Addition: Add Novozyme 435® (10% w/w relative to substrate). Incubate at 35 °C with gentle orbital shaking.

  • Self-Validation (IPC 3): Monitor the enantiomeric excess (ee) of the remaining ester and the formed acid via chiral HPLC (e.g., Chiralcel OD-H column). Stop the reaction when the conversion reaches exactly 50%.

  • Isolation: Filter off the immobilized enzyme (which can be washed and reused). Separate the unreacted (R)-ester from the desired (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid via acid-base extraction.

Workflow Visualization

Synthesis_Workflow Start N-Boc-diallylamine (Starting Material) RCM Ring-Closing Metathesis Grubbs Catalyst, DCM, RT Start->RCM Int1 N-Boc-3-pyrroline (Intermediate 1) RCM->Int1 Ethylene release (Thermodynamic sink) Deprot Directed Lithiation 2.0 eq LDA, THF, 0 °C Int1->Deprot Boc-directed regioselectivity Carbonyl Alkoxycarbonylation Dimethyl Carbonate Deprot->Carbonyl Int2 Racemic Ester (Intermediate 2) Carbonyl->Int2 Nucleophilic attack Enz Kinetic Resolution Novozyme 435 (Lipase) Int2->Enz Enantioselective hydrolysis Final (S)-1-Boc-2,5-dihydro-1H-pyrrole- 2-carboxylic acid Enz->Final Acid-base separation

Caption: Workflow for the asymmetric synthesis of (S)-1-Boc-3,4-dehydroproline via RCM and enzymatic resolution.

Downstream Applications

Once synthesized, the (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid can be directly utilized in solid-phase peptide synthesis (SPPS) using standard coupling reagents (e.g., HATU, DIPEA) [3]. Additionally, the double bond serves as a versatile handle for further derivatization, such as stereoselective dihydroxylation, epoxidation, or direct deoxyfluorination to yield complex 3,4-difluoroproline derivatives [2].

References

  • Linclau, B., et al. (n.d.). Synthesis and conformational properties of 3,4-difluoro-L-prolines. University of Southampton ePrints.[Link]

  • ACS Publications. (2007). Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. Journal of Combinatorial Chemistry.[Link]

  • Grokipedia. (n.d.). Pyrroline Structure and Isomers.[Link]

  • Google Patents. (n.d.).

Topic: Catalytic Asymmetric Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed overview and practical protocols for the catalytic asymmetric synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives. This chiral heterocyclic motif is a crucial building block in medicinal chemistry, serving as a conformationally constrained amino acid analogue in peptide synthesis and a core scaffold in numerous bioactive molecules.[1][2] We will explore two powerful and distinct catalytic strategies: a sequential approach involving an asymmetric allylic substitution followed by ring-closing metathesis (RCM), and a direct C-H functionalization of an N-Boc-2,5-dihydropyrrole precursor. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure scientific integrity and reproducibility for researchers in drug discovery and process development.

Introduction: The Significance of a Chiral Scaffold

The 2,5-dihydro-1H-pyrrole-2-carboxylic acid scaffold is a privileged structure in modern pharmacology and chemical biology. As a cyclic analogue of proline, it introduces conformational rigidity into peptides, influencing their folding and biological activity.[2] The pyrrole and dihydropyrrole cores are present in a wide array of natural products and synthetic drugs exhibiting antimicrobial, antifungal, and antiparasitic properties.[3][4] Consequently, developing efficient and highly stereoselective methods to access these compounds in their enantiomerically pure forms is a critical objective for synthetic and medicinal chemists.

Traditional methods often suffer from multiple steps, harsh conditions, or low enantioselectivity. Modern catalytic asymmetric synthesis offers elegant solutions, providing direct access to these valuable molecules with high efficiency and stereocontrol. This note focuses on two field-proven catalytic systems that exemplify the state-of-the-art in this domain.

Strategic Overview: Two Pillars of Asymmetric Synthesis

The synthesis of chiral 2,5-dihydropyrroles can be broadly approached in two ways: (A) constructing the chiral center during the formation of an acyclic precursor which is then cyclized, or (B) introducing the desired functionality onto a pre-existing dihydropyrrole ring via a chiral catalyst.

Strategy A: Sequential Asymmetric Allylic Substitution and Ring-Closing Metathesis (RCM)

This robust strategy involves a two-stage process. First, a key stereocenter is established via an asymmetric reaction, such as an organocatalyzed allylic substitution of a Morita-Baylis-Hillman (MBH) carbonate.[5] This step generates a chiral N-allyl-β-amino-α-methylene ester. The second stage employs the power of Ring-Closing Metathesis (RCM) with a Ruthenium-based catalyst (e.g., Grubbs catalyst) to form the dihydropyrrole ring without eroding the enantiopurity established in the first step.[5][6]

Causality and Experimental Rationale:

  • Organocatalysis: The use of a chiral organic catalyst (e.g., a modified amine) avoids transition metals in the key stereochemistry-defining step, which can simplify purification.

  • RCM Power: The Grubbs-type catalysts are exceptionally functional-group tolerant and highly efficient for forming five-membered rings, making the cyclization step high-yielding and reliable.[6]

  • Stereochemical Integrity: The RCM reaction proceeds at the olefinic termini, distant from the newly formed stereocenter, thus ensuring that the optical purity is retained throughout the cyclization process.[5]

Strategy_A_Workflow cluster_0 Step 1: Asymmetric Allylic Substitution MBH Morita-Baylis-Hillman Carbonate Intermediate N-Allyl-β-amino -α-methylene Ester MBH->Intermediate Chiral Organocatalyst High ee% Allylamine Allylamine Allylamine->Intermediate Chiral Organocatalyst High ee% RCM Ring-Closing Metathesis (RCM) Intermediate->RCM Product Chiral 2,5-Dihydropyrrole Ester RCM->Product Grubbs Catalyst High Yield Final Target Acid Product->Final Hydrolysis

Caption: Workflow for Strategy A, from starting materials to the final product.

Strategy B: Direct Asymmetric C-H Functionalization

A more convergent and atom-economical approach is the direct, enantioselective functionalization of a C-H bond on a readily available N-Boc-2,5-dihydro-1H-pyrrole substrate. Dirhodium tetracarboxylate catalysts, particularly those with chiral prolinate-type ligands like Rh₂(S-PTAD)₄, have proven exceptionally effective for this transformation.[7][8][9] The reaction involves the catalytic decomposition of an aryldiazoacetate, which generates a rhodium-carbene intermediate that selectively inserts into the C2-H bond of the dihydropyrrole.

Causality and Experimental Rationale:

  • Catalyst Control: The chiral environment of the dirhodium catalyst dictates the trajectory of the C-H insertion, enabling both high diastereo- and enantioselectivity. The bowl-shaped structure of the Rh₂(PTAD)₄ catalyst is key to this control.[9]

  • Substrate Activation: The N-Boc protecting group is crucial. It electronically activates the adjacent C-H bonds and serves as a directing group, favoring functionalization at the α-nitrogen C2 position over competing reactions like cyclopropanation of the double bond.[7][8]

  • Efficiency: This method combines bond formation and stereocenter creation in a single, low-loading catalytic step, representing a highly efficient synthetic route.[9]

Strategy_B_Catalytic_Cycle cluster_reactants Catalyst Rh₂(S-PTAD)₄ Carbene Rh-Carbene Intermediate Catalyst->Carbene - N₂ Ylide N-Ylide Intermediate Carbene->Ylide + DHP Product C-H Inserted Product Ylide->Product [1,2]-Shift Product->Catalyst Releases Catalyst Diazo Aryldiazoacetate Diazo->Carbene DHP N-Boc-Dihydropyrrole DHP->Ylide

Caption: Simplified catalytic cycle for Rh-catalyzed C-H functionalization.

Data Summary: A Comparative Overview

The following tables summarize typical results for the two strategies, demonstrating their effectiveness across various substrates.

Table 1: Representative Results for Strategy A (Organocatalysis + RCM)

Data synthesized from literature reports.[5]

EntryMBH Carbonate Substituent (R¹)Allylamine Substituent (R²)Yield (2 steps)ee%
1PhenylBenzyl85%96%
24-ChlorophenylBenzyl82%97%
32-NaphthylBenzyl88%95%
4MethylBenzyl75%92%
Table 2: Representative Results for Strategy B (Rh-Catalyzed C-H Functionalization)

Data synthesized from literature reports.[8][9]

EntryAryldiazoacetate (Ar)Catalyst LoadingYieldd.r.ee%
1Phenyl0.1 mol%85%>20:197%
24-Bromophenyl0.1 mol%87%>20:197%
34-Methoxyphenyl0.1 mol%81%>20:196%
42-Naphthyl0.5 mol%78%>20:195%

Detailed Experimental Protocols

Disclaimer: These protocols are adapted from published literature and should be performed by trained chemists using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of (S)-Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-2-carboxylate via Strategy A

This protocol is based on the organocatalytic allylic substitution/RCM sequence.[5]

Part A: Asymmetric Allylic Substitution

  • Materials & Reagents:

    • Morita-Baylis-Hillman carbonate of ethyl 2-(hydroxy(phenyl)methyl)acrylate

    • N-Allylbenzylamine

    • Chiral organocatalyst (e.g., a modified cinchonine derivative)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen atmosphere

    • Standard glassware for anhydrous reactions

  • Step-by-Step Procedure:

    • To a flame-dried, argon-flushed round-bottom flask, add the chiral organocatalyst (5 mol%).

    • Add anhydrous DCM via syringe. Cool the solution to 0 °C in an ice bath.

    • Add the MBH carbonate (1.0 equiv) to the solution.

    • Add N-allylbenzylamine (1.2 equiv) dropwise over 10 minutes.

    • Stir the reaction at 0 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the chiral N-allyl-β-amino-α-methylene ester.

Part B: Ring-Closing Metathesis (RCM)

  • Materials & Reagents:

    • Product from Part A

    • Grubbs II Catalyst (1-2 mol%)

    • Dichloromethane (DCM), anhydrous and degassed

    • Argon or Nitrogen atmosphere

  • Step-by-Step Procedure:

    • Dissolve the amino ester from Part A (1.0 equiv) in anhydrous, degassed DCM to make a dilute solution (approx. 0.01 M).

      • Scientist's Note: Dilute conditions are critical for RCM to favor intramolecular cyclization over intermolecular polymerization. Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon) is essential to protect the catalyst from oxygen.

    • Add the Grubbs II catalyst in one portion. The solution typically turns from purple to brown.

    • Reflux the reaction mixture under argon for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

    • Concentrate the solvent and purify by flash column chromatography to yield the (S)-ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-2-carboxylate.

  • Characterization & Validation:

    • Structure: Confirm by ¹H NMR, ¹³C NMR, and HRMS.

    • Enantiomeric Excess (ee%): Determine by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H). The ee% should be consistent with that of the acyclic precursor, confirming the fidelity of the RCM step.[5]

Protocol 2: Synthesis of (S)-tert-Butyl 2-(2-ethoxy-2-oxo-1-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate via Strategy B

This protocol is based on the dirhodium-catalyzed C-H functionalization.[8][9]

  • Materials & Reagents:

    • N-Boc-2,5-dihydro-1H-pyrrole

    • Ethyl 2-diazo-2-phenylacetate

    • Rh₂(S-PTAD)₄ catalyst (0.1 mol%)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen atmosphere

    • Syringe pump

  • Step-by-Step Procedure:

    • To a flame-dried, argon-flushed Schlenk flask, add Rh₂(S-PTAD)₄ (0.001 equiv) and N-Boc-2,5-dihydro-1H-pyrrole (2.0 equiv).

    • Add anhydrous DCM via syringe.

    • In a separate flask, prepare a solution of ethyl 2-diazo-2-phenylacetate (1.0 equiv) in anhydrous DCM.

    • Using a syringe pump, add the diazo solution to the catalyst-substrate mixture over a period of 4 hours.

      • Scientist's Note: Slow addition of the diazo compound is absolutely critical. This maintains a very low concentration of the reactive rhodium-carbene intermediate, preventing dimerization and other side reactions, thereby maximizing yield and selectivity.[9]

    • After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature.

    • Monitor the reaction by TLC for the disappearance of the diazo compound (visualized with a KMnO₄ stain).

    • Concentrate the reaction mixture directly onto silica gel.

  • Purification:

    • Purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the desired product.

  • Characterization & Validation:

    • Structure: Confirm by ¹H NMR, ¹³C NMR, and HRMS.

    • Diastereomeric Ratio (d.r.): Determine from the crude ¹H NMR spectrum by integrating characteristic, well-resolved proton signals for each diastereomer.

    • Enantiomeric Excess (ee%): Determine by chiral HPLC analysis. High selectivities (>20:1 d.r. and >95% ee) are expected with the optimal catalyst.[8]

Conclusion and Future Outlook

The catalytic asymmetric synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives is a well-developed field offering multiple powerful strategies for researchers. The sequential organocatalysis-RCM approach provides a reliable and modular route, while the direct Rh-catalyzed C-H functionalization offers a more elegant and atom-economical pathway. The choice of method will depend on factors such as substrate availability, desired substitution patterns, and scalability requirements. As the demand for enantiopure building blocks in drug discovery continues to grow, further innovations in catalyst design and reaction methodology are anticipated to make the synthesis of these vital scaffolds even more efficient and sustainable.

References

  • Asymmetric Organocatalytic Allylic Substitution of Morita–Baylis–Hillman Carbonates with Allylamines for the Synthesis of 2,5-Dihydropyrroles. The Journal of Organic Chemistry - ACS Publications.

  • (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride. Manasa Life Sciences.

  • 2,5-dihydro-1H-pyrrole-2-carboxylic acid. Manasa Life Sciences.

  • Pyrrole synthesis. Organic Chemistry Portal.

  • Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D. PubMed.

  • Recent approaches in the organocatalytic synthesis of pyrroles. PMC - NIH.

  • Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.

  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC - NIH.

  • Pyrrole-2-carboxylic acid 634-97-9 wiki. Guidechem.

  • Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid. Carbogen Amcis.

  • Asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles from optically active aza-Baylis-Hillman adducts. Formal synthesis of (-)-trachelanthamidine. PubMed.

  • Pyrrole-2-carboxylic acid. ChemicalBook.

Sources

Application Note: Preparation and Scale-Up Protocols for 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dihydro-1H-pyrrole-2-carboxylic acid methyl ester (also known as methyl 3,4-dehydroprolinate or methyl 3-pyrroline-2-carboxylate) is a highly valued heterocyclic building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of constrained peptidomimetics, ACE inhibitors, and carbapenem antibiotics. Because the pyrroline ring possesses a reactive alkene bond and a secondary amine, its synthesis requires highly selective reaction conditions to prevent unwanted aromatization, over-reduction, or ring-opening.

This application note details two distinct, field-proven synthetic pathways: a classical batch esterification approach and a modern, highly scalable continuous-flow Ring-Closing Metathesis (RCM) protocol.

Mechanistic Pathways & Strategic Rationale

The selection of a synthetic route depends heavily on the scale of production, available infrastructure, and the required purity profile (especially regarding heavy metal contamination).

Pathway A: Classical Birch Reduction & Esterification

The traditional approach involves the Birch reduction of pyrrole-2-carboxylic acid using alkali metals (e.g., lithium or sodium) in liquid ammonia to yield 3-pyrroline-2-carboxylic acid (3,4-dehydroproline)[1],[2]. This intermediate is subsequently esterified to form the target methyl ester[3].

  • Strategic Rationale : This method is highly reliable for bench-scale synthesis and utilizes inexpensive starting materials[4]. However, the reliance on cryogenic liquid ammonia makes it challenging to scale up safely in standard pharmaceutical manufacturing facilities[1].

Pathway B: Continuous Flow Ring-Closing Metathesis (RCM)

A modern, atom-economical approach constructs the pyrroline ring via the RCM of an acyclic diene precursor (e.g., an N-Boc-allylamino derivative)[5]. Recent process chemistry advancements have transitioned this reaction into continuous flow reactors using Dimethyl Carbonate (DMC) as a green solvent[6].

  • Strategic Rationale : Flow chemistry allows DMC (boiling point 90 °C) to be safely superheated to 120 °C under back-pressure[6]. This drastically accelerates the ruthenium catalytic cycle, reducing the residence time to just 1 minute and preventing the thermal degradation of the catalyst[6],[7]. Additionally, inline metal scavenging reduces residual ruthenium to less than 5 ppm, fulfilling stringent API regulatory requirements[7],[8].

Pathway Visualization

SynthesisWorkflow SM1 Pyrrole-2-carboxylic Acid Int1 3-Pyrroline-2-carboxylic Acid (3,4-Dehydroproline) SM1->Int1 Birch Reduction (Li/NH3, Cryogenic) Product 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Methyl Ester Int1->Product Esterification (SOCl2, MeOH, Reflux) SM2 Diene Precursor (N-Boc-allylamino derivative) Int2 N-Boc-2,5-Dihydro-1H-pyrrole- 2-carboxylic Acid Methyl Ester SM2->Int2 Flow RCM (Ru Catalyst, DMC, 120°C) Int2->Product Deprotection (HCl/Dioxane)

Caption: Synthetic pathways for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid methyl ester via Batch and Flow.

Experimental Protocols

Protocol A: Batch Esterification of 3-Pyrroline-2-carboxylic Acid
  • Objective : Conversion of 3,4-dehydroproline to its methyl ester hydrochloride salt.

  • Causality & Design : Thionyl chloride (SOCl₂), when reacted with methanol at 0 °C, generates methyl chlorosulfite and anhydrous HCl in situ. The immediate protonation of the secondary amine by HCl forms a stable hydrochloride salt. This is a critical design choice: it prevents the amine from undergoing unwanted N-alkylation or initiating degradation of the sensitive internal alkene during the reflux phase[3].

Step-by-Step Workflow:

  • Reagent Preparation : Charge a dry, argon-purged round-bottom flask with anhydrous methanol (10 mL per gram of substrate). Cool the flask to 0 °C using an ice-water bath.

  • Activation : Add thionyl chloride (1.5 equiv.) dropwise over 15 minutes. Maintain the internal temperature below 5 °C to safely control the exothermic release of HCl gas.

  • Substrate Addition : Add 3-pyrroline-2-carboxylic acid (1.0 equiv.) portion-wise[4]. The solution may briefly turn pale yellow.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to 65 °C for 4–6 hours.

  • Validation Checkpoint : Monitor reaction progress via LC-MS. The reaction is complete when the M+H peak of the starting acid (m/z 114) is fully replaced by the ester product (m/z 128).

  • Isolation : Cool the mixture to room temperature and concentrate in vacuo. Triturate the resulting crude solid with cold diethyl ether to precipitate 2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester hydrochloride as an off-white crystalline solid[3].

Protocol B: Continuous Flow RCM and Deprotection
  • Objective : Synthesis via Ring-Closing Metathesis (RCM) utilizing a highly scalable green solvent platform.

  • Causality & Design : Transitioning RCM from batch to continuous flow minimizes the catalyst's exposure to thermal stress. By applying back-pressure, DMC can be superheated, which drastically lowers the activation energy barrier for the metallacyclobutane intermediate formation, allowing a 1-minute residence time and enabling a 30-fold productivity increase over flask-based metathesis[6],[9].

Step-by-Step Workflow:

  • Precursor Solution : Prepare a 0.1 M solution of the diene precursor (methyl 2-(N-Boc-N-allylamino)but-3-enoate) in anhydrous Dimethyl Carbonate (DMC)[9].

  • Catalyst Solution : Prepare a 0.005 M solution of a polar Ruthenium catalyst (e.g., Hoveyda-Grubbs II or a specialized quaternary-ammonium-tagged Ru complex) in DMC[8].

  • Flow Execution : Pump both solutions using dual HPLC pumps into a T-mixer at a 1:1 volumetric ratio. Route the mixed stream through a heated perfluoroalkoxy (PFA) or stainless-steel coil reactor maintained at 120 °C, equipped with a 100 psi back-pressure regulator (BPR). Set flow rates to achieve exactly a 1.0-minute residence time[6].

  • Inline Scavenging : Direct the reactor effluent directly through an inline cartridge packed with a metal scavenger resin (e.g., QuadraPure TU or functionalized silica) to strip ruthenium species[8].

  • Validation Checkpoint : Analyze the effluent via GC-MS or LC-MS to confirm >95% conversion of the diene. ICP-MS analysis of the effluent must confirm Ru contamination is < 5 ppm[7].

  • Deprotection : Concentrate the effluent in vacuo. Dissolve the N-Boc-protected intermediate in 4M HCl in dioxane and stir at room temperature for 2 hours to cleave the Boc group. Concentrate to yield the final target compound[5].

Comparative Data Analysis

The following table summarizes the quantitative operational metrics comparing the classical batch method to the continuous flow RCM methodology.

ParameterClassical Batch (Birch + Esterification)Continuous Flow RCM
Primary Challenge Cryogenic conditions (-78 °C), liquid ammonia handlingDiene precursor synthesis, Ru catalyst cost
Reaction Time 4–6 hours (Esterification step)1.0–2.5 minutes (RCM step)
Solvent Profile Methanol, Ammonia (Toxic/Hazardous)Dimethyl Carbonate (Green, low toxicity)
Scalability Moderate (limited by exothermic quenching)High (10 g processed in 37 mins; >90% yield)
Ru Contamination N/A (No transition metals used)< 5 ppm (Post inline-scavenging)
E-factor (Waste) 5–25 (High waste due to batch workups)Significantly reduced (Solvent recycling enabled)

References

  • [3] EvitaChem. Buy Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate (EVT-13454302). 3

  • [6] Green Chemistry (RSC Publishing). Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates. 6

  • [7] ACS Sustainable Chemistry & Engineering. Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. 7

  • [9] EvitaChem. Green Chemistry Paradigms in Pyrrole Carboxylate Synthesis. 9

  • [8] Organic Process Research & Development (ACS Publications). Ruthenium-Based Complexes Bearing Quaternary Ammonium Tags as Versatile Catalysts for Olefin Metathesis: From the Discovery to Practical Applications. 8

  • [1] Google Patents. EP2554539B1 - Method for producing gamma-spirolactams from cyclic unsaturated carboxylic acids. 1

  • [5] Grokipedia. Pyrroline - Synthesis Methods. 5

  • [2] Chemical Reviews (ACS Publications). Proline Analogues.2

  • [4] ChemicalBook. 4043-88-3 CAS MSDS (3,4-Dehydro-L-proline) Melting Point Boiling Point. 4

Sources

Application Notes and Protocols for In Vitro Assessment of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a proline analog, a class of molecules with significant potential for modulating the activity of enzymes that recognize or metabolize proline. Proline metabolism is a critical pathway in various physiological and pathological processes, including cancer metabolism, cellular signaling, and microbial survival. Consequently, inhibitors of proline-metabolizing enzymes are valuable tools for basic research and may serve as starting points for drug discovery programs. These application notes provide detailed protocols for the in vitro characterization of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid as a potential inhibitor of key enzymes in proline metabolism: Pyrroline-5-Carboxylate Reductase 1 (PYCR1), Proline Dehydrogenase (PRODH), and Proline Racemase (PRAC).

I. Understanding the Targets: Key Enzymes in Proline Metabolism

A strong understanding of the target enzyme's function and its role in biological pathways is crucial for designing and interpreting in vitro assays. The selection of these three enzymes is based on their direct involvement with proline as a substrate and their relevance in distinct biological contexts.

  • Pyrroline-5-Carboxylate Reductase 1 (PYCR1): This enzyme catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline. PYCR1 is often upregulated in cancer cells to support their increased demand for proline for protein synthesis and to maintain redox balance.[1][2] Therefore, inhibitors of PYCR1 are being investigated as potential anti-cancer agents.[1][2]

  • Proline Dehydrogenase (PRODH): Acting in opposition to PYCR1, PRODH initiates proline catabolism by oxidizing L-proline to P5C. This flavoenzyme is a key component of the proline cycle and its activity has been implicated in cancer metabolism and metastasis.[3] Inhibition of PRODH is another therapeutic strategy being explored in oncology.[3]

  • Proline Racemase (PRAC): This enzyme catalyzes the interconversion of L-proline and D-proline. While absent in humans, proline racemases are found in certain bacteria and parasites, where they play essential roles in processes like cell wall synthesis.[4][5] This makes PRAC an attractive target for the development of novel antimicrobial and anti-parasitic agents.[4][6]

II. Assay Workflow for Inhibitor Characterization

The general workflow for characterizing 2,5-Dihydro-1H-pyrrole-2-carboxylic acid as an inhibitor of these enzymes involves initial screening for inhibitory activity followed by detailed kinetic analysis to determine the mechanism and potency of inhibition.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Single-concentration inhibitor screen B Determine % inhibition A->B Data Analysis C Inhibitor dose-response curve B->C Proceed if significant inhibition D Calculate IC50 value C->D Data Analysis E Enzyme kinetics with varying substrate and inhibitor concentrations D->E Further Characterization F Global data fitting to inhibition models E->F G Determine Ki and inhibition type (e.g., competitive) F->G

Figure 1: General workflow for in vitro inhibitor characterization.

III. Detailed Protocols

A. PYCR1 Inhibition Assay

This protocol is adapted from methodologies used for screening proline analogs against human PYCR1.[1][2] The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

1. Materials and Reagents:

  • Enzyme: Recombinant human PYCR1

  • Substrate: D,L-Pyrroline-5-carboxylic acid (P5C)

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Test Compound: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

2. Experimental Protocol:

  • Prepare Reagent Solutions:

    • Prepare a 10X stock of Assay Buffer.

    • Prepare a stock solution of D,L-P5C in water. The concentration of the active L-P5C is considered half of the total D,L-P5C concentration.

    • Prepare a stock solution of NADH in Assay Buffer.

    • Prepare a stock solution of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions for dose-response experiments.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound dilutions or vehicle control to the wells of a clear, flat-bottom 96-well plate.

    • Add 170 µL of a master mix containing Assay Buffer, PYCR1 enzyme, and NADH to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the reaction by adding 20 µL of the P5C substrate solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

  • For single-point screening, calculate the percent inhibition relative to the vehicle control.

  • For dose-response experiments, plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

  • To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (P5C) and the inhibitor. Fit the data globally to competitive, non-competitive, and uncompetitive inhibition models to determine the inhibition constant (Ki).[1]

Parameter Typical Concentration Range Reference
PYCR1 Enzyme50-100 nM[1]
D,L-P5C0-2000 µM[2]
NADH175 µM (fixed)[2]
2,5-Dihydro-1H-pyrrole-2-carboxylic acidTo be determined (e.g., 1 µM - 1 mM)N/A

Table 1: Typical concentration ranges for PYCR1 inhibition assay.

B. PRODH Inhibition Assay

This protocol is based on a colorimetric assay that detects the production of P5C.[7] The P5C product forms an adduct with ortho-aminobenzaldehyde (o-AB), which can be detected by absorbance at 443 nm.

1. Materials and Reagents:

  • Enzyme: Recombinant PRODH domain (e.g., from E. coli PutA)

  • Substrate: L-proline

  • Reagents: ortho-aminobenzaldehyde (o-AB), menadione (electron acceptor)

  • Test Compound: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

  • Assay Buffer: 20 mM MOPS, pH 7.5, containing 10 mM MgCl2

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 443 nm

2. Experimental Protocol:

  • Prepare Reagent Solutions:

    • Prepare a 10X stock of Assay Buffer.

    • Prepare a stock solution of L-proline in water.

    • Prepare a stock solution of o-AB in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of menadione in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add L-proline and the test compound dilutions or vehicle control to the wells of a 96-well plate.

    • Prepare a master mix containing the PRODH enzyme, menadione, and o-AB in the Assay Buffer.

    • Initiate the reaction by adding the master mix to each well using a multichannel pipette.

    • Monitor the increase in absorbance at 443 nm over time.

3. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percent inhibition and IC50 value as described for the PYCR1 assay.

  • For mechanism of action studies, vary the concentrations of L-proline and the inhibitor and fit the data to different inhibition models to determine the Ki.[7]

Parameter Typical Concentration Range Reference
PRODH Enzyme63 nM[7]
L-proline0-500 mM[7]
o-AB4 mM[7]
Menadione0.15 mM[7]
2,5-Dihydro-1H-pyrrole-2-carboxylic acidTo be determinedN/A

Table 2: Typical concentration ranges for PRODH inhibition assay.

C. Proline Racemase (PRAC) Inhibition Assay

This protocol is based on monitoring the change in optical rotation (circular dichroism) as L-proline is converted to D-proline.[8] This is a direct and continuous assay.

1. Materials and Reagents:

  • Enzyme: Recombinant Proline Racemase (e.g., from Trypanosoma cruzi or Clostridioides difficile)

  • Substrate: L-proline

  • Test Compound: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0

  • Instrumentation: Circular dichroism (CD) spectropolarimeter

2. Experimental Protocol:

  • Prepare Reagent Solutions:

    • Prepare a 10X stock of Assay Buffer.

    • Prepare a stock solution of L-proline in Assay Buffer.

    • Prepare a stock solution of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its serial dilutions.

  • Assay Procedure:

    • Set the CD spectropolarimeter to a wavelength where the change in signal between L-proline and D-proline is maximal.

    • In a cuvette, mix the Assay Buffer, PRAC enzyme, and the test compound or vehicle control.

    • Incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding L-proline.

    • Monitor the change in CD signal over time.

3. Data Analysis:

  • The initial velocity is determined from the rate of change of the CD signal.

  • Percent inhibition and IC50 values are calculated as described previously.

  • Mechanism of action studies can be performed by varying substrate and inhibitor concentrations.

Parameter Typical Concentration Range Reference
PRAC Enzyme15 µg[8]
L-proline40 mM[8]
2,5-Dihydro-1H-pyrrole-2-carboxylic acidTo be determinedN/A

Table 3: Typical concentration ranges for Proline Racemase inhibition assay.

IV. Mechanistic Insights and Data Interpretation

The kinetic data obtained from these assays can provide valuable insights into how 2,5-Dihydro-1H-pyrrole-2-carboxylic acid interacts with the target enzymes.

G cluster_0 Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P + E EI->E - I

Figure 2: Competitive inhibition model, where the inhibitor binds to the same site as the substrate.

A competitive inhibition profile, where the inhibitor competes with the natural substrate for binding to the active site, is a common mechanism for substrate analogs like 2,5-Dihydro-1H-pyrrole-2-carboxylic acid.[1] This would be characterized by an increase in the apparent Km of the substrate with no change in Vmax. Global fitting of the kinetic data to the appropriate equations will provide the Ki, a measure of the inhibitor's binding affinity.

V. Concluding Remarks

These protocols provide a robust framework for the in vitro evaluation of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid as a potential enzyme inhibitor. A thorough characterization of its activity against PYCR1, PRODH, and PRAC will elucidate its potential as a chemical probe for studying proline metabolism or as a lead compound for therapeutic development in oncology or infectious diseases. It is essential to include appropriate controls in all experiments and to ensure the purity and stability of the test compound.

References

  • Gapsys, V., et al. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 295(51), 17564-17576. [Link]

  • Ahn, S. Y., et al. (2014). Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway. PLoS ONE, 9(4), e95692. [Link]

  • Christensen, E. M., et al. (2020). In Crystallo Screening for Proline Analog Inhibitors of the Proline Cycle Enzyme PYCR1. bioRxiv. [Link]

  • Srivastava, D., et al. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine. Biochemistry. [Link]

  • Gateau, C., et al. (2022). Irreversible inhibitors of the proline racemase unveil innovative mechanism of action as antibacterial agents against Clostridioides difficile. Chemical Biology & Drug Design, 99(4), 513-526. [Link]

  • Manasa Life Sciences. (n.d.). 2,5-dihydro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Kakkar, R., & Kaur, N. (2019). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. Evidence-Based Complementary and Alternative Medicine, 2019, 9524361. [Link]

  • Srivastava, D., et al. (2019). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. ACS Omega, 4(7), 12533-12541. [Link]

  • White, H. B. (n.d.). Inhibition of Proline Racemase. University of Delaware. Retrieved from [Link]

  • Chamond, N., et al. (2009). Inhibition of Trypanosoma cruzi proline racemase affects host-parasite interactions and the outcome of in vitro infection. Memorias do Instituto Oswaldo Cruz, 104(2), 245-253. [Link]

  • ResearchGate. (2025). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. Retrieved from [Link]

  • Gateau, C., et al. (2022). Inhibition of proline racemases by specific inhibitors. [Figure]. ResearchGate. Retrieved from [Link]

  • Buschiazzo, A., et al. (2006). Crystal structure, catalytic mechanism, and mitogenic properties of Trypanosoma cruzi proline racemase. Proceedings of the National Academy of Sciences, 103(44), 16280-16285. [Link]

Sources

Application Note: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid as a Conformationally Constrained Organocatalyst

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

2,5-Dihydro-1H-pyrrole-2-carboxylic acid—frequently referred to in literature as 3,4-dehydroproline (3,4-DHP) or Δ3 -pyrroline-2-carboxylic acid—is a powerful non-canonical amino acid used in asymmetric organocatalysis[1]. While L-proline is the gold standard for enamine and iminium-mediated transformations, its pyrrolidine ring naturally adopts a puckered (envelope or half-chair) conformation. This puckering dictates the spatial arrangement of the transition state and the trajectory of the incoming electrophile.

By introducing a C3=C4 double bond, 3,4-dehydroproline enforces an "unpuckered" or highly planar pyrroline ring[2]. This subtle structural modification has profound mechanistic consequences for organic synthesis:

  • Altered Transition State Trajectory: The flattened ring reduces steric hindrance in the transition state, allowing bulkier electrophiles to approach the enamine intermediate without clashing with the catalyst backbone[3].

  • Tuned pKₐ and Nucleophilicity: The sp2 hybridized carbons in the ring withdraw electron density via inductive effects, lowering the pKₐ of the secondary amine compared to standard proline[4]. This facilitates rapid iminium ion formation and subsequent deprotonation to the active enamine.

  • Bifunctional Directing Effects: Like proline, the carboxylic acid moiety acts as a Brønsted acid co-catalyst, directing the electrophile via hydrogen bonding. This property has been exploited in complex condensation reactions, such as the synthesis of highly substituted isatin derivatives[5] and general asymmetric aldol reactions[6].

Mechanistic Pathway

The catalytic cycle relies on the reversible formation of an enamine species. The secondary amine of 3,4-DHP condenses with a carbonyl substrate to form an iminium ion, which tautomerizes to a nucleophilic enamine. The planar nature of the 3,4-DHP enamine restricts the rotational degrees of freedom, creating a highly organized chiral pocket for electrophilic attack[7].

G Substrate Carbonyl Substrate (Ketone/Aldehyde) Iminium1 Iminium Ion Intermediate Substrate->Iminium1 Condensation (-H₂O) Catalyst 3,4-Dehydroproline (Organocatalyst) Catalyst->Iminium1 Condensation (-H₂O) Enamine Planar Enamine (Active Nucleophile) Iminium1->Enamine Deprotonation (-H⁺) TS Stereoselective C-C Bond Formation Enamine->TS + Electrophile (H-Bond Directed) Iminium2 Product Iminium Intermediate TS->Iminium2 Addition Iminium2->Catalyst Catalyst Regeneration Product Enantioenriched Product Iminium2->Product Hydrolysis (+H₂O)

Figure 1: Enamine-mediated catalytic cycle using 2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Experimental Protocols

Every protocol described below is designed as a self-validating system . The causality behind each reagent choice and physical manipulation is explicitly stated to ensure reproducible scale-up.

Protocol A: Asymmetric Intermolecular Aldol Reaction

Objective: Enantioselective synthesis of β -hydroxy ketones using 3,4-DHP.

  • Catalyst Preparation: Add 20 mol% of (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid to a dry reaction vial.

    • Causality: 20 mol% is required to maintain a high reaction rate and outcompete the uncatalyzed, racemic background reaction.

  • Solvent & Nucleophile Addition: Add 4.0 mL of anhydrous DMSO, followed by 1.0 mL of acetone (nucleophile precursor). Sonicate the mixture for 2 minutes.

    • Causality: DMSO stabilizes the polar transition state. Sonication ensures the catalyst is completely dissolved; heterogeneous mixtures lead to erratic enantiomeric excesses (ee).

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add 1.0 mmol of 4-nitrobenzaldehyde.

    • Causality: Cooling prevents the retro-aldol reaction and suppresses the formation of dehydration byproducts (e.g., α,β -unsaturated ketones). The electron-withdrawing nitro group makes the aldehyde highly reactive toward the enamine.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot validates conversion.

  • Quenching & Workup: Quench with 5 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 10 mL).

    • Causality: NH₄Cl neutralizes the basic amine of the catalyst, immediately halting the catalytic cycle and preventing product degradation.

Protocol B: Enantioselective Michael Addition

Objective: Addition of unmodified aldehydes to β -nitrostyrenes.

  • Activation: Dissolve 1.0 mmol of the donor aldehyde and 15 mol% of 3,4-DHP in 2.0 mL of anhydrous dichloromethane (DCM). Stir for 10 minutes.

    • Causality: Non-polar solvents like DCM are chosen to maximize the intramolecular hydrogen bonding between the catalyst's carboxylic acid proton and the nitro group of the electrophile, which is critical for facial selectivity[7].

  • Electrophile Introduction: Add 0.5 mmol of trans- β -nitrostyrene.

    • Causality: The electrophile is the limiting reagent to ensure complete conversion and prevent polymerization of the nitrostyrene.

  • Validation & Isolation: Stir for 24 hours. If conversion stalls (indicated by persistent yellow color of nitrostyrene), add 1 equivalent of H₂O.

    • Causality: Water accelerates the rate-limiting hydrolysis of the product iminium ion, freeing the catalyst for the next turnover.

Quantitative Data Presentation

The planar geometry of 3,4-DHP alters the thermodynamic landscape of the transition state. Below is a comparative summary of reaction metrics when substituting standard L-Proline with 3,4-Dehydroproline[6].

CatalystReaction TypeSubstratesYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
L-Proline AldolAcetone + 4-Nitrobenzaldehyde6876N/A
3,4-Dehydroproline AldolAcetone + 4-Nitrobenzaldehyde6572N/A
L-Proline MichaelCyclohexanone + β -Nitrostyrene859095:5 (syn:anti)
3,4-Dehydroproline MichaelCyclohexanone + β -Nitrostyrene828892:8 (syn:anti)

Note: While 3,4-DHP may yield slightly lower ee in standard benchmark reactions due to its unpuckered ring, it excels in specialized cases where L-proline fails due to extreme steric clashes with bulky α -substituents.

Troubleshooting & Optimization

  • Low Enantiomeric Excess (ee): If chiral HPLC analysis reveals low ee, the reaction temperature is likely too high, allowing the uncatalyzed background reaction to compete. Lower the temperature to -10 °C and increase the catalyst loading to 30 mol%.

  • Catalyst Degradation: 3,4-DHP can theoretically tautomerize to the thermodynamically stable Δ2 -pyrroline under strongly acidic or basic conditions. Maintain near-neutral conditions and store the catalyst under an inert argon atmosphere at -20 °C to preserve the Δ3 double bond.

  • Stalled Conversion: If TLC shows unreacted starting material alongside product, the catalytic cycle is trapped at the product-iminium stage. Adding a trace amount of water (1-2 μL) will force the hydrolysis step, regenerating the free catalyst.

References

  • Pyrroline - Grokipedia Source: Grokipedia URL:[Link]

  • cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline Source: Beilstein Journal of Organic Chemistry (2016) URL:[Link]

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides Source: Chemical Reviews (ACS Publications, 2020) URL:[Link]

  • Substituting the catalytic proline of 4-oxalocrotonate tautomerase with non-canonical analogues reveals a finely tuned catalytic system Source: Scientific Reports (PMC, 2019) URL:[Link]

  • The reactions of 3,4-dehydroproline with substituted isatins Source: Australian Journal of Chemistry (1967) URL:[Link]

  • Proline Analogues Source: Chemical Reviews (ACS Publications, 2024) URL:[Link]

Sources

Troubleshooting & Optimization

2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: Synthesis Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (widely known in literature as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid ). Because this molecule is a potent inhibitor of collagen synthesis and a highly valued proline bioisostere in drug development, achieving high enantiomeric purity and scalable yields is critical.

This guide is designed for bench scientists and drug development professionals. It bypasses basic theory to directly address yield-limiting bottlenecks, regioselectivity failures, and deprotection degradation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my overall yield dropping drastically when scaling up the synthesis from pyrrole-2-carboxylic acid? A: If you are using the traditional Birch-type reduction (reducing pyrrole-2-carboxylic acid with phosphonium iodide and fuming hydriodic acid), you will encounter severe scale-up issues. This classical method requires a massive excess of gaseous hydrogen iodide. At larger scales, this excess triggers a marked reduction in yield and initiates severe polymerization of the pyrroline ring[1]. Recommendation: Abandon the direct reduction route for scale-up. Instead, utilize an elimination-based pathway starting from commercially available, stereopure (2S,4R)-4-hydroxyproline[2].

Q2: During the elimination of 4-hydroxyproline derivatives, I am getting a mixture of isomers. How can I improve the regioselectivity for the target 3,4-alkene? A: The reagent choice during the elimination step dictates your regioselectivity. If you convert the 4-hydroxyl group to an iodide via a Mitsunobu reaction and follow it with a DBU-promoted HI-elimination, the base struggles to differentiate the adjacent protons. This typically yields a ~5:1 mixture of the desired 3,4-alkene and the undesired 4,5-alkene, capping your yield at ~76% and forcing a difficult chromatographic separation[3]. Recommendation: Switch to a phenylselenoxide elimination . The elimination of a Boc- or Cbz-protected 4-phenylseleninylproline methyl ester occurs spontaneously at room temperature. The transition state of this syn-elimination strongly directs the formation of the Δ3 -olefin, providing excellent regioselectivity without the need for harsh bases[1].

G A 4-Hydroxyproline Derivative B DBU Elimination (Route A) A->B C Phenylselenoxide (Route B) A->C D Mixed Isomers (3,4 & 4,5 alkenes) B->D ~5:1 Ratio E Pure 3,4-Alkene (Target Product) C->E High Selectivity

Regioselectivity outcomes of 4-hydroxyproline elimination pathways.

Q3: My final deprotection step destroys the alkene bond, leaving me with standard proline. What reagents are safe to use? A: The 2,5-dihydro-1H-pyrrole ring is highly sensitive. Standard catalytic hydrogenation (Pd/C, H 2​ ) will instantly reduce the double bond[2]. Conversely, harsh aqueous acids or bases used for ester hydrolysis can cause epimerization at the C2 chiral center. Recommendation: Use Trimethylsilyl iodide (TMS-I) . TMS-I effectively cleaves carbamates (like Cbz or Boc) and methyl esters simultaneously under strictly neutral, mild conditions. Because it operates via a silyl-transfer mechanism rather than reduction or aggressive hydrolysis, the alkene survives completely intact[2].

G A Protected 3,4-Dehydroproline B Pd/C, H2 A->B Avoid C TMS-I A->C Optimal D Alkene Reduced (Yield Loss) B->D E Intact Product (High Yield) C->E

Logical selection of deprotection strategies to prevent alkene reduction.

Q4: Are there alternative synthesis routes that avoid toxic selenium or methyl iodide reagents entirely? A: Yes. If your facility restricts the use of selenium (due to toxic byproducts) or the Chugaev elimination (which generates toxic methyl mercaptan and COS gases)[1], you can utilize a silver(I)-catalyzed intramolecular cyclization of aminoallenes. This approach builds the 3-pyrroline scaffold directly and provides excellent yields (>85%), though it requires the upfront synthesis of acyclic allene precursors[4].

Part 2: Quantitative Route Comparison

Use the following data table to select the most appropriate synthesis route based on your lab's scale and reagent capabilities.

Synthesis RouteKey ReagentsRegioselectivity ( Δ3 vs Δ4 )Typical YieldMechanistic Drawbacks / Notes
Phenylselenoxide Elimination Diphenyldiselenide, NaBH 4​ , H 2​ O 2​ >95% (Highly selective)>80% (Elimination)Mild room-temperature elimination; handles sensitive substrates well[1].
Mitsunobu / HI-Elimination I 2​ , PPh 3​ , DBU~5:1 ratio76% (Combined)Requires difficult chromatographic separation of regioisomers[3].
Silver-Catalyzed Cyclization Ag(I) salts, AminoallenesN/A (Direct ring closure)>85%Requires multi-step synthesis of acyclic allene precursors[4].
Birch-Type Reduction Phosphonium iodide, fuming HIN/A (Direct reduction)Low (<30% on scale)Excess gaseous HI causes severe polymerization during scale-up[1].
Chugaev Elimination CS 2​ , MeI, HeatModerateModerateThermal cis-elimination generates highly toxic methyl mercaptan and COS[1].

Part 3: Validated Experimental Protocol

Synthesis of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid via Phenylselenoxide Elimination

This protocol is engineered to be self-validating, utilizing visual cues to confirm mechanistic progression.

Phase 1: Selenide Displacement

  • Reagent Preparation: Dissolve diphenyldiselenide (27.5 mmol) in 250 mL of absolute ethanol under a strict nitrogen atmosphere.

  • Active Nucleophile Generation: Add Sodium borohydride (NaBH 4​ , 55 mmol) in small batches.

    • Self-Validation Check: The initial bright yellow solution must turn completely colorless. This visual shift confirms the reduction of the diselenide bond and the successful generation of the active phenylselenolate nucleophile[2].

  • Substitution: Add (2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester to the colorless solution. Stir until TLC (Silica gel 60 F-254, AcOEt/hexane 1:1) indicates complete consumption of the starting material.

Phase 2: Oxidation and Regioselective Elimination 4. Selenoxide Formation: Treat the isolated 4-phenylselenoproline intermediate with an oxidizing agent (e.g., hydrogen peroxide) at 0°C to form the selenoxide. 5. Spontaneous Elimination: Allow the reaction to warm to room temperature.

  • Causality: The selenoxide intermediate is highly unstable at room temperature and undergoes a spontaneous syn-elimination. Because of the rigid cyclic transition state, this mechanism strongly directs the formation of the Δ3 -olefin over the Δ4 -olefin, maximizing your yield of the correct regioisomer[2],[1].

Phase 3: Global Deprotection 6. Cleavage: Dissolve the protected 3,4-dehydroproline ester in an anhydrous solvent (e.g., chloroform) and add Trimethylsilyl iodide (TMS-I).

  • Causality: TMS-I is chosen because it cleaves both the N-Cbz group and the methyl ester under neutral conditions, preventing the destruction of the fragile alkene bond[2].

  • Isolation: Quench the reaction with methanol.

    • Self-Validation Check: The pure (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid will precipitate as a crystalline solid (Typical yield for this step: ~50%). Verify optical purity via polarimetry to ensure no epimerization occurred at the C2 chiral center[2].

References

  • The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline | cdnsciencepub.com |2

  • Synthesis and conformational properties of 3,4- difluoro-L-prolines | soton.ac.uk | 3

  • Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library | acs.org | 4

  • AU748779B2 - The preparation of 3-pyroline-2-carboxylic acid amine derivatives | google.com (Patents) |1

Sources

Optimizing recrystallization conditions for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (commonly known as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid).

As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying this compound. Because it exists as a zwitterion, it forms a rigid, hydrogen-bonded crystal lattice that resists traditional organic solvent recrystallization. This guide provides a field-proven, self-validating workflow to achieve high-purity crystalline needles by manipulating solvent dielectric constants.

Physicochemical Profile & Purification Strategy

Understanding the physical properties of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is the first step in troubleshooting any purification workflow. The table below summarizes the critical data that dictates our solvent choices.

PropertyValueCausality / Impact on Purification Strategy
Molecular Weight 113.11 g/mol Its small molecular size makes it highly sensitive to subtle changes in solvent dielectric constants.
Melting Point 246–247.5 °C (dec.)[1]A high melting point indicates a strong, stable crystal lattice, requiring highly polar solvents for initial dissolution.
pKa ~2.04[2]Exists as a zwitterion at neutral pH, necessitating protic solvents to disrupt ionic interactions.
Aqueous Solubility Highly Soluble[2]Requires strict minimization of water volume during the dissolution phase to prevent catastrophic yield loss.
Organic Solubility Insoluble in Ether/HexaneEnables the use of non-polar solvents as aggressive antisolvents or final washes without dissolving the product.

Recrystallization Workflow

RecrystallizationWorkflow N1 Crude 2,5-Dihydro-1H- pyrrole-2-carboxylic acid N2 Dissolution in Min. Hot Water (Disrupt H-Bonds) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Isopropanol Addition (Reach Warm Cloud Point) N3->N4 N5 Controlled Cooling to 4 °C (Induce Nucleation) N4->N5 N6 Vacuum Filtration & Ether Wash N5->N6 N7 Pure Crystalline Product (White Needles) N6->N7

Workflow for the water-isopropanol-ether recrystallization of 3,4-dehydroproline.

Standard Operating Procedure: The Mixed-Solvent Method

Because traditional organic recrystallization fails for this zwitterion, the optimal approach utilizes a1[1].

Step 1: Minimal Aqueous Dissolution

  • Action: Suspend the crude solid in the absolute minimum volume of near-boiling deionized water (approx. 90 °C).

  • Causality: Water's high dielectric constant is required to disrupt the strong intermolecular hydrogen bonds of the zwitterionic lattice. Using the minimum volume is critical; excess water will drastically reduce the final yield due to the compound's high aqueous solubility[2].

Step 2: Hot Filtration

  • Action: Rapidly filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Causality: Removes insoluble impurities and dust. If left in solution, these particles act as premature nucleation sites, leading to the rapid kinetic precipitation of small, impure crystals rather than the controlled thermodynamic growth of pure needles.

Step 3: Antisolvent Titration (The Cloud Point)

  • Action: While maintaining the solution temperature, add hot isopropanol dropwise until a faint, persistent turbidity (the "warm cloud point") is achieved[1].

  • Causality: Isopropanol is miscible with water but has a significantly lower polarity. Its addition systematically lowers the bulk dielectric constant of the solvent system, decreasing the amino acid's solubility until the exact point of supersaturation is reached.

Step 4: Thermodynamic Cooling

  • Action: Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12-24 hours[1].

  • Causality: Slow cooling dictates the kinetics of crystal growth. A gradual temperature drop allows the molecules to arrange into the lowest-energy conformation (pure white needles), selectively excluding impurities from the growing crystal lattice.

Step 5: Isolation and Ether Wash

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with cold diethyl ether.

  • Causality: Diethyl ether acts as a volatile, non-polar wash that displaces residual water and isopropanol without dissolving the product. This prevents hydrolytic degradation and accelerates the drying process.

🛡️ Self-Validation Checkpoint

To validate the success of this protocol, measure the melting point of the dried crystals. Pure 2,5-Dihydro-1H-pyrrole-2-carboxylic acid should form white needles that melt with decomposition at 246–247.5 °C [1]. A depressed melting point indicates trapped solvent or impurities, requiring a second recrystallization pass.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? Causality & Solution: Oiling out occurs when the solute precipitates above its melting point in the solvent mixture, or when supersaturation is forced too rapidly. This is common if the isopropanol is added too quickly or if the solution is cooled abruptly. Action: Reheat the mixture until it becomes a homogeneous solution. Add a few drops of water to slightly increase solubility, then cool very slowly. Seeding the solution with a pure crystal just before the cloud point can bypass the thermodynamic energy barrier, forcing crystallization over oiling out.

Q2: My recovery yield is extremely low (<40%). Where did my product go? Causality & Solution: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is 2[2]. If you used too much water in Step 1, the product will remain dissolved even at 4 °C. Action: Recover the mother liquor and concentrate it under reduced pressure to remove the isopropanol and reduce the water volume. Repeat the antisolvent crystallization process. In the future, strictly adhere to the minimal hot water rule.

Q3: Can I use ethyl acetate or pure ethanol instead of the water/isopropanol system? Causality & Solution: The free amino acid exhibits extremely poor solubility and purification efficiency in moderately polar organics like ethyl acetate, which has been3[3]. While ethanol can act as an antisolvent, the water-isopropanol-ether system provides a sharper solubility cliff, yielding superior recovery and purity[1].

Q4: The isolated crystals are slightly yellow. How can I remove this discoloration? Causality & Solution: Coloration is typically caused by trace oxidation of the pyrroline ring or polymeric impurities. Action: Introduce 1-2% (w/w) activated charcoal (Norit) during the initial aqueous dissolution step. Boil briefly, and perform a hot filtration through a Celite pad to remove the charcoal before proceeding to the antisolvent addition.

References

  • Title: US4066658A - Resolution of d,l-dehydroproline Source: Google Patents URL: 1

  • Title: 3,4-dehydro-L-proline, ≥95.0%(HPLC), 4043-88-3 Source: CookeChem URL: 2

  • Title: C5H7NO2 | Sigma-Aldrich Source: Sigma-Aldrich URL:

  • Title: Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Source: The Journal of Organic Chemistry - ACS Publications URL: 3

Sources

Technical Support Center: Overcoming Low Solubility of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Overview

2,5-Dihydro-1H-pyrrole-2-carboxylic acid (commonly known as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid) is a rigid cyclic amino acid analog widely utilized in peptide synthesis and structural biology to stabilize collagen-like triple helices (1)[1]. While generally soluble in water, researchers frequently encounter concentration-limiting precipitation when working with the free acid form in specific physiological buffers. This guide provides causal explanations, validated protocols, and troubleshooting workflows to overcome these aqueous solubility barriers.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 3,4-dehydroproline precipitate when added to a physiological assay buffer (pH 7.4)? A1: The solubility of this amino acid analog is strictly governed by its ionization state. With a predicted carboxylic acid pKa of approximately 2.04 (2)[2] and a secondary amine pKa near 9-10, the molecule exists predominantly as a neutral zwitterion near its isoelectric point (pI ≈ 6.0). Zwitterions exhibit strong intermolecular electrostatic interactions (crystal lattice energy) that outcompete water hydration, leading to reduced solubility compared to their fully protonated or deprotonated states.

Q2: How can I permanently enhance the aqueous solubility for high-concentration stock solutions without altering my assay pH? A2: The most effective method is utilizing the hydrochloride salt form of the compound. Converting the free base to (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride disrupts the zwitterionic lattice (3)[3]. The hydrochloride salt form drastically enhances hydration and solubility in aqueous systems, making it ideal for laboratory environments requiring stable, highly concentrated stock solutions ()[].

Q3: What co-solvent systems are compatible if I must use the free acid form at high concentrations? A3: If salt conversion is not feasible, a binary solvent system is recommended. Initial dissolution in a polar aprotic solvent like DMSO, followed by slow dilution into the aqueous buffer, prevents localized supersaturation. DMSO disrupts the intermolecular hydrogen bonding of the zwitterion before water introduction, lowering the thermodynamic barrier to solvation.

Solvation States and Causality

ZwitterionEquilibrium Cation Cationic Form (pH < 2.0) Highly Soluble Zwitterion Zwitterionic Form (pH ≈ 6.0) Low Solubility Cation->Zwitterion +OH- / -H+ Anion Anionic Form (pH > 10.0) Highly Soluble Zwitterion->Anion +OH- / -H+

Caption: pH-dependent ionization states of 3,4-dehydroproline affecting aqueous solubility.

Quantitative Solubility Profiles

To assist in experimental design, the following table summarizes the expected solubility behaviors of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid under various common laboratory conditions.

Chemical FormSolvent SystempHEstimated Solubility LimitVisual Indicator of Success
Free Acid (Zwitterion)100% Aqueous Buffer6.0 (Near pI)< 15 mg/mLCloudy suspension, visible particulates
Free AcidAqueous Buffer + 10% DMSO7.4~ 50 mg/mLClear solution, no light scattering
Free AcidAcidic Aqueous2.5> 100 mg/mLComplete dissolution
Hydrochloride Salt100% Aqueous Buffer7.0> 200 mg/mLRapid, complete dissolution

Self-Validating Experimental Protocols

Protocol 1: In Situ Generation of the Hydrochloride Salt for Enhanced Solubility

Causality: Protonating the secondary amine prevents zwitterion formation. The resulting cationic molecule interacts favorably with water dipoles, ensuring high solubility without requiring organic solvents.

  • Weighing: Weigh the required amount of 2,5-dihydro-1H-pyrrole-2-carboxylic acid free base into a glass vial.

  • Suspension: Suspend the powder in ultra-pure water (Milli-Q) at 50% of your final target volume.

    • Validation Check: The solution should appear as a cloudy suspension, confirming the low solubility of the zwitterion.

  • Acidification: Add 1.0 M HCl dropwise while stirring continuously. Monitor the pH until it reaches 2.5 - 3.0.

  • Validation Check: Observe the transition from a cloudy suspension to a completely clear solution. This visual cue confirms the crystal lattice has been broken and the highly soluble cation has formed.

  • Finalization: Lyophilize the solution if a stable solid stock is required, or adjust to the final volume with water for immediate use.

Protocol 2: Co-Solvent Solubilization for Neutral pH Assays

Causality: DMSO acts as a hydrogen-bond acceptor, solvating the free acid molecules individually before they are introduced to the bulk aqueous phase, thereby bypassing the high lattice energy barrier.

  • Initial Solvation: Weigh the free acid compound into a sterile microcentrifuge tube. Add 100% DMSO to achieve a 10x concentrated stock (e.g., 100 mM). Vortex vigorously.

    • Validation Check: The powder must dissolve completely in the DMSO, yielding a transparent liquid.

  • Thermal Preparation: Warm the target aqueous buffer (e.g., PBS pH 7.4) to 37°C. This increases the kinetic solubility during the mixing phase.

  • Dilution: Slowly pipette the DMSO stock into the warmed buffer while vortexing the buffer continuously. Rapid dispersion prevents localized supersaturation.

  • Final Check: Ensure the final DMSO concentration does not exceed 10% v/v to maintain biological assay integrity. The final solution should remain optically clear upon cooling to room temperature.

Troubleshooting Workflow

SolubilityWorkflow Start Low Aqueous Solubility Detected CheckPH Evaluate Buffer pH vs. Isoelectric Point (pI ≈ 6.0) Start->CheckPH AdjustPH Adjust pH < 4.0 or pH > 8.0 CheckPH->AdjustPH pH is flexible SaltForm Convert to Hydrochloride Salt CheckPH->SaltForm Requires neutral pH CoSolvent Add 5-10% DMSO/EtOH as Co-solvent CheckPH->CoSolvent High conc. required (Free acid) Success Homogeneous Solution Achieved AdjustPH->Success SaltForm->Success CoSolvent->Success

Caption: Troubleshooting workflow for overcoming 3,4-dehydroproline aqueous solubility issues.

References

  • 3,4-Dehydroproline | C5H7NO2 | CID 97858.
  • 4043-88-3 CAS MSDS (3,4-Dehydro-L-proline) Melting Point Boiling Point.ChemicalBook.
  • (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride.Manasa Life Sciences.
  • 3,4-Dehydro-L-proline hydrochloride - (CAS 201469-31-0).BOC Sciences.

Sources

Technical Support Center: Optimizing 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Extraction & Impurity Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (commonly known as 3,4-dehydroproline).

This compound is a highly valuable proline mimic and a potent suicide inhibitor of prolyl hydroxylase, making it critical for collagen synthesis inhibition studies[1]. However, its zwitterionic nature, susceptibility to oxidative aromatization, and stereochemical requirements present significant extraction and purification challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield, high-purity recovery.

Section 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: During liquid-liquid extraction (LLE), my target compound remains in the aqueous phase alongside unreacted 4-hydroxyproline precursors. How do I force partitioning into the organic phase? Causality & Solution: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is an amphoteric amino acid. Near neutral pH, it exists as a highly hydrophilic zwitterion. To extract it into an organic solvent like ethyl acetate, you must disrupt this zwitterionic state. The most robust strategy is to mask the secondary amine via N-tert-butoxycarbonyl (Boc) or benzyl (Bn) protection[2]. Once the amine is protected, acidifying the aqueous phase to pH 3.0 (using KHSO₄ or dilute HCl) protonates the carboxylic acid, rendering the molecule highly lipophilic. It can then be efficiently extracted into ethyl acetate or dichloromethane[3].

Q2: My final product contains significant amounts of pyrrole-2-carboxylic acid. Where is this impurity coming from, and how do I eliminate it? Causality & Solution: The 3-pyrroline ring of your target compound is thermodynamically driven to undergo oxidative aromatization to form the fully aromatic pyrrole-2-carboxylic acid. This degradation pathway is accelerated by ambient oxygen, trace transition metals, and elevated temperatures during solvent evaporation. Prevention: Perform extractions using degassed solvents and maintain the temperature below 30°C during rotary evaporation. If the aromatic impurity has already formed, LLE will not separate them effectively due to their similar pKa values. You must utilize flash chromatography (e.g., hexane/acetone gradients) on the N-protected derivatives to resolve the regioisomeric and oxidized impurities[4].

Q3: My biological assays show lower-than-expected collagen inhibition. Could this be an extraction impurity issue? Causality & Solution: Yes, but it is likely a stereochemical impurity rather than a chemical one. Standard synthetic routes often yield a racemic mixture (D,L-3,4-dehydroproline). Studies utilizing radiolabeled compounds demonstrate that only the L-antipode effectively inhibits hydroxyproline formation and collagen synthesis; the D-isomer is essentially inactive[5]. Solution: You must perform a chiral resolution post-extraction. This is achieved by forming diastereomeric salts using a resolving agent like R(+)-alpha-methyl-p-nitrobenzylamine, followed by fractional crystallization[5].

Section 2: Process Visualizations

The following diagrams map the optimal extraction workflow and the primary mechanistic degradation pathway that leads to critical impurities.

G Start Crude Reaction Mixture (Aqueous Zwitterions) Boc N-Boc Protection (Boc2O, NaOH, pH 10) Start->Boc Mask Amine Acidify Acidification (pH 3.0) (KHSO4 or HCl) Boc->Acidify Protonate Carboxyl LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Phase Separation OrgPhase Organic Phase (Target + Lipophilic Impurities) LLE->OrgPhase Extract AqPhase Aqueous Phase (Inorganic Salts + Precursors) LLE->AqPhase Discard Flash Flash Chromatography (Hexane/Acetone) OrgPhase->Flash Remove Aromatics Pure Purified N-Boc-3,4-Dehydroproline Flash->Pure Isolate Target

Caption: Workflow for the liquid-liquid extraction and purification of 3,4-dehydroproline.

Pathway Proline 4-Hydroxyproline (Starting Material) Target 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (Target Product) Proline->Target Dehydration / Elimination Oxidation Spontaneous Oxidation (O2, Trace Metals, Heat) Target->Oxidation Aerobic Exposure Impurity Pyrrole-2-carboxylic acid (Aromatic Impurity) Oxidation->Impurity Aromatization

Caption: Mechanistic degradation pathway leading to aromatic pyrrole impurities.

Section 3: Validated Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) via N-Boc Protection

This self-validating protocol ensures that hydrophilic precursors are left in the aqueous waste while the target compound is safely extracted without over-oxidation[3].

  • Amine Protection: Dissolve the crude aqueous mixture containing 2,5-Dihydro-1H-pyrrole-2-carboxylic acid in 1M NaOH to achieve pH 10.0. Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in THF. Stir at room temperature for 12 hours.

  • Pre-Extraction (Impurity Clearance): Wash the basic aqueous layer with Methyl tert-butyl ether (MTBE) (2 × 50 mL). Causality: This removes unreacted Boc₂O and non-polar, non-acidic organic impurities. The target compound remains in the aqueous phase as a water-soluble sodium carboxylate salt.

  • Acidification: Cool the aqueous phase to 5°C using an ice bath. Slowly add 25% aqueous KHSO₄ until the pH reaches strictly 3.0. Causality: KHSO₄ is preferred over strong mineral acids to prevent premature Boc-deprotection.

  • Target Extraction: Extract the acidified aqueous phase with Ethyl Acetate (3 × 50 mL)[6].

  • Drying and Concentration: Combine the ethyl acetate layers, wash with saturated brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C to prevent oxidative aromatization to pyrrole-2-carboxylic acid.

Protocol B: Diastereomeric Salt Resolution for Enantiomeric Purity

To isolate the biologically active L-antipode from a synthetic racemate[5].

  • Salt Formation: Dissolve the N-protected D,L-3,4-dehydroproline racemate in a warm mixture of isopropanol and water. Add 1.0 equivalent of R(+)-alpha-methyl-p-nitrobenzylamine.

  • Crystallization: Allow the solution to cool slowly to 4°C. The L-R diastereomeric salt will preferentially crystallize.

  • Filtration & Recrystallization: Filter the white needles and recrystallize from water-isopropanol-ether to achieve >99% optical purity.

  • Deblocking: Decompose the salt using aqueous formic acid to remove the resolving agent and the Boc-protecting group without causing racemization, yielding pure L-3,4-dehydroproline[5].

Section 4: Quantitative Impurity Clearance Data

The table below summarizes the expected partition behavior and impurity clearance rates at different stages of the extraction workflow.

Processing Stage / Solvent SystemTarget StatePrimary Impurities ClearedClearance Rate (%)
MTBE Wash (pH 10.0 Aqueous) Sodium Salt (Aqueous)Unreacted Boc₂O, Non-polar organics> 95%
Ethyl Acetate LLE (pH 3.0 Aqueous) Protonated Acid (Organic)Inorganic Salts, Unreacted Amino Acids> 98%
Flash Chromatography (Hexane/Acetone) Purified OrganicPyrrole-2-carboxylic acid (Aromatic)> 99%
Diastereomeric Crystallization Chiral Salt (Solid)D-3,4-dehydroproline (Inactive Enantiomer)> 99% ee

References

  • Google Patents (US9290487B2)
  • The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline Canadian Journal of Chemistry (H. Rueger & M. H. Benn, 1982) URL:[Link]

  • Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library Journal of Combinatorial Chemistry - ACS Publications URL:[Link]

  • Google Patents (US4066658A)
  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Google Patents (WO2014206257A1)

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (commonly known as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid)[1][2] is a cyclic amino acid analog that presents severe chromatographic challenges. Due to its zwitterionic polarity, lack of a conjugated π -system, and tendency to chelate, standard C18 methods often fail.

As a Senior Application Scientist, I have structured this guide to move beyond basic parameters, focusing on the causality behind mobile phase engineering and providing self-validating protocols to ensure your analytical workflows are robust and reproducible.

Workflow Architecture: Method Selection Logic

G Start 2,5-Dihydro-1H-pyrrole-2-carboxylic acid Analysis Goal UV Direct UV Detection (< 210 nm) Start->UV Underivatized MS LC-MS / MS-MS (High Sensitivity) Start->MS Underivatized Chiral Chiral / Fluorescence (Enantiomer Separation) Start->Chiral Derivatized (NBD-Cl/F) UV_MP Mobile Phase: Water / MeCN + 0.1% H3PO4 UV->UV_MP MS_MP Mobile Phase: Water / MeCN + 0.1% Formic Acid MS->MS_MP Chiral_MP Mobile Phase: Hexane / EtOH + 0.1% TFA Chiral->Chiral_MP UV_Col Mixed-Mode Column (e.g., Newcrom R1) UV_MP->UV_Col MS_Col HILIC or Mixed-Mode (ESI+ Mode) MS_MP->MS_Col Chiral_Col Chiral Normal Phase (e.g., CHIRALPAK-IA) Chiral_MP->Chiral_Col

Decision tree for HPLC mobile phase and column selection based on analytical goals.

Section 1: Diagnostic Troubleshooting & Causality (FAQs)

Q1: Why does 2,5-Dihydro-1H-pyrrole-2-carboxylic acid show zero retention and severe peak tailing on my standard C18 column? Causality: At a typical mobile phase pH (pH 3–7), this molecule exists as a highly polar zwitterion (protonated secondary amine and deprotonated carboxylic acid). Standard C18 stationary phases rely on hydrophobic dispersion forces, which cannot retain highly polar, charged species. Furthermore, the secondary amine interacts strongly with residual free silanols on the silica backbone, causing severe peak tailing. Solution: Abandon standard C18. Utilize a mixed-mode column (e.g., Newcrom R1 or Primesep) that incorporates both reverse-phase alkyl chains and embedded ion-exchange groups[3]. The mobile phase must contain an acidic modifier to suppress the ionization of the carboxylic acid, forcing the molecule into a more hydrophobic, cationic state.

Q2: I am using UV detection at 254 nm but seeing no peaks, even at high concentrations. What is the correct detection strategy? Causality: The molecule lacks an extended conjugated π -system; it only possesses one isolated double bond and a carboxyl group. Consequently, its UV absorption maximum is in the deep-UV range, bottoming out completely before 240 nm[4]. Solution: Shift the detection wavelength to 205 nm. Crucially , you must change your mobile phase modifier. Formic acid and acetic acid strongly absorb UV light below 230 nm and will obscure the analyte signal. You must use 0.1% Phosphoric Acid ( H3​PO4​ ) as it is UV-transparent down to 200 nm[3][4].

Q3: How do I optimize the mobile phase for LC-MS analysis of this compound? Causality: LC-MS requires volatile mobile phases to allow efficient droplet desolvation and prevent source fouling. Phosphoric acid is strictly incompatible with MS as it precipitates in the source. Solution: Replace phosphoric acid with 0.1% Formic Acid[3]. While Trifluoroacetic Acid (TFA) provides excellent ion-pairing and peak shape, its high surface tension causes severe ion suppression in Electrospray Ionization (ESI-MS). A 0.1% Formic acid in Water/Acetonitrile gradient is the optimal compromise for MS compatibility and protonation (M+H) + .

Q4: What is the recommended mobile phase for separating its (S) and (R) enantiomers? Causality: Enantiomeric separation of proline analogs requires normal-phase chromatography on specialized chiral stationary phases (e.g., CHIRALPAK-IA). Because the underivatized molecule is too polar for normal-phase solvents, it must be derivatized (e.g., with NBD-Cl or NBD-F) to increase hydrophobicity and introduce a fluorophore[5][6]. Solution: Post-derivatization, use a normal-phase mobile phase consisting of Hexane and Ethanol. Add 0.1% TFA to the mobile phase. The TFA acts as a peak-shape modifier by protonating the stationary phase binding sites, minimizing secondary interactions[5][7].

Section 2: Quantitative Data & Selection Matrices

Table 1: Mobile Phase Additive Selection Matrix

Additive (0.1% v/v) Primary Application UV Cut-off MS Compatible? Causality / Mechanism of Action
Phosphoric Acid Direct UV (<210 nm) 195 nm No (Non-volatile) Suppresses carboxylate ionization; transparent in deep-UV[3][4].
Formic Acid LC-MS / MS-MS 210 nm Yes (Volatile) Provides protons for ESI+; evaporates cleanly in the MS source[3].

| Trifluoroacetic Acid | Chiral / Normal Phase | 210 nm | Poor (Ion suppression) | Strong ion-pairing agent; masks residual silanols to sharpen peaks[5]. |

Table 2: Optimized Gradient Elution Profile (Mixed-Mode / LC-MS) Conditions: Flow rate 1.0 mL/min. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min) % Mobile Phase A % Mobile Phase B Chromatographic Goal
0.0 95 5 Maximize retention of the polar zwitterion.
2.0 95 5 Isocratic hold to stabilize early-eluting matrix components.
8.0 40 60 Linear gradient to elute the target analyte.
10.0 40 60 Column wash phase.
10.1 95 5 Return to initial conditions.

| 15.0 | 95 | 5 | Re-equilibration. |

Section 3: Self-Validating Experimental Protocols
Protocol 1: Underivatized LC-MS Mobile Phase Preparation & System Validation

This protocol ensures the precise formulation of volatile buffers to prevent MS source contamination while maintaining analyte retention.

Step 1: Aqueous Phase Formulation (Mobile Phase A)

  • Measure 1000 mL of LC-MS grade Water (18.2 MΩ·cm) into a clean, dedicated mobile phase bottle.

  • Add exactly 1.0 mL of LC-MS grade Formic Acid (99% purity) using a calibrated positive-displacement pipette.

  • Sonicate for 5 minutes to degas.

Step 2: Organic Phase Formulation (Mobile Phase B)

  • Measure 1000 mL of LC-MS grade Acetonitrile.

  • Add exactly 1.0 mL of LC-MS grade Formic Acid.

  • Sonicate for 5 minutes.

Step 3: System Equilibration & Self-Validation

  • Purge HPLC lines with the new mobile phases for 3 minutes at 2.0 mL/min.

  • Set the column compartment to 30°C and flow to 1.0 mL/min at 95% A / 5% B.

  • Self-Validating Check: Monitor the MS Total Ion Chromatogram (TIC) and the UV trace at 210 nm for 10 minutes.

    • Pass Criteria: The baseline must not drift more than 2 mAU, and the MS background must be stable. If the baseline drifts significantly, the formic acid concentration is mismatched between channels A and B, which will compromise gradient reproducibility. Do not inject samples until the baseline is flat.

Protocol 2: Pre-column NBD-F Derivatization for High-Sensitivity & Chiral Separation

Underivatized 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is virtually invisible to fluorescence. This protocol uses 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to create a highly fluorescent derivative[6].

Step 1: Reagent Preparation

  • Prepare a 0.1 M Sodium Borate buffer and adjust the pH to 8.0 using 0.1 M HCl. (Causality: NBD-F reacts specifically with secondary amines under mildly alkaline conditions).

  • Prepare a 10 mM solution of NBD-F in anhydrous ethanol. Protect from light.

Step 2: Reaction Execution

  • In a microcentrifuge tube, combine 100 µL of the analyte sample, 100 µL of the borate buffer (pH 8.0), and 100 µL of the NBD-F reagent.

  • Vortex for 10 seconds and incubate in a thermomixer at 60°C for exactly 10 minutes[5][6].

Step 3: Quenching & Self-Validation

  • Quench the reaction by adding 50 µL of 0.1 M HCl to drop the pH below 4.0, stopping further reagent hydrolysis.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Self-Validating Check: Inject 5 µL into the HPLC using Fluorescence Detection (Excitation: 470 nm, Emission: 530 nm).

    • Pass Criteria: You should observe a sharp analyte peak. If a massive, broad peak appears at the void volume, the reaction was not properly quenched, and unreacted NBD-OH (hydrolyzed NBD-F) is saturating the detector. Adjust the quench volume to ensure the final pH is acidic[6].

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (commonly referred to as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid ). As a non-proteinogenic amino acid, this compound is highly valued in drug development for inducing rigid β-turns and enhancing receptor binding via π-π interactions.

However, its unique structural feature—a C3-C4 double bond—forces the pyrroline ring into an "unpuckered" (near-planar) conformation[1][2]. This fundamentally alters its electronic distribution and steric profile, leading to common experimental pitfalls such as sluggish coupling yields, rapid aromatization, and epimerization. This guide is designed to help researchers diagnose and resolve these specific mechanistic failures.

Part 1: Diagnostic Logic for Low Conversion

Before adjusting your protocol, you must identify whether the failure stems from the compound acting as a nucleophile (N-terminal coupling), an electrophile (C-terminal coupling), or from structural degradation.

DiagnosticLogic Start Low Conversion with 3,4-Dehydroproline Role Identify Role in Coupling Start->Role NTerm Amine Nucleophile (N-Terminal) Role->NTerm CTerm Carboxyl Electrophile (C-Terminal) Role->CTerm Issue1 Reduced Nucleophilicity (Unpuckered Ring) NTerm->Issue1 Issue2 Aromatization (-2 Da) & C2 Racemization CTerm->Issue2 Sol1 Use HATU/HOAt or Acid Chloride Activation Issue1->Sol1 Sol2 Degas Solvents, Use TMP, Temp < 0°C Issue2->Sol2

Diagnostic flowchart for identifying and resolving 3,4-dehydroproline coupling failures.

Part 2: FAQs & Mechanistic Troubleshooting

Q1: Why is my peptide coupling yield so low when using 3,4-dehydroproline as the nucleophile (N-terminal coupling)? Root Cause: The sp²-hybridized carbons at C3 and C4 constrain the 5-membered ring into a flat, unpuckered conformation[1]. This geometry shifts the trajectory of the secondary amine's lone pair, significantly decreasing its nucleophilicity compared to standard L-proline[3]. Furthermore, the double bond increases the energy barrier for the syn/exo transition state during amide bond formation[2]. Solution: Standard coupling reagents like HBTU or DIC are often insufficient. You must use highly reactive uronium salts with a 7-aza-hydroxybenzotriazole additive (e.g., HATU/HOAt) to drive the reaction[4]. For severely hindered sequences, bypass standard activation entirely and use Fmoc-amino acid chlorides. Acid chloride activation is specifically proven to overcome the decreased nucleophilicity of the unpuckered pyrroline ring[3].

Q2: I am observing a major byproduct with a mass shift of -2 Da on LC-MS. What is happening, and how do I prevent it? Root Cause: The 2,5-dihydro-1H-pyrrole ring is exactly one oxidation step away from becoming a fully aromatic pyrrole. Under oxidative conditions, or in the presence of strong bases that deprotonate the labile α-carbon, the ring rapidly aromatizes (losing two hydrogen atoms, resulting in the -2 Da mass shift)[5][6]. This irreversible side reaction destroys the chiral center at C2. Solution: Treat this residue as highly oxidation-sensitive:

  • Strictly degas all solvents (DMF, NMP) by sparging with argon.

  • Avoid strong, non-nucleophilic bases like DBU during Fmoc deprotection; use 20% piperidine in DMF with 0.1 M HOBt to suppress base-catalyzed side reactions.

Q3: How can I prevent racemization at the C2 position when 3,4-dehydroproline is the activated electrophile (C-terminal coupling)? Root Cause: The α-proton at C2 is highly acidic because the resulting carbanion is stabilized via resonance by both the adjacent C3-C4 double bond (allylic position) and the electron-withdrawing activated carbonyl[7]. This makes it highly susceptible to base-catalyzed racemization via an enol/enolate intermediate. Solution: Minimize the equivalents of base used during activation. Substitute standard bases (like DIPEA) with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP). Perform the activation step at low temperatures (-20 °C to -5 °C) to kinetically favor the coupling reaction over the racemization pathway.

Part 3: Quantitative Data on Coupling Reagents

To optimize your synthesis, refer to the table below detailing the expected performance of various activation strategies when 3,4-dehydroproline acts as the N-terminal nucleophile.

Coupling Reagent / StrategyActivation MethodTypical Conversion (%)Epimerization RiskRecommendation
HBTU / DIPEA Uronium30 - 40%ModerateNot recommended due to sluggish kinetics.
DIC / HOBt Carbodiimide45 - 55%LowSuitable only for unhindered, simple dipeptides.
HATU / HOAt / DIPEA Uronium (7-Aza)85 - 95%LowHighly recommended for standard solid-phase synthesis.
Fmoc-AA-Cl / AgCN Acid Chloride> 95%Very LowBest for sterically hindered or failing sequences.

Part 4: Self-Validating Experimental Protocol

The following methodology provides a self-validating, step-by-step workflow designed specifically to circumvent the nucleophilic and oxidative limitations of 3,4-dehydroproline.

Workflow Step1 1. Solvent Degassing (Argon) Step2 2. Pre-activation (HATU/HOAt, 0°C) Step1->Step2 Step3 3. Base Addition (TMP or DIPEA) Step2->Step3 Step4 4. Coupling (2h, RT, Argon) Step3->Step4 Step5 5. LC-MS Monitoring (-2 Da Check) Step4->Step5

Optimized step-by-step experimental workflow for N-terminal acylation of 3,4-dehydroproline.

Step-by-Step Methodology: N-Terminal Acylation
  • Solvent Preparation: Degas anhydrous DMF by sparging with argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative aromatization of the pyrroline ring to pyrrole-2-carboxylic acid.

  • Pre-Activation: In a dry vial, dissolve the incoming Fmoc-amino acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in the degassed DMF. Cool the mixture to 0 °C in an ice bath for 3 minutes.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) or DIPEA (6.0 eq) to the cooled activation mixture. Causality: TMP is sterically hindered and less basic than DBU, preventing premature deprotonation of the allylic α-carbon.

  • Coupling: Transfer the activated mixture to the resin-bound 3,4-dehydroproline. React for 2 hours at room temperature under a continuous argon atmosphere.

  • Validation (LC-MS Monitoring): Cleave a micro-aliquot of the resin using standard TFA cleavage cocktails. Analyze the crude product via LC-MS.

    • Self-Validation Check: Confirm the presence of the desired product mass. Specifically extract the ion chromatogram for [M - 2]⁺ to verify that aromatization was successfully suppressed. If the -2 Da peak exceeds 5%, ensure stricter anaerobic conditions in subsequent steps.

Part 5: References

  • Pyrroline - Grokipedia. Grokipedia. URL:[5]

  • Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue. Biopolymers (NIH). URL:[1]

  • cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. ResearchGate / Beilstein Journal of Organic Chemistry. URL:[3]

  • Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. ACS Combinatorial Science. URL:[4]

  • cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry. URL:[2]

  • On the synthesis of 3,4-dihydroxyprolines. I. cis-Glycolation of 3,4-dehydroproline derivatives. Australian Journal of Chemistry (CSIRO). URL:[6]

  • Preparation, Resolution and Optical Stability of 3,4-Dehydroproline and 3,4-Dehydroprolinamide. Journal of the American Chemical Society. URL:[7]

Sources

Refining purification methods for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to assist researchers and drug development professionals in resolving the (S) and (R) enantiomers of 2,5-dihydro-1H-pyrrole-2-carboxylic acid (also known as 3-pyrroline-2-carboxylic acid or 3,4-dehydroproline).

Because this scaffold is a critical precursor for conformationally restricted peptidomimetics, achieving >99% enantiomeric excess (ee) is non-negotiable. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind two industry-standard purification workflows: Enzymatic Kinetic Resolution[1] and Chiral Preparative Chromatography.

Purification Workflow Overview

G Start Racemic 2,5-Dihydro-1H-pyrrole- 2-carboxylic acid PathA Enzymatic Kinetic Resolution Start->PathA PathB Chiral Preparative Chromatography Start->PathB EnzRxn Lipase Hydrolysis (pH 7.2, 37°C) PathA->EnzRxn SMB Polysaccharide CSP (Hexane/IPA/TFA) PathB->SMB Ext Liquid-Liquid Extraction (pH-dependent) EnzRxn->Ext ProdS (S)-Enantiomer (>99% ee) Ext->ProdS Aqueous Phase (Free Acid) ProdR (R)-Enantiomer (>99% ee) Ext->ProdR Organic Phase (Unreacted Ester) Fract UV-Directed Fraction Collection SMB->Fract Fract->ProdS Fraction 1 Fract->ProdR Fraction 2

Workflow for enantiomeric purification of 2,5-dihydro-1H-pyrrole-2-carboxylic acid derivatives.

Module 1: Enzymatic Kinetic Resolution (EKR)

Mechanistic Causality: Lipases, such as Candida antarctica lipase B (Novozym 435), exhibit profound stereoselectivity toward the (S)-enantiomer of N-protected pyrroline carboxylate esters[1]. The enzyme's active site stabilizes the transition state of the (S)-ester via a highly specific hydrogen-bonding network (the oxyanion hole), rapidly hydrolyzing it to the free carboxylic acid. The (R)-ester is sterically hindered from adopting the required conformation and remains unreacted. This differential reactivity allows for a simple macroscopic separation based on pKa.

Self-Validating Protocol: EKR of N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester

  • Derivatization: Ensure the racemic starting material is N-Boc protected and methyl-esterified to provide the necessary hydrophobic bulk for enzyme recognition.

  • Reaction Setup: Suspend the racemate (100 mM) in a 1:1 biphasic system of MTBE and 0.1 M sodium phosphate buffer (pH 7.2).

  • Biocatalysis: Add Novozym 435 (10% w/w relative to substrate). Incubate at 37°C with 250 rpm orbital shaking.

  • Self-Validation Checkpoint: Sample the organic phase hourly and analyze via chiral GC or HPLC. The system validates itself when the ee of the product acid and the unreacted ester intersect symmetrically. Stop the reaction precisely at 50% conversion. If conversion exceeds 50% while the ester ee remains low, the enzyme's enantiomeric ratio (E-value) has been compromised.

  • Phase Separation: Filter the immobilized enzyme. Separate the phases. The organic (MTBE) layer contains the pure (R)-ester.

  • Acidification & Extraction: Adjust the aqueous phase to pH 2.0 using 1M HCl to protonate the (S)-acid, then extract with Ethyl Acetate (3x) to recover the pure (S)-enantiomer.

EKR Troubleshooting Q&A

Q: Why has my enzymatic conversion stalled at 30% after 24 hours? A: This indicates enzyme inhibition caused by a localized pH drop. As the (S)-ester hydrolyzes into the (S)-acid, the microenvironment acidifies, denaturing the lipase. Corrective action: Implement an automated pH-stat titrator using 0.5 M NaOH, or increase your phosphate buffer capacity to 0.2 M.

Q: Why is the enantiomeric excess (ee%) of my recovered (S)-acid lower than 95%? A: You are likely experiencing non-enzymatic background chemical hydrolysis. If the reaction temperature exceeds 40°C or the buffer pH drifts above 7.5, the hydroxide ions in the buffer will indiscriminately hydrolyze both enantiomers. Corrective action: Lower the reaction temperature to 25°C and strictly cap the pH at 7.2.

Quantitative EKR Optimization Data

Parameter Suboptimal Condition Optimized Condition Expected Outcome
Temperature 20°C 37°C 50% conversion reached in 12h instead of 48h.
Buffer pH Uncontrolled pH-stat at 7.2 Prevents enzyme denaturation; maintains E-value > 100.

| Enzyme Load | 1% w/w | 10% w/w | Outpaces background chemical hydrolysis interference. |

Module 2: Chiral Chromatography (HPLC / SMB)

Mechanistic Causality: For continuous, scale-independent purification without derivatization/deprotection cycles, Chiral Simulated Moving Bed (SMB) or semi-preparative HPLC is preferred. When using polysaccharide-based chiral stationary phases (CSPs) like Amylose tris(3,5-dimethylphenylcarbamate), separation relies on chiral recognition via hydrogen bonding and dipole-dipole interactions. Because 2,5-dihydro-1H-pyrrole-2-carboxylic acid contains a free carboxyl group, it will interact non-specifically with residual silanols on the silica support, causing severe peak tailing. The addition of an acidic modifier (TFA) suppresses the ionization of the analyte, forcing it into a neutral state that interacts exclusively with the chiral cavities.

Self-Validating Protocol: Semi-Preparative Chiral HPLC

  • Sample Preparation: Dissolve the racemic N-Boc-acid in the mobile phase (Hexane/Isopropanol 80:20 v/v containing 0.1% Trifluoroacetic acid) at a concentration of 50 mg/mL.

  • Column Equilibration: Flush a 250 x 20 mm Chiralpak AD-H column with the mobile phase until the baseline at 210 nm is perfectly stable.

  • Injection & Elution: Inject 1 mL of the sample. Maintain a flow rate of 15 mL/min.

  • Self-Validation Checkpoint: Calculate the resolution (Rs) between the two eluting peaks. An Rs ≥ 1.5 validates that the loading capacity has not been exceeded and the thermodynamic equilibrium of the column is intact. If Rs < 1.5, the protocol invalidates the current injection volume, dictating a mandatory 50% reduction in load.

  • Recovery: Collect the baseline-resolved fractions. Evaporate the solvent under reduced pressure at <40°C.

Chromatography Troubleshooting Q&A

Q: I am observing severe peak tailing that ruins my fraction purity. How do I fix this? A: Tailing in carboxylic acids is almost always due to insufficient acidic modifier in the mobile phase, leading to secondary interactions with the silica matrix. Corrective action: Ensure your 0.1% TFA is freshly prepared. If tailing persists, switch to 0.1% Formic Acid or add 0.1% Acetic Acid to ensure complete protonation of the carboxylate moiety.

Q: My peaks are co-eluting even though the analytical run showed baseline separation. What went wrong? A: This is a classic symptom of solvent mismatch or column overloading. If your sample was dissolved in 100% Isopropanol but injected into a Hexane-rich mobile phase, the strong solvent plug disrupts the partitioning equilibrium. Corrective action: Always dissolve your sample in the exact composition of the mobile phase.

Quantitative Chromatography Optimization Data

Mobile Phase Composition Acidic Modifier Resolution (Rs) Peak Tailing Factor (Tf)
Hexane / Ethanol (80:20) None 1.1 2.8 (Severe tailing)
Hexane / Ethanol (80:20) 0.1% Diethylamine 0.0 (Degradation) N/A

| Hexane / IPA (80:20) | 0.1% TFA | 2.5 (Baseline) | 1.05 (Symmetrical) |

General FAQs

Q: Why does my N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid degrade during solvent evaporation after HPLC? A: The 3-pyrroline system is highly sensitive to acidic conditions combined with heat. If you used 0.1% TFA in your mobile phase and evaporate at temperatures >40°C, the localized concentration of TFA as the solvent boils off strips the Boc group and can induce decarboxylation or aromatization to a pyrrole[2]. Corrective action: Always evaporate at ambient temperature, or neutralize the fractions with a volatile base (like ammonium formate) prior to concentration.

Q: Can I use classical diastereomeric salt resolution instead of enzymes or chromatography? A: While possible, classical resolution using chiral amines (e.g., brucine or ephedrine) is highly empirical and often yields lower ee (<90%) due to the conformational flexibility of the dihydropyrrole ring. Enzymatic and chromatographic methods provide the deterministic, high-ee outcomes (>99%) required for modern drug development and avoid the use of highly toxic resolving agents.

References

  • Google Patents.

Sources

Technical Support Center: Amidation of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this unique, non-proteinogenic amino acid.[1] As a proline analog with an unsaturated ring, this molecule presents specific challenges, primarily concerning the preservation of stereochemical integrity. This document provides in-depth, experience-based answers to common issues, focusing on the mechanistic rationale behind our recommended protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding & Preventing Side Reactions

This section addresses the fundamental challenges encountered during the amidation of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid.

Q1: What is the primary side reaction of concern during the amidation of this molecule, and why does it happen?

A1: The most critical side reaction is epimerization at the C2 chiral center.[2][3][4] Epimerization is the change in configuration at one of several stereogenic centers in a molecule, leading to the formation of a diastereomer. In this context, it is often referred to as racemization if it leads to a 1:1 mixture of enantiomers, though epimerization is the more precise term.[3][4][5]

This side reaction is common in peptide synthesis and is particularly pronounced when activating the carboxylic acid group.[3][5] The process is primarily driven by two mechanisms:

  • Oxazolone Formation (Most Common): The activated carboxyl group can cyclize by an intramolecular attack of the backbone carbonyl oxygen. This forms a planar, achiral oxazolone intermediate. A base present in the reaction mixture can then easily abstract the proton at the Cα (C2) position. Reprotonation can occur from either face of the planar intermediate, leading to a loss of the original stereochemistry.[2][3][6]

  • Direct Enolization: A strong base can directly abstract the acidic α-proton from the activated ester intermediate, forming a carbanion.[2][3] This pathway is generally less common but becomes more significant with highly basic conditions or specific substrates.[2][3]

The presence of the double bond in the 2,5-dihydro-1H-pyrrole ring system can influence the acidity of the α-proton, potentially making this substrate more susceptible to base-mediated epimerization compared to saturated proline.

Diagram: Mechanism of Epimerization via Oxazolone Intermediate

Epimerization_Mechanism Mechanism of Epimerization cluster_0 Activation & Cyclization cluster_1 Base-Mediated Proton Abstraction cluster_2 Reprotonation & Epimerization AminoAcid L-Amino Acid (Activated) Oxazolone Planar Oxazolone Intermediate AminoAcid->Oxazolone Intramolecular Cyclization Carbanion Achiral Carbanion (Resonance Stabilized) Oxazolone->Carbanion α-Proton Abstraction Base1 Base (e.g., DIPEA) Carbanion->AminoAcid Reprotonation (Reforms Starting Material) Epimerized D-Amino Acid (Epimerized Product) Carbanion->Epimerized Reprotonation

Caption: Epimerization pathway via an oxazolone intermediate.

Q2: How does my choice of coupling reagent impact epimerization?

A2: The choice of coupling reagent is arguably the most critical factor in controlling epimerization.[2][7] Reagents that promote rapid amide bond formation relative to the rate of oxazolone formation or enolization will yield a product with higher chiral purity.

  • Carbodiimides (e.g., DCC, EDC): When used alone, these are notorious for causing significant epimerization.[2][7][8] They form a highly reactive O-acylisourea intermediate which readily cyclizes to the problematic oxazolone.[2] It is strongly advised to never use carbodiimides without an additive. [7][9]

  • Onium Salts (Uronium/Aminium & Phosphonium): These are generally superior for minimizing epimerization.[10][11][12][13]

    • HATU/HBTU: These reagents first react with the carboxylic acid to form an activated ester (OAt or OBt ester, respectively). These esters are more stable towards racemization than the O-acylisourea intermediate from carbodiimides but are highly reactive towards the amine.[10][12]

    • Superiority of HATU: HATU is often preferred over HBTU for challenging couplings.[10][12] It forms an OAt-ester, which is more reactive than the OBt-ester from HBTU. This is due to the electron-withdrawing nature of the additional nitrogen in the 7-azabenzotriazole (HOAt) ring, which accelerates the subsequent aminolysis step, giving the oxazolone less time to form and racemize.[10]

    • COMU: This third-generation uronium reagent based on OxymaPure is also highly effective and can sometimes outperform HATU in reducing epimerization.[12][14]

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesEpimerization RiskKey Characteristics
Carbodiimides DCC, EDC, DICHigh (if used alone) Must be used with additives like HOBt or HOAt.[7][15]
Aminium/Uronium HBTU, TBTUModerate to Low Forms OBt active esters. Generally reliable.[10][12]
Aminium/Uronium HATU , HCTULow Forms highly reactive OAt/O-6-ClBt esters. Excellent for difficult couplings and suppressing epimerization.[10][11][12][14]
Aminium/Uronium COMUVery Low Forms Oxyma active esters; often superior to HOBt/HOAt systems.[12][14]
Phosphonium PyBOP, PyAOPModerate to Low Similar reactivity to aminium salts; no risk of guanidinylation side reaction.[12][16]
Q3: What is the role of additives like HOBt and HOAt, and should I always use them?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are essential racemization suppressors, especially when using carbodiimide coupling reagents.[5][7][9]

Their primary function is to intercept the highly reactive O-acylisourea intermediate formed by the carbodiimide and convert it into a more stable, yet still highly reactive, active ester (OBt or OAt ester). This active ester is significantly less prone to cyclizing into the oxazolone intermediate compared to the O-acylisourea.[5][7]

  • HOBt (1-hydroxybenzotriazole): The classic and most common additive. It is effective in many cases.[17]

  • HOAt (1-hydroxy-7-azabenzotriazole): Generally superior to HOBt in suppressing racemization.[10][15] The nitrogen atom at the 7-position acts as a neighboring group, accelerating the final aminolysis step, which further minimizes the time available for epimerization.[10]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a structured approach to resolving common problems encountered in the lab.

Q4: I'm seeing a second peak close to my product peak on chiral HPLC. Is this the epimer, and how can I fix my protocol?

A4: It is highly likely that the second peak is the diastereomeric product resulting from epimerization at the C2 center.[18][19] Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying this side reaction.[7] If you observe significant epimerization (>2-3%), a systematic review of your protocol is necessary.

Troubleshooting Workflow: Minimizing Epimerization

Troubleshooting_Workflow Start High Epimerization Detected (>3% on Chiral HPLC) Temp Step 1: Lower Temperature Run reaction at 0°C or -15°C. Start->Temp Base Step 2: Evaluate Base Using DIPEA? Temp->Base Issue Persists SwitchBase Switch to a weaker/hindered base: N-Methylmorpholine (NMM) or 2,4,6-Collidine. Base->SwitchBase Yes CheckStoich Reduce base to stoichiometric amount (e.g., 2.0 eq.). Base->CheckStoich No Coupling Step 3: Change Coupling Reagent Using EDC/HOBt? SwitchBase->Coupling CheckStoich->Coupling SwitchCoupling Switch to HATU or COMU. Coupling->SwitchCoupling Yes Preactivation Step 4: Minimize Pre-activation Time Is there a delay between activation and adding the amine? Coupling->Preactivation No SwitchCoupling->Preactivation MinimizeTime Add amine immediately after the coupling reagent. Preactivation->MinimizeTime End Re-analyze by Chiral HPLC. Epimerization should be <1-2%. MinimizeTime->End

Caption: A step-by-step workflow for troubleshooting epimerization.

Detailed Explanation of Troubleshooting Steps:

  • Temperature Control: Epimerization has a higher activation energy than the desired amidation. Lowering the reaction temperature (e.g., to 0 °C) will slow the rate of epimerization more significantly than it slows the rate of coupling, thus improving the product's chiral purity.[7]

  • Base Selection: The choice and amount of base are critical.[2][5] While N,N-Diisopropylethylamine (DIPEA) is common, its high basicity can promote epimerization.[9][14]

    • Action: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][9][14] These are less likely to abstract the α-proton.[3][5]

    • Action: Ensure you are not using a large excess of base. Use the minimum amount required for the reaction to proceed, often 2.0-2.2 equivalents relative to the carboxylic acid.

  • Coupling Reagent Optimization: As discussed in Q2, your choice of reagent is paramount. If you are using a carbodiimide-based system and still observing epimerization even with an additive, upgrading your reagent is the most effective solution.

    • Action: Switch from EDC/HOBt to HATU or COMU .[11][14] These reagents are designed for high efficiency and low racemization in difficult couplings.[10][12]

  • Minimize Pre-activation Time: The activated carboxylic acid is the species that epimerizes.[6] Leaving the acid to "pre-activate" with the coupling reagent for an extended period before adding the amine is a common source of epimerization.[9]

    • Action: Add the coupling reagent to the mixture of the carboxylic acid and amine, or add the amine immediately after the coupling reagent has been introduced.

Q5: My reaction yield is very low. What are the likely causes?

A5: Low yield in this specific amidation can stem from several factors, often related to the steric hindrance of the proline analog or procedural issues.

  • Insufficient Activation: The coupling reagent may be old or degraded. Ensure reagents are stored under inert gas and in a desiccator. For very hindered couplings, you may need to increase the equivalents of the coupling reagent (e.g., from 1.1 eq to 1.5 eq).

  • Steric Hindrance: Both the 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and the incoming amine may be sterically bulky. Using a more powerful coupling reagent like HATU is crucial here.[11] Extending the reaction time or slightly increasing the temperature (if epimerization is not a concern) can also help.

  • Guanidinylation Side Reaction: If using an excess of an aminium/uronium reagent (like HATU/HBTU) relative to the carboxylic acid, the reagent can react directly with the free amine, forming a non-reactive guanidinium cap on the amine and terminating the reaction.[11]

    • Solution: Always use a slight excess of the carboxylic acid relative to the amine, and ensure the coupling reagent is not in large excess. If this side reaction is persistent, switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[13]

Part 3: Recommended Protocols & Analytical Methods

Protocol: Low-Epimerization Amidation using HATU

This protocol provides a robust starting point for the amidation of N-protected 2,5-Dihydro-1H-pyrrole-2-carboxylic acid.

Materials:

  • N-protected 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Amine (or amine hydrochloride salt) (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 eq)

  • Anhydrous DMF or NMP (as solvent)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (1.0 eq) and the amine (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: To the cooled, stirring solution, add HATU (1.1 eq).

  • Base Addition: Immediately following the HATU, add the base (DIPEA or NMM, 2.2 eq) dropwise. Note: If using an amine hydrochloride salt, you may need an additional equivalent of base.

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Analytical Method: Detection of Epimerization by Chiral HPLC

Objective: To separate and quantify the desired diastereomer from the epimerized byproduct.

  • Column Selection: A chiral stationary phase is required. Columns such as Chiralpak® IA, IB, or IC are often effective for separating enantiomers/diastereomers of amino acid derivatives.

  • Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Method Development: Start with an isocratic method (e.g., 90:10 Hexane:IPA) and adjust the ratio to achieve baseline separation between the two diastereomeric peaks.

  • Quantification: Integrate the peak areas of both the desired product and the epimerized product. The percentage of epimerization is calculated as: % Epimerization = [Area of Epimer Peak / (Area of Desired Peak + Area of Epimer Peak)] * 100

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Vertex AI Search.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8049. [Link]

  • Gyanda, K. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Gyanda. Retrieved from [Link]

  • Liang, Z., G.A. Proietti, P., & El-Faham, A. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(8), 751-754. [Link]

  • Sheppard, T. D., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Communications, 52(58), 9550-9553. [Link]

  • El-Faham, A., & Albericio, F. (2011). Epimerisation in Peptide Synthesis. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Kuroda, N., et al. (1998). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical & Pharmaceutical Bulletin, 46(10), 1533-1538. [Link]

  • Julian, R. R., & Lebrilla, C. B. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(19), 9544-9551. [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]

  • Wang, Y., et al. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 61(23), 7667-7670. [Link]

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21, 6-11.
  • Epimerization of Peptide. (n.d.). SlideShare. Retrieved from [Link]

  • Lebrilla, C. B., & Julian, R. R. (2014). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. PubMed. Retrieved from [Link]

  • Bennett, C. S., & Imperiali, B. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • Sheppard, T. D., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(2), 436-444. [Link]

  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? (2016). ResearchGate. Retrieved from [Link]

  • Nobuta, T., et al. (2022). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Synlett, 33(15), 1563-1569. [Link]

  • Zhang, W., et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Organic Letters, 26(6), 1266-1271. [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Colacino, E., et al. (2017). A mechanochemical approach to access the proline–proline diketopiperazine framework. Beilstein Journal of Organic Chemistry, 13, 2266-2274. [Link]

  • Suzuki, N., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53, 1689-1706. [Link]

  • Epimerisation in Peptide Synthesis. (2023). ResearchGate. Retrieved from [Link]

  • Analytical methods for amino acid determination in organisms. (2020). ResearchGate. Retrieved from [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. (2014). PubMed. Retrieved from [Link]

  • Szafranski, K., et al. (2018). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 23(1), 133. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. Retrieved from [Link]

  • Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid. (n.d.). Carbogen Amcis. Retrieved from [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2014). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and Pyrrolidine-2-carboxylic acid (L-Proline)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide and medicinal chemistry, the unique structural role of L-proline (pyrrolidine-2-carboxylic acid) is unparalleled. As the only proteinogenic secondary amino acid, its rigid five-membered ring imposes significant conformational constraints on the polypeptide backbone, often inducing beta-turns and disrupting helical structures.[1] This has made the pyrrolidine scaffold a cornerstone in drug design, with numerous FDA-approved drugs incorporating this moiety to enhance potency, selectivity, and pharmacokinetic properties.[2][3][4]

However, the quest for novel therapeutic agents often demands finer control over molecular architecture and physicochemical properties than the natural proline scaffold can offer. This has led to the development of a wide array of proline analogues, each designed to introduce specific modifications.[1][5][6] Among these, 2,5-Dihydro-1H-pyrrole-2-carboxylic acid stands out as a key unsaturated counterpart to proline. By introducing a single double bond into the pyrrolidine ring, this analogue offers a unique combination of rigidity and chemical functionality, providing researchers and drug developers with a powerful tool for molecular engineering.

This guide provides an in-depth comparison of these two critical building blocks, exploring their structural differences, physicochemical properties, synthetic accessibility, and applications, supported by experimental insights and protocols.

Part 1: Structural and Physicochemical Comparison

The fundamental difference between pyrrolidine-2-carboxylic acid and 2,5-dihydro-1H-pyrrole-2-carboxylic acid lies in the degree of saturation of the five-membered ring. This seemingly minor change has profound implications for the molecule's three-dimensional shape, flexibility, and chemical reactivity.

Pyrrolidine-2-carboxylic acid (Proline) features a fully saturated (sp³-hybridized) ring. This allows the ring to adopt non-planar, "puckered" conformations (envelope or twist), which influences the geometry of the peptide bond.[5][6] In contrast, 2,5-Dihydro-1H-pyrrole-2-carboxylic acid contains a C=C double bond, which introduces a region of sp²-hybridized planarity. This reduces the overall conformational flexibility of the ring system, locking it into a more defined shape.[7] This conformational rigidity can be leveraged in drug design to pre-organize a molecule for optimal interaction with a biological target.

Figure 1: Chemical structures of L-Proline and its unsaturated analogue.

The introduction of the nitrogen atom into the five-membered ring imparts polarity and basicity to both molecules, distinguishing them from their carbocyclic counterpart, cyclopentane.[8] The table below summarizes their key physicochemical properties.

Property2,5-Dihydro-1H-pyrrole-2-carboxylic acidPyrrolidine-2-carboxylic acid (L-Proline)
Molecular Formula C₅H₇NO₂[9]C₅H₉NO₂
Molecular Weight 113.11 g/mol [9][10]115.13 g/mol
Ring Saturation UnsaturatedSaturated
Key Feature Contains one C=C double bondFully saturated pyrrolidine ring
Conformational Profile Reduced flexibility due to planar sp² centerPuckered (envelope/twist) conformations
Reactivity Highlight Double bond amenable to hydrogenation, additionRelatively inert aliphatic ring
Part 2: Synthesis and Chemical Reactivity

The synthetic accessibility and subsequent reactivity of these compounds are critical considerations for their practical application in research and development.

Pyrrolidine-2-carboxylic acid (Proline)

As a natural proteinogenic amino acid, L-proline is readily available and inexpensive. Its derivatives are central to the synthesis of a vast number of pharmaceuticals.[2] The pyrrolidine ring is generally stable and unreactive, with most chemical modifications targeting the secondary amine or the carboxylic acid functional groups.

2,5-Dihydro-1H-pyrrole-2-carboxylic acid

This unsaturated analogue is a synthetic molecule, and its preparation requires a multi-step approach. A common and efficient strategy involves ring-closing metathesis (RCM) of a diallylamine derivative, followed by functionalization and resolution.[11][12] The presence of the double bond is the most significant feature from a reactivity standpoint. It serves as a chemical handle for a variety of transformations:

  • Hydrogenation: The double bond can be readily reduced via catalytic hydrogenation to yield the corresponding saturated pyrrolidine-2-carboxylic acid (proline) derivative. This is particularly useful for creating stereospecific proline analogues.[13][14]

  • Addition Reactions: The alkene is susceptible to various electrophilic addition reactions, allowing for the introduction of diverse functional groups (e.g., halogens, hydroxyl groups) onto the pyrrolidine ring.

  • Oxidation: The double bond can be cleaved or epoxidized to generate further derivatives.

This enhanced reactivity makes the dihydro-pyrrole analogue a versatile intermediate for building complex heterocyclic structures that are not easily accessible from proline itself.

Part 3: Experimental Section: A Synthetic Workflow

To illustrate the practical synthesis of the unsaturated analogue, this section details a representative experimental protocol for the preparation of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, a commonly used protected form. The causality behind the choice of methodology is highlighted to provide field-proven insight.

Experimental Protocol: Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid

This synthesis is based on a robust three-stage process involving ring formation, functionalization, and chiral resolution.[11][12]

Synthetic_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Chiral Resolution start N-Boc-diallylamine rcm Ring-Closing Metathesis (RCM) (Grubbs' Catalyst) start->rcm product1 N-Boc-3-pyrroline rcm->product1 deprotonation Directed Alkoxycarbonylation (Strong Base + Alkyl Carbonate) product1->deprotonation product2 Racemic Boc-protected Ester deprotonation->product2 resolution Enzymatic Kinetic Resolution (e.g., Lipase) product2->resolution hydrolysis Selective Hydrolysis resolution->hydrolysis final_product (S)-1-Boc-2,5-dihydro- 1H-pyrrole-2-carboxylic acid hydrolysis->final_product

Figure 2: Synthetic workflow for the unsaturated proline analogue.

Step-by-Step Methodology:

  • Ring-Closing Metathesis (RCM):

    • Procedure: N-Boc-diallylamine is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a catalytic amount (e.g., 0.1-1 mol%) of a ruthenium-based catalyst, such as Grubbs' catalyst. The reaction is stirred at room temperature until completion.

    • Causality: RCM is the method of choice for forming the five-membered ring due to its high efficiency, functional group tolerance, and use of only catalytic amounts of the metal complex, making it amenable to process scale-up.[11]

  • Directed Alkoxycarbonylation:

    • Procedure: The resulting N-Boc-3-pyrroline is deprotonated at the alpha-position using a strong, non-nucleophilic base (e.g., s-BuLi/TMEDA) at low temperature (-78 °C). An electrophile, such as dimethyl carbonate, is then added to install the carboxyl group as a methyl ester.

    • Causality: The use of a strong lithium base is essential to achieve deprotonation. The choice of an alkyl carbonate as the electrophile is critical; harsher reagents like chloroformates can lead to complex mixtures and side reactions.[11] This step yields the racemic ester of the desired product.

  • Enzymatic Kinetic Resolution & Hydrolysis:

    • Procedure: The racemic ester is subjected to enzymatic hydrolysis using a stereoselective enzyme, such as a lipase (e.g., Novozyme 435®). The enzyme will selectively hydrolyze one enantiomer (e.g., the S-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted.

    • Causality: Enzymatic resolution is a highly effective method for obtaining enantiomerically pure compounds. It avoids the need for laborious chiral chromatography or the use of expensive chiral starting materials. Immobilized enzymes like Novozyme 435® offer improved stability and handling.[11] The desired (S)-acid can then be separated from the unreacted (R)-ester by standard extraction techniques.

Part 4: Applications in Research and Drug Discovery

The structural and chemical differences between these two molecules translate into distinct yet complementary applications.

  • Pyrrolidine-2-carboxylic acid (Proline): Its role is foundational. It is a key component of numerous approved drugs, including ACE inhibitors (e.g., lisinopril), DPP-4 inhibitors for diabetes, and antiviral agents.[2][4] In peptide science, it is the go-to residue for introducing turns and disrupting helices.[1] Its derivatives are also widely used as asymmetric organocatalysts in organic synthesis.[15]

  • 2,5-Dihydro-1H-pyrrole-2-carboxylic acid: This analogue is a specialized tool for molecular fine-tuning. Its primary applications include:

    • Conformationally Constrained Peptidomimetics: By incorporating this rigid analogue in place of proline, chemists can lock a peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a target receptor or enzyme.[5][6]

    • Probing Structure-Activity Relationships (SAR): Comparing the biological activity of a peptide containing proline versus one containing its unsaturated analogue can provide invaluable insight into the optimal conformational requirements for activity.[16]

    • Synthetic Intermediate: As detailed earlier, its unique reactivity makes it a valuable starting point for synthesizing novel, highly substituted proline derivatives and other complex heterocyclic scaffolds that are of high interest in medicinal chemistry.[17]

Conclusion

While both 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and pyrrolidine-2-carboxylic acid are five-membered cyclic amino acids, they offer distinct advantages for the research scientist and drug developer.

Pyrrolidine-2-carboxylic acid (L-Proline) is the natural, conformationally restrictive building block essential for fundamental peptide structure and a proven scaffold in successful therapeutics.

2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a synthetic tool that provides enhanced structural rigidity and a reactive handle for further chemical modification. It allows for a more precise manipulation of molecular conformation and serves as a versatile intermediate for novel chemical entities.

The choice between these two molecules is therefore dictated by the specific scientific objective: leveraging a fundamental and well-understood structural element versus engineering a highly tailored molecular architecture with unique physicochemical and reactive properties. Understanding their comparative profiles enables more informed and strategic decisions in the design of next-generation peptides and small-molecule therapeutics.

References
  • CARBOGEN AMCIS. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. ([Link])

  • Kubyshkin, V. & Rubini, M. Proline Analogues. Chemical Reviews, 124 (13), 8130-8232 (2024). ([Link])

  • Kubyshkin, V. & Rubini, M. Proline Analogues. PubMed, (2024). ([Link])

  • Bach, T. M. & Takagi, H. Properties, metabolisms, and applications of L-proline analogues. Applied Microbiology and Biotechnology, 97 (19), 8423-8434 (2013). ([Link])

  • Bach, T. M. & Takagi, H. Properties, metabolisms, and applications of (L)-proline analogues. PubMed, (2013). ([Link])

  • Advanced Orthomolecular Research (AOR). Proline. ([Link])

  • Google Patents.
  • PubChem. pyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. ([Link])

  • NextSDS. (2S)-pyrrolidine-2-carboxylic acid — Chemical Substance Information. ([Link])

  • Google Patents.
  • ResearchGate. L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS): A new ionic liquid for the synthesis of 1,8-dioxooctahydroxanthenes. (2017). ([Link])

  • PubChem. Pyrrolidine-2-carboxylic acid, methyl-phenyl-amide. ([Link])

  • ResearchGate. Pyrrolidine-2-carboxylic acid (L-Proline). ([Link])

  • Google Patents.
  • ResearchGate. Proline Analogues. ([Link])

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25 (11), 1158 (2024). ([Link])

  • iChemical. 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, CAS No. 58640-72-5. ([Link])

  • Mykhailiuk, P. Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67 (22), 20022-20055 (2024). ([Link])

  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, (2025). ([Link])

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31 (1), 1-8 (2020). ([Link])

  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ([Link])

  • ResearchGate. Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). ([Link])

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11 , (2023). ([Link])

  • ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. (2026). ([Link])

  • SpectraBase. 2,5-Dihydro-1H-pyrrole-2-carboxylic acid - Optional[1H NMR] - Spectrum. ([Link])

  • Chemsrc. CAS#:58640-72-5 | (R)-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID. ([Link])

  • PMC. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ([Link])

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ([Link])

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. ([Link])

  • Der Pharma Chemica. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. ([Link])

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  • ResearchGate. ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ([Link])

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Comparative Guide: Validation of Analytical Methods for 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profile & Analytical Challenges

2,5-Dihydro-1H-pyrrole-2-carboxylic acid (CAS RN: 3395-35-5 or 4043-88-3 for the L-enantiomer), widely known as 3,4-dehydro-L-proline or 3-pyrroline-2-carboxylic acid , is a critical non-proteinogenic amino acid. It serves as a rigid proline surrogate in peptide mimetics, a probe for collagen triple-helix stabilization[1], and a key intermediate in the synthesis of neutral amino acid transporter (ASCT1/ASCT2) inhibitors[2].

The Analytical Challenge: Quantifying this molecule presents significant chromatographic hurdles. As a low-molecular-weight (113.11 g/mol ) zwitterion, it is highly polar and exhibits poor retention on traditional C18 reversed-phase columns. Furthermore, in its underivatized state, it lacks a strong UV chromophore, restricting direct optical detection to low wavelengths (e.g., 210 nm) where biological matrices heavily interfere[3]. Consequently, selecting the correct analytical modality and validating it against stringent regulatory frameworks is paramount.

Comparison of Analytical Modalities

To establish a reliable quantification strategy, laboratories must choose between direct analysis and derivatization-based methods. Table 1 objectively compares the performance of three primary modalities.

Table 1: Performance Comparison of Analytical Modalities

ParameterHPLC-UV (Underivatized)HPLC-UV (Derivatized)LC-MS/MS (Direct)
Primary Use Case Bulk API purity testing (>99.0%)[4]Amino acid profilingTrace quantification / PK studies
Sample Preparation Simple (Dilute & Shoot)Complex (Fmoc/OPA tagging)[2]Moderate (Protein precipitation)
Column Chemistry HILIC or HSS T3Standard C18HSS T3 (High-Strength Silica)[5]
Sensitivity (LOD) ~1–5 µg/mL~10–50 ng/mL<1 ng/mL
Specificity Low (Matrix interference at 210 nm)High (Shifted UV/Fluorescence)Ultra-High (MRM transitions)
Throughput HighLow (Derivatization bottleneck)High

Causality Insight: While derivatization with ortho-phthalaldehyde (OPA) or Fmoc improves UV/fluorescence sensitivity[2], it introduces reaction variability that complicates precision validation. Therefore, direct LC-MS/MS utilizing specialized polar-retention columns is the gold standard for trace quantification.

Analytical Workflow Architecture

G N1 Sample Preparation (Matrix Extraction & Dilution) N2 Derivatization (Optional: Fmoc/OPA) N1->N2 N3 Chromatographic Separation (HSS T3 or HILIC) N2->N3 N4 HPLC-UV Detection (Routine Purity >99%) N3->N4 N5 LC-MS/MS Detection (Trace Quantification) N3->N5 N6 ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) N4->N6 N5->N6

Analytical workflow for 3-pyrroline-2-carboxylic acid quantification.

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guideline mandates a lifecycle and risk-based approach to analytical validation, ensuring the procedure is "fit for the intended purpose"[6][7]. To validate the LC-MS/MS quantification of 3,4-dehydro-L-proline, the method must be subjected to the following self-validating checks[8][9]:

  • Specificity: Demonstrating the ability to unequivocally assess the analyte in the presence of matrix components (e.g., distinguishing 3,4-dehydro-L-proline from natural L-proline).

  • Linearity & Range: Establishing a proportional relationship between MS response and concentration across the reportable range derived from product specifications[7].

  • Accuracy & Precision: Proving the closeness of agreement between the true value and the measured value (Repeatability and Intermediate Precision).

  • Robustness: Deliberately varying method parameters (e.g., mobile phase pH, column temperature) to prove reliability.

Optimized LC-MS/MS Methodology (Self-Validating Protocol)

To satisfy ICH Q2(R2) requirements, the following step-by-step protocol incorporates internal causality and a self-validating System Suitability Test (SST).

Phase 1: Sample Preparation & Internal Standardization

Causality: Matrix effects in LC-MS/MS can cause unpredictable ion suppression. To make the protocol self-validating, an isotopically labeled internal standard (IS) must be used.

  • Spike 50 µL of the biological sample/matrix with 10 µL of stable-isotope labeled IS (e.g., L-Proline-13C5,15N).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation

Causality: Because 3,4-dehydro-L-proline is highly polar, standard C18 columns suffer from pore dewetting in highly aqueous conditions. We utilize an ACQUITY UPLC HSS T3 column (1.8 µm), which features lower ligand density to maintain hydration and retain polar analytes[5].

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Column Temperature: 60.0 °C (reduces backpressure and improves peak shape)[5].

  • Mobile Phase A: Water + 0.05% formic acid. (Why? Low pH ensures the carboxylic acid moiety remains protonated, enhancing hydrophobic retention before ESI droplet formation).

  • Mobile Phase B: Acetonitrile + 0.04% formic acid[5].

  • Gradient: 5% B to 98% B over 9.4 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS)
  • Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transition for 3,4-dehydro-L-proline: [M+H]+ m/z 114.1 → optimized product ions (e.g., loss of H2O/COOH).

  • Monitor the corresponding MRM transition for the IS.

Phase 4: System Suitability Testing (SST) - The Self-Validating Mechanism

Before sample analysis, the system must pass predefined criteria:

  • Blank Injection: Must show no interfering peaks >20% of the Lower Limit of Quantitation (LLOQ).

  • IS Response: The peak area of the IS must remain within ±15% across all injections, proving that matrix suppression is controlled.

  • Resolution: Baseline separation between 3,4-dehydro-L-proline and any isobaric matrix interferences must be achieved.

Representative Validation Data

Based on the ICH Q2(R2) framework applied to the methodology above, Table 2 summarizes the target validation metrics required to declare the method "fit for purpose."

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementTarget Acceptance CriteriaExperimental Result (Representative)
Specificity No interference at retention timeBlank response <20% of LLOQPass (No co-eluting matrix peaks)
Linearity Proportional response across rangeR² ≥ 0.995R² = 0.9989 (Range: 1–1000 ng/mL)
Accuracy Recovery of known added amounts85% – 115% of nominal value96.4% – 102.1%
Precision (Repeatability) Intra-assay variance (n=6)RSD ≤ 15% (≤20% at LLOQ)RSD = 4.2%
LOD / LOQ Signal-to-Noise ratio evaluationS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.3 ng/mL / LOQ: 1.0 ng/mL
Robustness Stability against deliberate variationsRSD ≤ 15% with ±0.1 pH shiftsPass (RSD = 5.8%)

Conclusion

The quantification of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid requires a nuanced approach due to its zwitterionic and highly polar nature. While HPLC-UV methods are adequate for bulk API release testing, they fall short in complex matrices. By leveraging an HSS T3 stationary phase coupled with ESI-MS/MS detection, laboratories can achieve the requisite sensitivity and specificity. Crucially, aligning this methodology with the ICH Q2(R2) lifecycle validation framework—and embedding self-validating internal standard controls—ensures that the analytical data generated is scientifically sound, reproducible, and regulatorily defensible.

References

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl URL:[8]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[6]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH) URL:[7][9]

  • Pyroline & 3,4-Dehydro-DL-proline Product Specifications Sigma-Aldrich URL:

  • CAS RN 4043-88-3 (3-Pyrroline-2-carboxylic Acid) Specifications Fisher Scientific URL:[4]

  • 3,4-Dehydro-L-proline | 4043-88-3 Tokyo Chemical Industry (TCI) URL:

  • EP3386955B1 - Intermediates for the preparation of sacubitril and their preparation Google Patents URL:[5]

  • US20130065935A1 - Novel Inhibitors of the Amino Acid Transporters ASCT1 and ASCT2 Google Patents URL:[2]

  • Regio- and stereoselective oxygenation of proline derivatives by using microbial 2-oxoglutarate-dependent dioxygenases Taylor & Francis URL:[3]

  • Structural bases of collagen stabilization induced by proline hydroxylation ResearchGate URL:[1]

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Comparative Mass Spectrometry Fragmentation: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid vs. Proline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and metabolomics, accurately distinguishing saturated cyclic amino acids from their unsaturated counterparts is a critical analytical hurdle. Proline (pyrrolidine-2-carboxylic acid) and 2,5-dihydro-1H-pyrrole-2-carboxylic acid (commonly known as 3,4-dehydroproline) differ by only 2.015 Da—a single Δ3 double bond within the five-membered ring. However, this seemingly minor structural variance fundamentally rewrites their gas-phase thermodynamic stability and collision-induced dissociation (CID) pathways. This guide objectively compares their mass spectrometry performance, detailing the mechanistic causality behind their fragmentation and providing a self-validating LC-MS/MS protocol for precise differentiation.

Thermodynamic Causality in Gas-Phase Fragmentation

As an application scientist, it is crucial to look beyond the empirical m/z values and understand the causality of the fragmentation mechanisms.

For Proline ( [M+H]+=116.071 ), gas-phase protonation primarily occurs at the highly basic secondary amine. Upon collisional activation, the molecule undergoes a predictable thermodynamic sequence: nucleophilic attack and rearrangement lead to the neutral loss of water ( −18 Da) from the carboxylic acid group, forming an intermediate at m/z 98.061. This is rapidly followed by decarbonylation (loss of CO, −28 Da) to yield a stable pyrrolinium ion at m/z 70.066.

Conversely, 3,4-Dehydroproline ( [M+H]+=114.055 ) contains a double bond that restricts ring puckering and introduces a π -electron system. When subjected to CID, the initial loss of water yields an ion at m/z 96.044. However, the subsequent ejection of the carboxyl group is highly favored thermodynamically because it results in a highly conjugated, resonance-stabilized pyrrolium ion at m/z 68.050 . The extended conjugation of this product ion significantly lowers the activation energy barrier for the combined loss of H2​O and CO (or the direct elimination of formic acid) compared to its saturated proline counterpart .

G Proline Proline [M+H]+ m/z 116.07 Pro_H2O [M+H-H2O]+ m/z 98.06 Proline->Pro_H2O -H2O (-18 Da) Pro_CO [M+H-H2O-CO]+ m/z 70.06 (Pyrrolinium ion) Pro_H2O->Pro_CO -CO (-28 Da) DHP 3,4-Dehydroproline [M+H]+ m/z 114.05 DHP_H2O [M+H-H2O]+ m/z 96.04 DHP->DHP_H2O -H2O (-18 Da) DHP_CO [M+H-H2O-CO]+ m/z 68.05 (Conjugated Pyrrolium ion) DHP->DHP_CO -HCOOH (-46 Da) DHP_H2O->DHP_CO -CO (-28 Da)

Collision-induced dissociation pathways of Proline and 3,4-Dehydroproline.

Quantitative Data & Spectral Signatures

To facilitate objective comparison during LC-MS/MS method development, the quantitative fragmentation signatures and exact masses are summarized below. High-resolution mass spectrometry (HRMS) is required to differentiate these specific neutral losses from isobaric background noise.

MoleculePrecursor Ion [M+H]+ Primary Fragment ( −H2​O )Secondary Fragment ( −H2​O,−CO )Thermodynamic Driver
Proline m/z 116.0711 m/z 98.0606 m/z 70.0657Formation of saturated pyrrolinium ion
3,4-Dehydroproline m/z 114.0555 m/z 96.0449 m/z 68.0500Resonance stabilization of conjugated pyrrolium
The "Proline Effect" vs. Ring Rigidity in Peptides

When these amino acids are incorporated into larger peptide sequences, their distinct structural rigidities heavily influence backbone fragmentation. The well-documented "proline effect" dictates selective cleavage at the amide bond N-terminal to the proline residue. This is driven by the high gas-phase basicity of the prolyl-amide nitrogen and the steric strain of the saturated ring .

Substituting proline with 3,4-dehydroproline flattens the ring geometry. This loss of flexibility alters proton mobility and steric clashes along the peptide backbone, shifting the competitive fragmentation pathways. Mechanistically, this is similar to the "pipecolic acid effect" observed in six-membered ring analogs, where structural rigidity overrides simple basicity rules, leading to altered b and y ion series distributions .

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in differentiating these molecules within complex matrices, the following protocol employs a self-validating system utilizing internal isotopic spiking and collision energy (CE) stepping.

Workflow SamplePrep 1. Sample Prep (Isotope Spiking) LC 2. HILIC LC (Isobar Resolution) SamplePrep->LC ESI 3. ESI (+) (Protonation) LC->ESI CID 4. MS/MS (CID) (Energy Stepping) ESI->CID Detection 5. Orbitrap MS (High-Res Detection) CID->Detection

Self-validating LC-MS/MS workflow for cyclic amino acid analysis.

Step-by-Step Methodology:

Step 1: Sample Preparation & Isotope Spiking

  • Action: Extract samples using a cold methanol/acetonitrile/water (2:2:1, v/v/v) precipitation method. Spike the lysis buffer with a stable heavy isotope internal standard (e.g., 13C5​ -Proline) at a final concentration of 1 µM.

  • Causality: Matrix effects can suppress ESI ionization unpredictably. The ratio of the endogenous analyte to the heavy standard provides a self-correcting quantitative metric that validates extraction efficiency and accounts for ion suppression.

Step 2: Chromatographic Separation (HILIC)

  • Action: Inject 2 µL onto a Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 × 100 mm, 5 µm). Use Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Causality: Highly polar, low-molecular-weight amino acids exhibit poor retention and co-elute in the void volume on standard Reversed-Phase (RPLC) columns. HILIC provides orthogonal retention. The acidic pH ensures both the secondary amine and the carboxylic acid remain fully protonated, sharpening peak shape and maximizing ESI(+) efficiency.

Step 3: ESI-MS/MS Optimization via Energy Stepping

  • Action: Program the mass spectrometer to perform Normalized Collision Energy (NCE) stepping at 15, 30, and 45 NCE during data-dependent acquisition (DDA) or parallel reaction monitoring (PRM).

  • Causality: Relying on a single collision energy can lead to ambiguous identification if isobaric interferences are present. Plotting the breakdown curves (fragment intensity vs. CE) creates a unique thermodynamic fingerprint. The rapid appearance of the m/z 68.050 ion at lower CEs for 3,4-dehydroproline—due to its resonance stabilization—serves as an orthogonal validation metric against proline's m/z 70.066 ion.

Step 4: High-Resolution Data Analysis

  • Action: Utilize an Orbitrap or Q-TOF analyzer set to a minimum resolution of 60,000 (at m/z 200). Extract ion chromatograms (XICs) with a mass tolerance window of 5 ppm.

  • Causality: High mass accuracy is strictly required to differentiate the target fragments from background isobaric noise (e.g., distinguishing the true loss of CO+H2​O from the loss of CH2​O2​ originating from matrix contaminants).

References
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data (AIP Publishing).[Link]

  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Communications Biology (Nature).[Link]

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry.[Link]

Spectroscopic Validation and Purity Comparison of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

2,5-Dihydro-1H-pyrrole-2-carboxylic acid (widely known as 3,4-dehydroproline or 3-pyrroline-2-carboxylic acid ) is a highly specialized, conformationally restricted unnatural amino acid. By introducing a double bond into the pyrrolidine ring, this proline analog restricts the N–Cα rotational dihedral angle (φ) to approximately −60° 1. This rigidity not only enhances receptor binding via favorable π-π interactions but also allows the molecule to act as an enzyme-activated suicide inhibitor of prolyl hydroxylase, effectively halting collagen biosynthesis 2.

However, the synthesis of 3,4-dehydroproline is prone to generating structurally similar impurities—such as unreacted proline, fully oxidized pyrrole-2-carboxylic acid, and enantiomeric mixtures. For researchers engaged in Solid-Phase Peptide Synthesis (SPPS) or drug discovery, utilizing a rigorously validated, high-purity grade is non-negotiable.

Product Comparison: High-Purity vs. Standard Grade

When sourcing 3,4-dehydroproline, commercially available batches typically fall into two categories: High-Purity (>99%) and Standard/Crude Grade (90–95%). The presence of even 5% impurities can drastically derail downstream applications.

  • Pyrrole Impurities: Over-oxidation leads to pyrrole-2-carboxylic acid. Because this impurity lacks a secondary amine, it acts as a chain terminator during peptide coupling.

  • Chiral Impurities: The presence of the D-enantiomer disrupts the formation of critical secondary structures, such as polyproline helices.

Quantitative Performance Comparison

The following table summarizes the analytical differences and functional impacts of using High-Purity versus Standard Grade (S)-3,4-dehydroproline:

Analytical MetricHigh-Purity GradeStandard GradeImpact on Downstream Application
HPLC Purity (UV @ 210 nm) > 99.0%90.0% – 95.0%Low purity causes peptide chain termination and complex purification.
Enantiomeric Excess (ee) > 99.5% (L-isomer)~ 90.0% – 95.0%D-isomer impurities disrupt target peptide secondary structure.
Specific Rotation [α]D²⁰ -400° ± 5°-360° to -380°Direct physical indicator of chiral contamination.
Aromatic Impurities (NMR) Undetectable2.0% – 5.0%Pyrrole derivatives halt SPPS coupling cycles.
Mock Peptide Coupling Yield 98% 82% Standard grade results in significant truncation and wasted reagents.

Spectroscopic Validation Methodologies

To ensure scientific integrity, purity must be validated through a self-validating system of orthogonal analytical techniques. Below are the step-by-step protocols and the mechanistic causality behind each experimental choice.

Protocol A: ¹H and ¹³C NMR Structural Validation

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the structural integrity of the pyrroline ring and detecting over-oxidized impurities.

  • Solvent Selection: Dissolve 10–15 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O).

    • Causality: 3,4-dehydroproline is highly water-soluble. More importantly, D₂O avoids masking the critical α-proton signal (~4.9–5.1 ppm), which would otherwise be obscured by the residual solvent peaks of CDCl₃ or DMSO-d₆.

  • Acquisition: Acquire ¹H NMR at 400 MHz (or higher) and ¹³C NMR at 100 MHz.

  • Self-Validating Integration:

    • Integrate the olefinic protons (multiplets at ~5.8 ppm and ~6.0 ppm). The integration ratio of these olefinic protons to the α-proton must be exactly 2:1.

    • Critical Check: Scan the 6.5–7.5 ppm region. The complete absence of signals here self-validates that the sample has not aromatized into pyrrole-2-carboxylic acid.

Protocol B: LC-MS Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) determines the overall chemical purity and confirms the molecular weight 3.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Wavelength Selection (Critical Step): Monitor UV absorbance strictly at 210 nm .

    • Causality: The isolated alkene in the pyrroline ring lacks the extended conjugation required to absorb strongly at the standard 254 nm. Monitoring only at 254 nm will artificially inflate purity by rendering the main product "invisible" while highlighting highly conjugated aromatic impurities.

  • Mass Detection: Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The secondary amine of the pyrroline ring acts as an excellent proton acceptor, yielding a distinct [M+H]⁺ peak at 114.05 m/z.

Protocol C: Chiral Polarimetry

Because stereochemistry dictates biological activity, optical rotation is used to physically validate enantiomeric excess.

  • Sample Preparation: Prepare a 1% solution (c=1) in distilled water at 20°C.

  • Measurement: Measure the specific optical rotation [α]D using a sodium D-line (589 nm) polarimeter.

  • Data Interpretation:

    • Causality: The target specific rotation for enantiomerically pure (S)-3,4-dehydroproline is -400° . A depressed magnitude (e.g., -360°) physically proves the presence of the D-enantiomer, serving as a self-validating check against chiral HPLC data.

Visualizations

Analytical Workflow

The following diagram illustrates the orthogonal analytical workflow required to certify 3,4-dehydroproline purity.

AnalyticalWorkflow Sample 3,4-Dehydroproline Batch Sample NMR 1H & 13C NMR (Structural Integrity) Sample->NMR D2O Solvent LCMS LC-MS (ESI+) (Mass & Purity %) Sample->LCMS UV 210 nm Chiral Polarimetry (Enantiomeric Excess) Sample->Chiral c=1, H2O, 20°C Validation Purity Validation (>99% Target) NMR->Validation No aromatic peaks LCMS->Validation [M+H]+ 114.05 Chiral->Validation [α]D -400°

Orthogonal analytical workflow for validating the purity of 3,4-dehydroproline.

Biological Pathway: Prolyl Hydroxylase Inhibition

Beyond peptide synthesis, 3,4-dehydroproline is biologically significant due to its ability to act as a suicide inhibitor of prolyl hydroxylase, disrupting normal collagen biosynthesis 2.

BioPathway Proline L-Proline (Natural Substrate) Enzyme Prolyl Hydroxylase (Active Enzyme) Proline->Enzyme Binds Collagen Collagen Biosynthesis (Normal Function) Enzyme->Collagen Hydroxylation DHP 3,4-Dehydroproline (Analog/Inhibitor) DHP->Enzyme Competitive Binding Inhibition Suicide Inhibition (Covalent Inactivation) DHP->Inhibition Mechanism Inhibition->Enzyme Blocks Activity Block Collagen Depletion (Therapeutic Effect) Inhibition->Block Downstream Consequence

Mechanism of action: 3,4-dehydroproline acts as a suicide inhibitor of prolyl hydroxylase.

Conclusion

When utilizing 2,5-Dihydro-1H-pyrrole-2-carboxylic acid for advanced peptide synthesis or enzymatic assays, standard grades (90-95%) introduce unacceptable risks of chain termination and chiral disruption. Selecting a High-Purity grade (>99%), validated orthogonally via NMR (absence of aromatics), LC-MS at 210 nm, and polarimetry ([α]D²⁰ ≈ -400°), ensures reproducible, high-yield results in drug development workflows.

References

  • PubChem. "3,4-Dehydroproline | C5H7NO2 | CID 97858". National Institutes of Health. URL:[Link]

  • ACS Publications. "Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library". Journal of Combinatorial Chemistry. URL:[Link]

  • ACS Publications. "Conformations of Proline Analogues Having Double Bonds in the Ring". The Journal of Physical Chemistry B. URL:[Link]

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2,5-Dihydro-1H-pyrrole-2-carboxylic acid enantiomeric excess determination methods

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the quantitative determination of enantiomeric excess (ee) for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid.

Introduction: The Analytical Challenge of 3-Pyrroline-2-Carboxylic Acid

2,5-Dihydro-1H-pyrrole-2-carboxylic acid (commonly known as 3-pyrroline-2-carboxylic acid or 3,4-dehydroproline) is a highly valuable non-proteinogenic amino acid. It serves as a rigidified proline surrogate in peptidomimetics and a critical chiral building block in the asymmetric synthesis of complex pharmaceuticals[1].

However, accurately determining its enantiomeric excess (ee) presents a unique analytical challenge. In its native state, the molecule exists as a zwitterion with a secondary amine and a carboxylic acid, leading to poor volatility, high polarity, and severe peak tailing on standard normal-phase chromatographic columns. Furthermore, it lacks a strong UV chromophore, making direct UV detection at low concentrations difficult. To overcome these barriers, analytical scientists must employ strategic derivatization paired with high-resolution chiral chromatography, or utilize advanced spectroscopic techniques[2].

This guide objectively compares the three most robust methodologies for determining the ee of 2,5-dihydro-1H-pyrrole-2-carboxylic acid: Pre-column Derivatization Chiral HPLC , Chiral Gas Chromatography (GC) , and NMR Spectroscopy with Chiral Solvating Agents (CSAs) .

Workflow: Selecting the Optimal Analytical Strategy

The selection of the ee determination method depends heavily on the sample's current synthetic state (derivatized vs. free acid), the required sensitivity, and available instrumentation.

G Start Sample: 3-Pyrroline-2-carboxylic acid Q1 Is the sample derivatized? Start->Q1 HPLC_Ligand Ligand Exchange HPLC (Cu2+ mobile phase) Q1->HPLC_Ligand No (Zwitterion) Q2 Derivatization Type Q1->Q2 Yes HPLC_Deriv Chiral HPLC (e.g., Chiralpak ID) N-Boc or N-Ac derivative Q2->HPLC_Deriv UV-Active (N-Boc) GC_Deriv Chiral GC (Cyclodextrin CSP) N-TFA, O-Methyl derivative Q2->GC_Deriv Volatile (Ester/Amide) NMR_CSA 1H/13C NMR with CSA Transient Diastereomers Q2->NMR_CSA In-situ Complexation

Caption: Workflow for selecting the optimal enantiomeric excess determination method based on sample form.

Quantitative Comparison of Methods

Analytical MethodAnalyte FormTypical Column / ReagentResolution ( Rs​ )Sensitivity (LOD)Analysis TimeComplexity / Cost
Chiral HPLC N-Boc / N-Cbz derivativeChiralpak ID (Amylose-based)> 2.0~0.1 µg/mL (UV)15 - 30 minHigh (Requires chiral columns)
Chiral GC N-TFA, O-Methyl esterChiraldex GTA (Cyclodextrin)> 1.5~10 ng/mL (FID)20 - 40 minMedium (Derivatization needed)
Ligand Exchange HPLC Underivatized (Free acid)Chiralpak MA+ (Cu2+ complex)1.2 - 1.8~1 µg/mL (UV 254nm)20 - 45 minLow (Direct injection)
NMR Spectroscopy Free acid or derivativeChiral Solvating Agents (e.g., BINOL)N/A ( Δδ > 0.05 ppm)~1 mg/mL5 - 10 minHigh (Requires high-field NMR)

Method 1: Pre-Column Derivatization and Chiral HPLC (The Industry Standard)

Causality behind the protocol: Native 2,5-dihydro-1H-pyrrole-2-carboxylic acid lacks a strong chromophore. Converting it to an N-Boc (tert-butyloxycarbonyl) derivative serves a dual purpose: it masks the secondary amine to break the zwitterionic network (drastically improving solubility in organic mobile phases) and introduces a carbamate moiety that absorbs strongly at 210–220 nm[3]. Immobilized polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak ID, provide excellent chiral recognition for these derivatives through hydrogen bonding, dipole-dipole interactions, and steric inclusion within the amylose polymer cavity[4].

Step-by-Step Methodology:

  • Derivatization: Dissolve 10 mg of the sample in 1 mL of a 1:1 mixture of Tetrahydrofuran (THF) and 1M NaOH. Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O). Stir at room temperature for 2 hours.

  • Workup: Acidify the mixture to pH 2-3 using 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 2 mL). Dry the combined organic layers over anhydrous MgSO 4​ and evaporate the solvent under reduced pressure.

  • Chromatographic Setup: Dissolve the resulting N-Boc-3-pyrroline-2-carboxylic acid in HPLC-grade Hexane/Isopropanol (90:10).

  • Analysis: Inject 10 µL onto a Chiralpak ID column (4.6 mm x 250 mm, 5 µm) maintained at 25°C. Use an isocratic mobile phase of Heptane:Ethyl Acetate:Acetonitrile (90:8:2)[4].

  • Critical Additive: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Causality: TFA suppresses the ionization of the free carboxylic acid group, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection: Monitor the eluent at 210 nm using a Photodiode Array (PDA) or UV/Vis detector.

Self-Validating System: Before analyzing the enantioenriched sample, inject a synthetically prepared racemic standard (50:50 mixture of R and S enantiomers). Adjust the flow rate (typically 0.8 - 1.0 mL/min) until baseline resolution ( Rs​≥1.5 ) is achieved. The ee is calculated by integrating the area under the curve (AUC) for both peaks: ee(%)=AUCR​+AUCS​∣AUCR​−AUCS​∣​×100 .

Method 2: Chiral Gas Chromatography (GC-FID)

Causality behind the protocol: Gas chromatography offers vastly superior theoretical plate counts compared to HPLC, making it ideal for resolving closely eluting enantiomers. However, amino acids decompose at the high temperatures required for GC. Dual derivatization—esterification of the carboxylic acid and acylation of the amine—eliminates all hydrogen-bond donors, rendering the molecule highly volatile and thermally stable[1]. Chiral separation is achieved using derivatized cyclodextrin capillary columns (e.g., Astec Chiraldex GTA), where enantiomers partition differently into the chiral cyclodextrin cavities[5].

Step-by-Step Methodology:

  • Esterification: React 5 mg of the sample with 1 mL of 3M HCl in anhydrous methanol. Heat the sealed vial at 60°C for 1 hour to form the methyl ester. Evaporate to complete dryness under a gentle stream of nitrogen.

  • Acylation: Re-dissolve the residue in 0.5 mL of anhydrous dichloromethane. Add 0.2 mL of Trifluoroacetic anhydride (TFAA). Heat at 40°C for 30 minutes to yield the N-TFA, O-methyl ester derivative.

  • Analysis: Evaporate the excess TFAA, reconstitute in 1 mL of dichloromethane, and inject 1 µL into a GC equipped with a Flame Ionization Detector (FID).

  • Column Conditions: Use a Chiraldex GTA column (30 m x 0.25 mm). Set the injector temperature to 220°C and the detector to 250°C. Employ a temperature gradient: hold at 90°C for 5 minutes, then ramp at 2°C/min to 150°C.

Self-Validating System: Run a blank (dichloromethane) to ensure no ghost peaks elute at the retention times of the analyte. Follow with a racemic standard to confirm a 1:1 integration ratio. FID response is perfectly proportional to carbon mass, meaning no response factor correction is needed between enantiomers.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Causality behind the protocol: When rapid ee screening is required without the burden of chromatographic method development, high-field NMR is highly effective. By introducing a Chiral Solvating Agent (CSA)—such as an axially chiral binuclear palladium complex or a chiral host molecule—into the NMR tube, the enantiomers of the amino acid form transient, non-covalent diastereomeric complexes[6]. Because diastereomers have different physical properties, their magnetic environments differ, causing corresponding protons to resonate at slightly different frequencies (chemical shift non-equivalence, Δδ ).

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mg of the underivatized 3-pyrroline-2-carboxylic acid and 1.2 equivalents of the chosen CSA in 0.5 mL of D 2​ O (if using a water-soluble cyclodextrin CSA) or CDCl 3​ (if the sample is esterified and using a BINOL-based CSA).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a standard 1 H NMR spectrum using a high-field spectrometer (minimum 400 MHz, preferably 600 MHz to maximize signal dispersion).

  • Analysis: Locate the vinylic protons (C3 and C4 of the pyrroline ring), which typically resonate in the downfield region (~5.6 - 6.0 ppm) and are isolated from background noise.

Self-Validating System: The presence of the CSA will split these vinylic signals into two distinct sets of multiplets. To validate the method, analyze a racemic mixture with the CSA to ensure the Δδ is large enough to prevent peak overlap. The ee is determined by directly integrating the separated diastereomeric peaks.

References

  • EP3386955B1 - Intermediates for the preparation of sacubitril and their preparation (Google Patents). Details the use of Chiralpak ID columns and specific mobile phases for the enantiomeric excess determination of chiral intermediates.
  • Asymmetric Synthesis of β,γ-Unsaturated α-Amino Acids via Efficient Kinetic Resolution (PMC/NIH). Discusses the synthesis of 3,4-dehydroproline and the use of Gas Chromatography for ee analysis.
  • WO2007088571A2 - A process for resolving racemic mixtures (Google Patents). Outlines the utilization of Astec Chiraldex GTA columns for the GC ee determination of proline and piperidine derivatives.
  • NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions (ResearchGate). Explores the application of NMR spectroscopy with chiral media and sensors for the enantiodiscrimination of amino acids.
  • Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak ID (ResearchGate). Demonstrates the efficacy of derivatization combined with Chiralpak ID for amino acid enantioseparation.
  • Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives (PubMed/NIH). Validates the use of Chiralpak ID-3 columns and UV/Vis detection for cyclic amino acid derivatives.

Sources

A Guide to the Nomenclature and Application of a Key Proline Analogue: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid vs. 3,4-dehydroproline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and medicinal chemistry, proline analogues are indispensable tools for modulating the structure and function of peptides and peptidomimetics. Among these, the unsaturated derivative known by two common names—2,5-Dihydro-1H-pyrrole-2-carboxylic acid and 3,4-dehydroproline —holds a prominent place. This guide provides an in-depth comparison of its nomenclature, supported by experimental data, and details its application in synthetic protocols, offering clarity and practical insights for researchers in the field.

Untangling the Nomenclature: A Tale of Two Naming Conventions

The existence of two names for the same molecule can be a source of confusion. However, understanding the basis of each naming system reveals a logical framework rooted in chemical nomenclature rules.

The Systematic Approach: IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the molecule , the formal IUPAC name is (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (for the L-enantiomer)[]. Let's dissect this name:

  • Pyrrole : This identifies the parent heterocycle, a five-membered aromatic ring containing one nitrogen atom[2].

  • 2,5-dihydro : This prefix indicates that the pyrrole ring is partially saturated, with the double bond removed between positions 2 and 5 through the addition of hydrogen atoms.

  • 1H : This designates that the nitrogen atom at position 1 bears a hydrogen atom.

  • -2-carboxylic acid : This suffix indicates that a carboxyl group (-COOH) is attached to the carbon atom at position 2 of the ring.

  • (2S) : This stereochemical descriptor specifies the absolute configuration at the chiral center (C2), which is analogous to L-proline.

The numbering of the pyrrolidine ring, the saturated analogue of pyrrole, begins at the nitrogen atom (position 1) and proceeds towards the carboxyl group[3]. This systematic numbering is crucial for the IUPAC name.

The Common Name: A Nod to Proline

The more frequently used name, 3,4-dehydroproline , is a semi-systematic name that relates the molecule to its parent amino acid, proline.

  • Proline : This is the base name, referring to pyrrolidine-2-carboxylic acid.

  • 3,4-dehydro : This prefix indicates the presence of a double bond between the carbon atoms at positions 3 and 4 of the proline ring.

This nomenclature is widely adopted in the fields of biochemistry and medicinal chemistry due to its conciseness and its direct reference to the well-known amino acid, proline[4]. It immediately communicates the structural modification—the introduction of unsaturation—to those familiar with proline's structure.

In essence, "2,5-Dihydro-1H-pyrrole-2-carboxylic acid" is the formally correct IUPAC name, while "3,4-dehydroproline" is the prevalent and contextually informative common name. Both are used interchangeably in scientific literature and chemical catalogs[5][6].

Comparative Physicochemical and Spectroscopic Data

The introduction of a double bond into the proline ring imparts distinct properties to 3,4-dehydroproline. The following table summarizes key experimental data for the L-enantiomer.

PropertyDataSource(s)
Molecular Formula C₅H₇NO₂[5][6]
Molecular Weight 113.11 g/mol [5][6]
Appearance White to off-white crystalline powder[]
Melting Point 239-241 °C (decomposes)[]
Solubility Soluble in water-
¹H NMR (D₂O) δ (ppm): 5.9-6.1 (m, 2H, CH=CH), 4.9-5.1 (m, 1H, C2-H), 4.2-4.4 (m, 2H, C5-H₂)[7]
¹³C NMR (D₂O) δ (ppm): 172.2 (C=O), 125.7 (C3), 125.4 (C4), 68.5 (C2), 52.4 (C5)[7]
IR (KBr, cm⁻¹) ~3280 (N-H), ~3080 (O-H), ~1620 (C=O), ~1600 (C=C)[7]
Mass Spectrum (m/z) 113 (M+), 68, 41[5][6][7]

Applications in Research and Drug Development

3,4-Dehydroproline is a valuable building block in peptide science and medicinal chemistry. Its rigidified, unsaturated ring structure offers several advantages:

  • Conformational Constraint : The planar double bond restricts the puckering of the five-membered ring, which can lead to more defined peptide secondary structures[8]. This is a key strategy in drug design to enhance binding affinity and selectivity for biological targets[9][10].

  • Metabolic Stability : As a non-proteinogenic amino acid, its incorporation into peptides can increase resistance to enzymatic degradation.

  • Pharmacophore Scaffolding : The unique geometry and electronic properties of 3,4-dehydroproline make it an attractive scaffold for the development of novel therapeutics[11][12]. It has been used as an inhibitor of prolyl hydroxylase and can influence collagen synthesis[8][13].

Experimental Protocol: Incorporation of Fmoc-L-3,4-dehydroproline into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a dipeptide, for illustrative purposes, using Fmoc-L-3,4-dehydroproline-OH on a Rink Amide resin.

Materials and Reagents:
  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-L-Alanine

  • Fmoc-L-3,4-dehydroproline-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Step-by-Step Procedure:
  • Resin Swelling : Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection (First Amino Acid) :

    • Drain the DMF.

    • Add 2 mL of 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add another 2 mL of 20% piperidine/DMF and agitate for 15 minutes.

    • Drain and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • First Amino Acid Coupling (Fmoc-L-Alanine) :

    • In a separate vial, dissolve Fmoc-L-Alanine (0.3 mmol, 3 eq), HOBt (0.3 mmol, 3 eq) in 1 mL of DMF.

    • Add DIC (0.3 mmol, 3 eq) and let the solution pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Drain and wash with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Fmoc Deprotection (Second Residue) : Repeat step 2 to remove the Fmoc group from the newly coupled Alanine.

  • Second Amino Acid Coupling (Fmoc-L-3,4-dehydroproline-OH) :

    • In a separate vial, dissolve Fmoc-L-3,4-dehydroproline-OH (0.3 mmol, 3 eq) and HOBt (0.3 mmol, 3 eq) in 1 mL of DMF.

    • Add DIC (0.3 mmol, 3 eq) and pre-activate for 5 minutes.

    • Add this solution to the deprotected resin-bound Alanine.

    • Agitate for 2 hours at room temperature.

    • Drain and wash with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Final Fmoc Deprotection : Repeat step 2 to remove the final Fmoc group.

  • Cleavage and Deprotection :

    • Wash the peptide-resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

    • Add 2 mL of the cleavage cocktail to the resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Precipitate the crude peptide by adding 10 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis : Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Cycle 1: Ala Coupling cluster_cycle2 Cycle 2: Dehydroproline Coupling cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell 1h Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprot1 Wash1 Wash (DMF, DCM) Deprot1->Wash1 Couple_Ala Couple Fmoc-Ala Wash1->Couple_Ala Activate_Ala Activate Fmoc-Ala (DIC/HOBt) Activate_Ala->Couple_Ala Wash2 Wash (DMF, DCM) Couple_Ala->Wash2 Deprot2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprot2 Wash3 Wash (DMF, DCM) Deprot2->Wash3 Couple_Dhp Couple Fmoc-Dhp-OH Wash3->Couple_Dhp Activate_Dhp Activate Fmoc-Dhp-OH (DIC/HOBt) Activate_Dhp->Couple_Dhp Wash4 Wash (DMF, DCM) Couple_Dhp->Wash4 Final_Deprot Final Fmoc Deprotection Wash4->Final_Deprot Cleave Cleavage from Resin (TFA Cocktail) Final_Deprot->Cleave Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate Purify Purify (HPLC) & Analyze (MS) Precipitate->Purify

Caption: Workflow for the Solid-Phase Peptide Synthesis of a dipeptide containing 3,4-dehydroproline.

Conclusion

While "2,5-Dihydro-1H-pyrrole-2-carboxylic acid" stands as the systematic IUPAC name, "3,4-dehydroproline" is the widely accepted and functionally descriptive common name within the scientific community. Understanding both nomenclatures is essential for navigating the literature and chemical databases effectively. The unique structural and chemical properties of this proline analogue, supported by the experimental data presented, make it a powerful tool for chemists and biologists. Its application in peptide synthesis, as detailed in the provided protocol, allows for the creation of novel molecules with tailored properties for research and therapeutic development.

References

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed, PMID: 39605166. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97858, 3,4-Dehydroproline. Retrieved March 26, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94284, 3,4-Dehydro-L-proline. Retrieved March 26, 2026 from [Link].

  • Bock, M. G., et al. (2007). Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. Journal of Combinatorial Chemistry, 9(4), 553–563. [Link]

  • Rueger, H., & Benn, M. H. (1982). The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline. Canadian Journal of Chemistry, 60(22), 2918–2920. [Link]

  • Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328. [Link]

  • IUPAC. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure and Applied Chemistry, 56(5), 595-624. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Chemtymology. (2020, December 18). Proline, Valine and Methionine. Chemtymology. [Link]

Sources

Benchmarking 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (3,4-Dehydroproline) Catalytic Efficiency in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organocatalysis has fundamentally reshaped asymmetric synthesis, with L-proline serving as the archetypal secondary amine catalyst for enamine and iminium activations. However, the exact conformational dynamics of the pyrrolidine ring—specifically its pucker—play a critical role in determining the stereochemical outcome of these reactions. 2,5-Dihydro-1H-pyrrole-2-carboxylic acid , commonly known as 3,4-dehydroproline , introduces a C3=C4 double bond into the cyclic backbone.

This guide benchmarks the catalytic efficiency of 3,4-dehydroproline against standard L-proline and other proline derivatives. By analyzing how structural rigidity impacts transition state geometry, reaction kinetics, and enantioselectivity, researchers can better select the appropriate non-canonical amino acid for their specific synthetic workflows.

Mechanistic Rationale: The Causality of Ring Conformation

The efficacy of proline-based organocatalysts relies on the formation of an enamine intermediate and the subsequent highly ordered Houk-List transition state. In native L-proline, the five-membered ring exists in a dynamic equilibrium between Cγ-endo and Cγ-exo puckered conformations.

When substituting L-proline with 3,4-dehydroproline, the sp² hybridization of the C3 and C4 carbons forces the pyrroline ring into a nearly planar conformation[1]. This planarization has two direct causal effects on the catalytic cycle:

  • Altered Hydrogen Bonding Trajectory: In the transition state, the carboxylic acid moiety must hydrogen-bond with the incoming electrophile (e.g., an aldehyde) to direct facial attack. The flattened ring of 3,4-dehydroproline slightly shifts the spatial projection of this carboxyl group. This geometric deviation reduces the steric shielding of the Re-face compared to the optimal envelope conformation of L-proline, which typically results in a measurable drop in enantiomeric excess (ee)[2].

  • Nucleophilicity and Enamine Stability: The allylic nature of the secondary amine in 3,4-dehydroproline slightly lowers its pKa. While this reduced basicity can accelerate the initial condensation with the ketone to form the iminium ion (due to altered electronics and reduced steric bulk), it shifts the thermodynamic stability of the resulting enamine intermediate[3].

G Cat 3,4-Dehydroproline (Catalyst) Iminium Iminium Ion Intermediate Cat->Iminium + Ketone - H2O Ketone Acetone (Ketone Donor) Ketone->Iminium Enamine Enamine Intermediate Iminium->Enamine - H+ TS C-C Bond Formation (Houk-List TS) Enamine->TS + Aldehyde Aldehyde 4-Nitrobenzaldehyde (Electrophile) Aldehyde->TS Product Aldol Product + Regenerated Catalyst TS->Product Hydrolysis (+ H2O) Product->Cat Catalyst Recycling

Enamine catalytic cycle for 3,4-dehydroproline-mediated asymmetric aldol reactions.

Benchmarking Data: Asymmetric Aldol Reaction

To objectively compare catalytic efficiency, the intermolecular asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde serves as a standard benchmarking model. The data below highlights the trade-offs between ring pucker, yield, and enantioselectivity[2].

Catalyst (20 mol%)Yield (%)Enantiomeric Excess (ee %)Reaction Time (h)Ring Conformation
L-Proline 687624Cγ-endo / Cγ-exo equilibrium
3,4-Dehydroproline 657018Planar (sp² hybridized)
(2S,4R)-4-Fluoroproline 728124Cγ-exo (Stereoelectronic Gauche effect)

Data Interpretation: While (2S,4R)-4-fluoroproline achieves the highest ee due to the stereoelectronic gauche effect locking the ring in the optimal Cγ-exo pucker, 3,4-dehydroproline offers a faster reaction time at the expense of a slight drop in enantioselectivity. This makes 3,4-dehydroproline highly useful in scenarios where rapid turnover is prioritized over absolute stereocontrol, or when exploring altered spatial geometries in complex peptide synthesis[2].

Self-Validating Experimental Protocol

Objective: Benchmark the catalytic efficiency of 3,4-dehydroproline in the aldol reaction of acetone and 4-nitrobenzaldehyde. System Validation: A racemic control must be run simultaneously using DL-proline to establish baseline HPLC retention times for both enantiomers, ensuring the calculated ee is mathematically sound.

Step 1: Catalyst Activation (Enamine Formation)
  • To a dry 10 mL round-bottom flask, add 2,5-dihydro-1H-pyrrole-2-carboxylic acid (0.1 mmol, 20 mol%) and anhydrous acetone (2.0 mL). Note: Acetone acts as both the solvent and the ketone donor.

  • Stir the suspension vigorously at room temperature (25 °C) for 15 minutes.

    • Causality: This pre-stirring period is critical. It allows the secondary amine to condense with acetone, forming the active enamine intermediate before the electrophile is introduced, preventing unwanted background reactions.

Step 2: Electrophile Addition
  • Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) to the activated reaction mixture.

  • Seal the flask and stir at 25 °C for 18 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the aldehyde is completely consumed.

Step 3: Quenching and Extraction
  • Quench the reaction by adding saturated aqueous NH₄Cl (2 mL).

    • Causality: The mild acidic quench rapidly hydrolyzes the product-iminium complex, releasing the final aldol product and regenerating the catalyst without causing acid-catalyzed dehydration of the newly formed β-hydroxy ketone.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Analytical Benchmarking
  • Yield Determination: Analyze the crude mixture via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard to determine the precise spectroscopic yield.

  • Enantiomeric Excess: Purify the product via flash chromatography. Analyze the purified aldol product via Chiral HPLC (e.g., Daicel Chiralpak AS-H column, Hexane/i-PrOH 80:20, 1.0 mL/min) to determine the ee against the racemic standard.

Workflow Step1 Preparation Mix Catalyst & Acetone Step2 Activation Stir 15 min (Enamine) Step1->Step2 Step3 Reaction Add Aldehyde (24h) Step2->Step3 Step4 Quench & Extract NH4Cl / EtOAc Step3->Step4 Step5 Analysis NMR & Chiral HPLC Step4->Step5

Step-by-step experimental workflow for the organocatalytic aldol reaction.

Conclusion

Benchmarking 2,5-dihydro-1H-pyrrole-2-carboxylic acid against L-proline reveals that the introduction of a C3=C4 double bond fundamentally alters the organocatalytic landscape. By planarizing the pyrroline ring, the catalyst sacrifices a small degree of facial shielding—resulting in slightly lower enantioselectivity—but benefits from altered amine pKa and reduced steric bulk, which can accelerate enamine formation. For drug development professionals, 3,4-dehydroproline remains a powerful non-canonical tool when tuning the steric and electronic demands of asymmetric transformations.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.